molecular formula C10H7ClINO B8547730 5-Chloro-7-iodo-2-methyl-8-quinolinol

5-Chloro-7-iodo-2-methyl-8-quinolinol

Cat. No.: B8547730
M. Wt: 319.52 g/mol
InChI Key: ZZSLFKMNUBUBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-iodo-2-methyl-8-quinolinol is a halogenated derivative of 8-hydroxyquinoline, a scaffold recognized for its diverse biological activities. This compound is offered for research purposes only and is not intended for diagnostic or therapeutic applications. As part of the 2-methyl-8-quinolinol family, its biological profile is influenced by the specific halogen substituents at the 5 and 7 positions. Studies on analogous compounds have demonstrated that such halogenation, particularly with chlorine and iodine, is associated with significant fungitoxic effects against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes . The 2-methyl analogues generally provide a valuable comparative framework for studying structure-activity relationships in antimicrobial research . Researchers have also revised and confirmed the structures of related iodo- and methyl-substituted 8-quinolinols using advanced spectroscopic techniques, ensuring the integrity of chemical identity in investigative work . The primary value of this compound for researchers lies in its potential as a metal-chelating agent and its utility as a building block in organic synthesis and medicinal chemistry exploration. It is strictly for use in a controlled laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClINO

Molecular Weight

319.52 g/mol

IUPAC Name

5-chloro-7-iodo-2-methylquinolin-8-ol

InChI

InChI=1S/C10H7ClINO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3

InChI Key

ZZSLFKMNUBUBPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)I)Cl

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of 5-Chloro-7-iodo-2-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond standard procedural lists. In the synthesis of halogenated quinolines, understanding the thermodynamic and kinetic drivers behind regioselectivity is just as critical as the protocol itself. This whitepaper provides an in-depth, self-validating framework for the synthesis and characterization of 5-Chloro-7-iodo-2-methyl-8-quinolinol (PubChem CID: 18372588)[1], a highly lipophilic bidentate chelator structurally related to clioquinol and chlorquinaldol.

Structural Significance and Retrosynthetic Rationale

5-Chloro-7-iodo-2-methyl-8-quinolinol (also known as 5-chloro-7-iodo-8-hydroxyquinaldine) is characterized by a quinoline core substituted with a 2-methyl group, an 8-hydroxyl group, and two heavy halogens at the 5- and 7-positions[1]. Like its des-methyl analog clioquinol (5-chloro-7-iodo-8-quinolinol), it is primarily investigated for its potent antimicrobial properties and its ability to act as an ionophore for zinc and copper in neurodegenerative disease models[2].

Mechanistic Causality in Electrophilic Aromatic Substitution (EAS)

The synthesis relies on the sequential, regioselective halogenation of 8-hydroxyquinaldine. The causality behind the reaction sequence is dictated by the electronic landscape of the quinoline ring:

  • Activation: The heteroaromatic nitrogen deactivates the pyridine ring, while the C8-hydroxyl group strongly activates the phenol ring via resonance, making the ortho (C7) and para (C5) positions highly nucleophilic.

  • First Halogenation (Chlorination): The C5 position (para to the -OH) is sterically more accessible than the C7 position, which is flanked by the bulky hydroxyl group and the heteroatom. Therefore, initial chlorination with a mild electrophile like N-chlorosuccinimide (NCS) occurs rapidly and selectively at C5[3].

  • Second Halogenation (Iodination): Once C5 is blocked, the C7 position becomes the only remaining activated site. Iodination requires a highly polar electrophile, such as iodine monochloride (ICl) or 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI), to overcome the steric hindrance and the slight deactivation caused by the newly added C5-chlorine[4].

Regioselectivity OH C8-Hydroxyl Group Strong EDG C5 C5 Position (Para) Highly Activated Sterically Accessible OH->C5 Directs C7 C7 Position (Ortho) Moderately Activated Sterically Hindered OH->C7 Directs Cl 1st Halogenation Chlorine targets C5 C5->Cl Fast EAS I 2nd Halogenation Iodine targets C7 C7->I Slower EAS (Requires C5 Blocked)

Fig 1: Regioselective directing effects of the C8-hydroxyl group during EAS.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. By controlling stoichiometry and temperature, we prevent over-halogenation (e.g., the formation of 5,6,7-trichloro-8-hydroxyquinaldine)[3].

Phase 1: Synthesis of 5-Chloro-8-hydroxyquinaldine
  • Objective: Regioselective mono-chlorination at C5.

  • Reagents: 8-Hydroxyquinaldine (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Glacial Acetic Acid.

  • Step-by-Step Procedure:

    • Dissolve 8-hydroxyquinaldine in glacial acetic acid (0.5 M concentration) under an inert nitrogen atmosphere. Causality: Acetic acid acts as both a solvent and a mild acid catalyst, polarizing the N-Cl bond of NCS to generate a more potent Cl+ equivalent.

    • Add NCS portion-wise over 30 minutes while maintaining the reaction temperature at 20-25°C using a water bath. Causality: Strict temperature control prevents thermal runaway and suppresses di-chlorination at the C7 position.

    • Stir the mixture for 4 hours at room temperature. Monitor completion via TLC (Hexane:EtOAc 3:1).

    • Pour the mixture into ice water to precipitate the product. Filter, wash with distilled water, and recrystallize from ethanol to yield 5-chloro-8-hydroxyquinaldine.

Phase 2: Synthesis of 5-Chloro-7-iodo-2-methyl-8-quinolinol
  • Objective: Electrophilic iodination at the sterically hindered C7 position.

  • Reagents: 5-Chloro-8-hydroxyquinaldine (1.0 eq), Iodine monochloride (ICl) (1.2 eq), Glacial Acetic Acid.

  • Step-by-Step Procedure:

    • Dissolve the 5-chloro-8-hydroxyquinaldine intermediate in glacial acetic acid.

    • Prepare a solution of ICl in acetic acid and add it dropwise to the reaction vessel over 1 hour. Causality: ICl is highly polar, providing the strong I+ electrophile necessary to attack the deactivated C7 position[4].

    • Elevate the temperature to 60°C and stir for 6 hours.

    • Quench the reaction by pouring it into a 10% aqueous sodium thiosulfate (

      
      ) solution. Causality: Thiosulfate reduces unreacted ICl and free iodine to water-soluble iodide, preventing oxidative degradation of the final product and ensuring a high-purity precipitate.
      
    • Filter the crude solid, wash with water, and recrystallize from DMF/water to yield pure 5-Chloro-7-iodo-2-methyl-8-quinolinol.

SyntheticRoute SM 8-Hydroxyquinaldine (Starting Material) Step1 Chlorination (NCS, AcOH, RT) SM->Step1 Int 5-Chloro-8-hydroxyquinaldine (Intermediate) Step1->Int Step2 Iodination (ICl, AcOH, 60°C) Int->Step2 Prod 5-Chloro-7-iodo-2-methyl-8-quinolinol (Final Product) Step2->Prod

Fig 2: Two-step halogenation synthesis of 5-Chloro-7-iodo-2-methyl-8-quinolinol.

Quantitative Characterization Data

Proper characterization ensures the absence of positional isomers (e.g., 7-chloro-5-iodo derivatives) and over-halogenated by-products[3]. Below are the standardized physicochemical and spectroscopic parameters for the synthesized compound[1].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 5-chloro-7-iodo-2-methylquinolin-8-ol
Molecular Formula

Molecular Weight 319.52 g/mol
Topological Polar Surface Area 33.1 Ų
XLogP3 (Lipophilicity) 3.5
Physical Appearance Cream to pale-yellow crystalline powder

Table 2: Expected


-NMR Assignments (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment / Causality
~ 2.70Singlet (s)3HC2-

: Deshielded by the adjacent heteroaromatic nitrogen.
~ 7.65Doublet (d)1HC3-H : Exhibits ortho-coupling with C4-H (

Hz).
~ 8.05Singlet (s)1HC6-H : Appears as a singlet because C5 and C7 are substituted with halogens, eliminating ortho or meta coupling on the phenol ring[3].
~ 8.40Doublet (d)1HC4-H : Highly deshielded by the aromatic ring current and ortho-coupling with C3-H.
~ 10.50Broad Singlet (br s)1HC8-OH : Phenolic proton, highly exchangeable.

Table 3: Key IR Spectroscopy Markers (ATR-FTIR)

Wavenumber (

)
Vibration TypeStructural Significance
3200 - 3400O-H stretch (broad)Confirms the presence of the phenolic hydroxyl group.
1580 - 1610C=N stretchConfirms the integrity of the quinoline heteroaromatic ring.
~ 1050C-Cl stretchValidates successful chlorination at the C5 position.
~ 500 - 600C-I stretchValidates successful iodination at the C7 position.

References

  • Source: nih.
  • Source: guidechem.
  • Source: researchgate.
  • 1-Butyl-3-methylpyridinium dichloroiodate (BMPDCI)
  • Source: google.com (Patents)

Sources

5-Chloro-7-iodo-2-methyl-8-quinolinol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

5-Chloro-7-iodo-2-methyl-8-quinolinol: Technical Monograph & Synthesis Guide

Executive Summary

5-Chloro-7-iodo-2-methyl-8-quinolinol (also known as 5-chloro-7-iodo-8-hydroxyquinaldine) is a halogenated derivative of 8-hydroxyquinoline.[1][2] Structurally, it is the 2-methyl analog of Clioquinol (5-chloro-7-iodo-8-quinolinol), a well-known antifungal and antiprotozoal agent. The introduction of the methyl group at the C2 position introduces steric bulk adjacent to the nitrogen atom, modulating its metal-chelating properties and lipophilicity compared to its non-methylated parent. This compound is primarily of interest in medicinal chemistry for its potential antimicrobial activity and as a bidentate ligand for transition metals (Zn²⁺, Cu²⁺) in neurodegenerative research (Alzheimer’s disease therapies).

Chemical Identity & Properties

The following data establishes the distinct identity of the 2-methyl derivative, separating it from the more common Clioquinol.

Parameter Technical Specification
IUPAC Name 5-Chloro-7-iodo-2-methylquinolin-8-ol
Common Synonyms 5-Chloro-7-iodo-8-hydroxyquinaldine; Methyl-Clioquinol
CAS Number Not widely listed as a standalone commodity; refer to CID
PubChem CID
InChIKey ZZSLFKMNUBUBPO-UHFFFAOYSA-N
Molecular Formula C₁₀H₇ClINO
Molecular Weight 319.53 g/mol
Core Scaffold 8-Hydroxyquinaldine (2-methyl-8-quinolinol)
Solubility Low in water; soluble in DMSO, DMF, Chloroform
Appearance Cream to pale yellow crystalline powder (Predicted)

Synthesis & Production Protocol

Retrosynthetic Analysis

The synthesis follows an electrophilic aromatic substitution pathway starting from 8-hydroxyquinaldine (2-methyl-8-quinolinol). The order of halogenation is critical:

  • C5 Position: The position para to the hydroxyl group is most activated and is halogenated first.

  • C7 Position: The position ortho to the hydroxyl group is halogenated second.

Attempting to iodinate first often leads to mixtures or unstable products due to the reversibility of iodination and the high reactivity of the C5 position. Therefore, the protocol proceeds via Chlorination (C5) → Iodination (C7) .

Step-by-Step Synthesis Protocol
Step 1: Selective Chlorination (Synthesis of 5-Chloro-2-methyl-8-quinolinol)
  • Precursor: 8-Hydroxyquinaldine (CAS 826-81-3).

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂). Note: NCS is preferred for bench-scale to avoid over-chlorination to the 5,7-dichloro derivative (Chlorquinaldol).

Protocol:

  • Dissolve 10 mmol of 8-hydroxyquinaldine in 50 mL of glacial acetic acid (or CHCl₃).

  • Add 10.5 mmol (1.05 eq) of NCS portion-wise at room temperature.

  • Stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quench: Pour mixture into ice water. The 5-chloro intermediate will precipitate.

  • Purification: Recrystallize from ethanol.

    • Checkpoint: Verify Mono-chlorination via ¹H-NMR (Loss of C5 proton signal).

Step 2: Regioselective Iodination
  • Precursor: 5-Chloro-2-methyl-8-quinolinol (from Step 1).

  • Reagent: Iodine Monochloride (ICl) or I₂/KI.

Protocol:

  • Dissolve the 5-chloro intermediate in methanol or acetic acid.

  • Prepare a solution of Iodine (1.1 eq) and Potassium Iodide (2.5 eq) in water.

  • Add the iodine solution dropwise to the quinoline solution while maintaining pH ~8-9 (using NaOH or Na₂CO₃) to solubilize the phenol as a phenolate, enhancing reactivity at the C7 position.

  • Stir at ambient temperature for 12 hours.

  • Workup: Acidify with dilute HCl to precipitate the product.

  • Wash: Wash the solid with 5% sodium thiosulfate solution to remove excess iodine (indicated by the disappearance of brown color).

  • Drying: Vacuum dry at 50°C.

Reaction Pathway Visualization

SynthesisPathway Start 8-Hydroxyquinaldine (2-methyl-8-quinolinol) Step1 Step 1: Chlorination (NCS, AcOH) Start->Step1 Electrophilic Subst. (C5 Position) Inter Intermediate: 5-Chloro-2-methyl-8-quinolinol Step1->Inter Step2 Step 2: Iodination (I2, KI, Base) Inter->Step2 Electrophilic Subst. (C7 Position) Final Target: 5-Chloro-7-iodo-2-methyl-8-quinolinol Step2->Final

Figure 1: Sequential halogenation pathway ensuring regioselectivity.

Mechanism of Action: Metal Chelation[6]

The biological and pharmacological activity of 5-chloro-7-iodo-2-methyl-8-quinolinol is largely dictated by its ability to chelate divalent metal ions (Zn²⁺, Cu²⁺, Fe²⁺).

  • Bidentate Ligand: The phenolic oxygen (deprotonated) and the quinoline nitrogen act as donor atoms.

  • Steric Influence: The 2-methyl group provides steric hindrance near the nitrogen donor. This weakens the field strength compared to non-methylated analogs (Clioquinol), potentially altering selectivity for Zn²⁺ over Cu²⁺ or changing the kinetics of ligand exchange.

  • Lipophilicity: The halogen atoms (Cl, I) significantly increase lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, which is critical for neurotherapeutic applications (e.g., targeting metal-induced Aβ aggregation in Alzheimer's).

Chelation Logic Diagram

Chelation Ligand 5-Chloro-7-iodo-2-methyl-8-quinolinol Complex Metal-Ligand Complex (1:2 Stoichiometry) Ligand->Complex N-donor & O-donor Metal Metal Ion (Zn²⁺ / Cu²⁺) Metal->Complex Effect1 Inhibition of Metalloenzymes Complex->Effect1 Effect2 Redistribution of Cellular Metals Complex->Effect2

Figure 2: Mechanism of metal chelation and downstream biological effects.

Applications & Research Context

  • Antimicrobial Agent: Like its analogs (Clioquinol, Iodoquinol), this compound exhibits broad-spectrum activity against bacteria and fungi. The mechanism involves carrying excess metal ions into the cell (ionophore effect) or stripping essential metals from metalloenzymes.

  • Alzheimer’s Disease Research: 8-Hydroxyquinoline derivatives are studied as "MPACs" (Metal-Protein Attenuating Compounds). They aim to solubilize amyloid-beta plaques by chelating the copper and zinc ions that stabilize the plaque structure. The 2-methyl derivative serves as a structural probe to understand how steric bulk affects metal binding affinity and toxicity.

  • Analytical Chemistry: Used as a precipitating agent for metal ions in gravimetric analysis, though less common than the non-methylated parent due to solubility differences.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18372588, 5-Chloro-7-iodo-2-methylquinolin-8-ol. Retrieved from [Link]

  • Google Patents (2001).US6211376B1 - 8-hydroxy-7-substituted quinolines as anti-viral agents. (Lists the specific structure and InChIKey).
  • Google Patents (1971).US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (Provides the foundational chlorination chemistry for 2-methyl-8-quinolinol).
  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. (Review of general synthesis and biological activity of 8-HQ derivatives). Retrieved from [Link]

Sources

Technical Analysis: Spectroscopic Characterization of 5-Chloro-7-iodo-2-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 5-Chloro-7-iodo-2-methyl-8-quinolinol , a halogenated derivative of 8-hydroxyquinaldine. While structurally related to the well-known antimicrobial Clioquinol (5-chloro-7-iodo-8-quinolinol), the presence of the 2-methyl group introduces distinct electronic and steric effects that alter its spectral signature.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles based on first-principles structural elucidation and analog data from authoritative quinoline chemistry. It is designed for researchers requiring a self-validating analytical framework for compound verification.

Structural Logic & Elucidation Strategy

The characterization of 5-Chloro-7-iodo-2-methyl-8-quinolinol requires a multi-modal approach to confirm three critical structural features:

  • The Quinaldine Core: Confirmed by the 2-methyl signal (NMR) and characteristic fragmentation (MS).

  • Halogen Regiochemistry: The specific placement of Chlorine at C5 and Iodine at C7, leaving C6 as the sole aromatic proton on the benzenoid ring.

  • Functional Integrity: The presence of the 8-hydroxyl group and the quinoline nitrogen.

Structural Confirmation Workflow

Structural_Analysis Sample Target Sample: 5-Chloro-7-iodo-2-methyl-8-quinolinol MS_Analysis Mass Spectrometry (MS) Confirm MW (319 Da) & Halogen Pattern Sample->MS_Analysis NMR_Analysis 1H NMR Spectroscopy Regiochemistry & Proton Count Sample->NMR_Analysis IR_Analysis FT-IR Spectroscopy Functional Groups (OH, C=N, C-X) Sample->IR_Analysis Decision Data Synthesis Does data match theoretical model? MS_Analysis->Decision M+ 319 (3:1 Cl isotope) NMR_Analysis->Decision Singlet H6, Methyl-H, AB q (H3/H4) IR_Analysis->Decision OH, C-Cl, C-I bands Valid VALIDATED STRUCTURE 5-Cl, 7-I, 2-Me pattern confirmed Decision->Valid Yes Invalid REJECT / RE-EVALUATE Possible isomer (e.g., 5-I, 7-Cl) Decision->Invalid No

Figure 1: Integrated workflow for the structural validation of halogenated quinaldines.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the most definitive evidence for the elemental composition, particularly the halogen content. The interplay between Chlorine (


) and Iodine (

) creates a unique isotopic envelope.
Ionization & Isotopic Signature
  • Technique: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Formula:

    
    [1]
    
  • Exact Mass (Monoisotopic): 318.93 Da (

    
    )
    

Key Diagnostic Peaks:

Ion Species m/z (approx) Relative Abundance Explanation

|


  | 319  | 100% | Base peak containing 

and

. | |

| 321 | ~33% | Contains

(natural abundance ~25% vs 75% for 35Cl). | |

| 192 | Variable | Loss of Iodine radical (127 Da). | |

| 284 | Low | Loss of Chlorine radical (35 Da). |
Fragmentation Pathway Logic

The fragmentation typically follows the loss of the weakest bound halogen (Iodine) followed by the expulsion of CO from the phenol moiety, a standard pathway for 8-hydroxyquinolines.

MS_Fragmentation Parent Molecular Ion [M]+ m/z 319 (100%) Frag1 [M - I]+ m/z 192 Parent->Frag1 - I• (127) Frag2 [M - I - CO]+ m/z 164 Frag1->Frag2 - CO (28) Frag3 [M - I - CO - Cl]+ m/z 129 Frag2->Frag3 - Cl• (35)

Figure 2: Predicted fragmentation pathway for 5-Chloro-7-iodo-2-methyl-8-quinolinol.

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4]

NMR is the primary tool for establishing regiochemistry. The 2-methyl group simplifies the pyridine ring spectrum, while the 5,7-dihalogenation pattern simplifies the benzene ring spectrum to a single proton.

NMR Prediction (DMSO- )

The spectrum will display three distinct aromatic signals and one aliphatic singlet.

ProtonPositionMultiplicityApprox.[2] Shift (

, ppm)
Coupling (

, Hz)
Structural Insight
Me-2 C2-CH3Singlet (3H)2.6 - 2.8 -Characteristic of 2-methylquinolines (Quinaldines).
H-3 Pyridine RingDoublet (1H)7.4 - 7.6

Coupled to H-4. Upfield relative to H-4 due to electron density.
H-4 Pyridine RingDoublet (1H)8.2 - 8.4

Deshielded by ring current and proximity to Nitrogen.
H-6 Benzene RingSinglet (1H)7.8 - 8.0 -Critical Diagnostic: Isolated proton flanked by 5-Cl and 7-I. No ortho coupling possible.
OH C8-OHBroad Singlet9.0 - 10.5 -Exchangeable with

. Often broad due to H-bonding with N.

Causality & Interpretation:

  • The H-6 Singlet: In the parent 8-hydroxyquinoline, the benzene ring has protons at 5, 6, and 7. Substitution at 5 (Chlorine) and 7 (Iodine) removes the neighbors for H-6, collapsing its signal to a sharp singlet. This confirms the 5,7-substitution pattern.

  • The Methyl Group: The presence of a singlet at ~2.7 ppm confirms the quinaldine core (2-methyl), distinguishing it from Clioquinol (which lacks this methyl group and would show a proton at position 2).

NMR Highlights
  • C-2 (Quaternary): ~158 ppm (Deshielded by N and Methyl).

  • C-8 (Phenolic): ~150-154 ppm (Deshielded by Oxygen).

  • C-5 (C-Cl): ~120 ppm.

  • C-7 (C-I): ~75-85 ppm (Significant upfield shift due to the "Heavy Atom Effect" of Iodine). This is a definitive marker for C-I substitution.

Infrared (IR) Spectroscopy

IR analysis serves as a rapid "fingerprint" verification method, particularly useful for solid-state purity checks.

  • O-H Stretch (

    
    ):  Broad band. In 8-hydroxyquinolines, this is often less intense or shifted due to strong intramolecular hydrogen bonding between the OH and the quinoline Nitrogen.
    
  • C=N / C=C Ring Stretch (

    
    ):  Characteristic of the heteroaromatic system.
    
  • C-Cl Stretch (

    
    ):  Aryl chloride vibration.
    
  • C-I Stretch (

    
    ):  Aryl iodide vibration, typically weak and in the fingerprint region.
    

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (Dimethyl sulfoxide-d6). Chloroform-
    
    
    
    (
    
    
    ) may be used, but solubility of halogenated quinolinols is often poor in non-polar solvents. DMSO also disrupts intermolecular H-bonding, sharpening the signals.
  • Concentration: Dissolve 5-10 mg of the solid analyte in 0.6 mL of DMSO-

    
    .
    
  • Acquisition:

    • Run at 298 K.

    • Set relaxation delay (

      
      ) to 
      
      
      
      s to ensure integration accuracy of the aromatic protons vs the methyl group.
    • Validation: Verify the integration ratio. Methyl (3H) : Aromatic (1H each) should be exactly 3:1:1:1.

Protocol B: Mass Spectrometry (LC-MS)
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Gradient: 5% to 95% ACN over 10 minutes. Halogenated quinolines are hydrophobic and will elute late in the run.

  • Detection: Scan range m/z 100-500. Look for the characteristic 3:1 intensity ratio at m/z 319/321.

References

  • PubChem. (n.d.). 5-Chloro-7-iodo-2-methyl-8-quinolinol (CID 18372588).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Clarke, D. D., Gershon, H., Shoja, M., & Yen, M. W. (1998).[3] Revision of the assigned structures of 5- and 7-iodo-8-quinolinols and 5- and 7-iodo-2-methyl-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 129(4), 419–422. (Key authoritative source for NMR assignment logic of iodo-quinaldines). Retrieved from [Link]

Sources

solubility and stability of 5-Chloro-7-iodo-2-methyl-8-quinolinol in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Characterization Guide: Solubility and Stability of 5-Chloro-7-iodo-2-methyl-8-quinolinol

Executive Summary

This technical guide provides an in-depth analysis of 5-Chloro-7-iodo-2-methyl-8-quinolinol (CAS: 130-26-7 analog; often referred to as 5-Chloro-7-iodo-8-hydroxyquinaldine ). While structurally related to the well-known antimicrobial Clioquinol (5-chloro-7-iodo-8-quinolinol), the presence of the 2-methyl group introduces critical physicochemical changes—specifically increased lipophilicity and steric hindrance at the chelating site.

This document is designed to guide researchers in solvent selection for synthesis, biological assays, and formulation, while establishing protocols for handling its stability limitations.

Physicochemical Identity & Structural Logic

To understand solubility and stability, we must first analyze the molecular scaffold. The 2-methyl group is not merely a passive substituent; it fundamentally alters the solvation shell and metal-binding kinetics.

Property5-Chloro-7-iodo-2-methyl-8-quinolinolClioquinol (Reference Standard)Impact of 2-Methyl Group
Molecular Weight 319.53 g/mol 305.50 g/mol Slight increase in bulk.
LogP (Predicted) ~3.5 - 3.8~3.0Increased Lipophilicity: Significantly lower water solubility; higher affinity for lipid bilayers.
pKa (Phenolic) ~9.5~9.7Electron-donating methyl group slightly destabilizes the phenoxide anion.
Chelation Geometry Sterically HinderedPlanar / OpenSteric Clash: The 2-methyl group interferes with the binding of small ions (e.g., Al³⁺) but retains affinity for Zn²⁺/Cu²⁺.

Solubility Profile

Theoretical Solvation Mechanism

The molecule is a lipophilic weak acid .

  • Non-polar Solvents: Solvation is driven by Van der Waals forces. The halogen atoms (Cl, I) enhance polarizability, making it soluble in chlorinated solvents.

  • Polar Aprotic Solvents: The phenolic hydroxyl group acts as a hydrogen bond donor, while the quinoline nitrogen acts as an acceptor. DMSO and DMF are excellent solvents due to their ability to disrupt the crystal lattice via strong dipole-dipole interactions.

  • Aqueous Media: The hydrophobic halogenated aromatic rings dominate, rendering the molecule practically insoluble in neutral water. Solubility increases only at high pH (>10) where the phenol deprotonates to form the phenolate anion.

Solvent Compatibility Table

Data synthesized from structural analogs and experimental baselines for halogenated 8-hydroxyquinolines.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO High (>25 mg/mL)Recommended for biological stock solutions. Freezes at low temp; hygroscopic.
DMF High (>20 mg/mL)Alternative for synthesis; harder to remove than solvents like Ethanol.
Chlorinated Chloroform / DCM High (>15 mg/mL)Excellent for extraction and synthesis.
Polar Protic Ethanol / Methanol Moderate (Heating req.)Good for recrystallization. Solubility drops sharply upon cooling.
Aqueous Water (pH 7) Insoluble (<0.01 mg/mL)Unsuitable without surfactant or cyclodextrin complexation.
Aqueous 0.1 M NaOH ModerateSoluble as the sodium salt (phenolate form). Susceptible to oxidation.
Solubility Decision Workflow

SolubilityWorkflow Start Select Solvent for 5-Chloro-7-iodo-2-methyl-8-quinolinol Goal What is the Application? Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis / Extraction Goal->Synthesis Analysis Analytical (HPLC/LC-MS) Goal->Analysis DMSO Use DMSO (Stock 10-20 mM) BioAssay->DMSO DCM Use DCM or Chloroform Synthesis->DCM Reflux Reflux in Ethanol (Recrystallization) Synthesis->Reflux MobilePhase Dissolve in Acetonitrile/Water (Acidified with 0.1% Formic Acid) Analysis->MobilePhase Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO->Dilution PrecipCheck Check for Precipitation (Milky turbidity?) Dilution->PrecipCheck Use Cyclodextrin\nor Liposomal formulation Use Cyclodextrin or Liposomal formulation PrecipCheck->Use Cyclodextrin\nor Liposomal formulation Yes

Figure 1: Decision tree for solvent selection based on experimental requirements.

Stability Profile

Photostability (Critical)

Like most halogenated quinolines, this compound is photosensitive . Exposure to UV or strong visible light can induce:

  • Dehalogenation: Homolytic cleavage of the C-I bond (weakest bond), leading to radical formation and polymerization (darkening of solid).

  • Oxidation: Formation of quinone-imines.

  • Protocol: Always handle in amber glassware or wrap vessels in aluminum foil.

Hydrolytic & pH Stability
  • Acidic pH (pH 1-5): Stable. The pyridine nitrogen protonates, increasing solubility slightly without degradation.

  • Neutral pH (pH 6-8): Stable but insoluble.

  • Basic pH (pH >9): Soluble as phenolate but prone to oxidative degradation in the presence of air. Solutions in 0.1 M NaOH will turn brown over time due to oxidation.

Thermal Stability
  • Solid State: High melting point (>170°C). Stable at room temperature if kept dry and dark.

  • Solution: Stable at reflux in ethanol/methanol for short durations (<24h). Avoid prolonged heating in DMSO (>80°C) as DMSO can act as an oxidant under harsh conditions.

Degradation Pathways

Degradation Parent 5-Chloro-7-iodo- 2-methyl-8-quinolinol Radical De-iodinated Radical Parent->Radical Homolytic Cleavage (C-I) Quinone Quinone-Imine Oxidation Products Parent->Quinone Phenol Oxidation Light UV Light / Sunlight Light->Radical Base High pH + O2 Base->Quinone Polymer Dark Polymer/Precipitate Radical->Polymer Quinone->Polymer

Figure 2: Primary degradation pathways involving photolytic dehalogenation and oxidative coupling.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine precise solubility in a specific solvent.

  • Preparation: Add excess solid (~50 mg) of 5-Chloro-7-iodo-2-methyl-8-quinolinol to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C ± 0.5°C for 24 hours. Note: Wrap vial in foil to prevent photodegradation.

  • Separation: Filter the suspension using a 0.45 µm PTFE syringe filter (nylon filters may bind the drug).

  • Quantification: Dilute the filtrate with mobile phase (Acetonitrile:Water 50:50) and analyze via HPLC-UV (Detection at 254 nm).

  • Calculation: Compare peak area to a standard curve prepared in DMSO.

Protocol B: Forced Degradation Study (Stress Testing)

Use this to validate stability for a new formulation.

  • Acid Stress: Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours. Expect rapid color change (degradation).

  • Oxidative Stress: Add 3% H₂O₂ to a solution in Acetonitrile/Water. Incubate at RT for 4 hours.

  • Photostability: Expose solid powder and solution (in clear glass) to 1.2 million lux hours (standard ICH Q1B condition). Compare to dark control.

References

  • PubChem. (n.d.). 5-chloro-7-iodo-2-methylquinolin-8-ol (CID 18372588). National Library of Medicine. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1] [Discussion of 2-methyl steric effects]. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Patents for InChI Key ZZSLFKMNUBUBPO-UHFFFAOYSA-N. Retrieved from [Link]

Sources

Theoretical and Computational Profiling of 5-Chloro-7-iodo-2-methyl-8-quinolinol (CIMQ)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the theoretical and computational framework for analyzing 5-Chloro-7-iodo-2-methyl-8-quinolinol (CIMQ) . While its parent compound, Clioquinol (5-chloro-7-iodo-8-quinolinol), is a well-documented antifungal and neuroprotective agent, the 2-methyl derivative (CIMQ) introduces specific steric and electronic modifications that alter its pharmacological profile.

The addition of the methyl group at the C2 position creates a steric environment proximal to the chelating nitrogen, potentially modulating metal-binding kinetics (Zn²⁺/Cu²⁺) and increasing lipophilicity (LogP). This guide provides a self-validating protocol for characterizing CIMQ using Density Functional Theory (DFT) and Molecular Docking, serving as a blueprint for drug development professionals targeting neurodegenerative or microbial pathways.

Structural & Electronic Architecture (DFT Framework)

Computational Methodology

To accurately model CIMQ, we must account for the relativistic effects of the Iodine atom and the electron-donating nature of the methyl group.

  • Theory Level: DFT / B3LYP or M06-2X (for better dispersion handling).

  • Basis Set:

    • C, H, N, O, Cl: 6-311++G(d,p) (Split valence with diffuse functions for lone pair description).

    • I (Iodine): LANL2DZ or def2-TZVP (Effective Core Potential to handle relativistic core electrons).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) for biological relevance and Ethanol for spectroscopic comparison.
    
Geometric Optimization & Steric Analysis

The 2-methyl group is the critical differentiator. In 8-hydroxyquinolines, the N1 and O8 atoms form a "chelating pocket."

  • Hypothesis: The C2-Methyl group introduces steric strain that may slightly distort the planar conjugation compared to Clioquinol, potentially weakening metal coordination but enhancing selectivity.

  • Key Parameter to Monitor: The torsion angle

    
    . Deviation from 
    
    
    
    indicates loss of planarity.
Frontier Molecular Orbitals (FMO)

The reactivity of CIMQ is governed by the HOMO-LUMO gap.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenoxide ring and the Iodine lone pairs. The 2-Me group (weakly activating) will slightly raise the HOMO energy compared to Clioquinol.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridyl ring.

  • Chemical Hardness (

    
    ): 
    
    
    
    . A lower
    
    
    suggests higher reactivity towards soft electrophiles (like Cu²⁺ ions).

Visualization: Computational Workflow

The following diagram outlines the logical flow from structural construction to bio-activity prediction.

CIMQ_Workflow Start Structure Construction (CIMQ: C10H7ClINO) DFT_Opt DFT Optimization (B3LYP/LANL2DZ) Solvent: Water/Ethanol Start->DFT_Opt Check_Freq Frequency Check (NIMAG = 0?) DFT_Opt->Check_Freq Check_Freq->DFT_Opt No (Re-optimize) Properties Electronic Properties - HOMO/LUMO Gap - MEP Surface - NBO Analysis Check_Freq->Properties Yes Docking_Prep Ligand Preparation (AutoDock Tools) - Gasteiger Charges - Rotatable Bonds Properties->Docking_Prep Target_Sel Target Selection - Amyloid Beta (1IYT) - DNA Gyrase (1KZN) Docking_Prep->Target_Sel Docking_Run Molecular Docking (AutoDock Vina) Grid Box: 60x60x60 Target_Sel->Docking_Run Analysis Interaction Profiling - Hydrophobic (2-Me) - Halogen Bonds (Cl/I) Docking_Run->Analysis

Figure 1: Integrated computational workflow for the structural and biological profiling of CIMQ.

Spectroscopic Profiling (Predictive)

Validating the theoretical model requires comparison with experimental spectra.

SpectroscopyKey FeaturePredicted Shift (vs. Clioquinol)Cause
IR (Vibrational)

Stretch
Red shift (~1580 cm⁻¹)Inductive effect of 2-Methyl group (+I effect).
IR (Vibrational)

Stretch
~3400 cm⁻¹ (Broad)Intramolecular H-bonding (O-H...N).
1H-NMR Methyl ProtonsSinglet at

2.6-2.8 ppm
Characteristic of methyl on aromatic ring.
1H-NMR H-3 ProtonUpfield shiftShielding by adjacent methyl group.
UV-Vis

Bathochromic shift (Red shift)Extended hyperconjugation from methyl group.

Biological Interaction & Molecular Docking[1][2][3]

Target Selection

CIMQ is a privileged scaffold for two primary therapeutic areas:

  • Alzheimer’s Disease: Targeting Metal-Amyloid-

    
     complexes. The 8-OH and N1 chelate Zn/Cu, preventing reactive oxygen species (ROS) formation.
    
  • Antimicrobial: Targeting DNA Gyrase (subunit B).

The "2-Methyl Effect" in Docking

Unlike Clioquinol, the 2-methyl group in CIMQ introduces a hydrophobic anchor .

  • Binding Pocket Analysis: In the ATPase domain of DNA Gyrase, the 2-Me group is predicted to engage in hydrophobic interactions with residues like Val43 or Ile78 , potentially increasing binding affinity (

    
    ) despite the steric cost.
    
  • Halogen Bonding: The 7-Iodo atom is a classic sigma-hole donor, capable of forming halogen bonds with backbone carbonyls (O...I interaction).

Docking Protocol (AutoDock Vina)
  • Receptor Prep: Remove water (keep active site waters if bridging), add polar hydrogens, compute Kollman charges.

  • Ligand Prep: Set Torsion Tree. Note: The amide/ring bonds are rigid; only the OH proton is rotatable.

  • Grid Box: Center on the co-crystallized ligand (e.g., Clorobiocin site). Size:

    
     Å.
    
  • Exhaustiveness: Set to 32 for high sampling density.

Experimental Protocols

Protocol A: DFT Input (Gaussian Format)

This block defines the input for geometry optimization and frequency calculation.

Protocol B: Molecular Dynamics (GROMACS)

To validate stability, perform a 50ns MD simulation of the CIMQ-Protein complex.

  • Topology: Generate ligand topology using Sobtop or ACPYPE (GAFF2 force field).

  • Solvation: TIP3P water model, neutralize with Na+/Cl- ions.

  • Equilibration: NVT (100ps) followed by NPT (100ps) to stabilize temperature (300K) and pressure (1 bar).

  • Production: 50ns run with 2fs time step.

  • Analysis: Calculate RMSD (Root Mean Square Deviation) of the ligand to assess binding stability.

References

  • PubChem. (n.d.).[1] 5-Chloro-7-iodo-2-methyl-8-quinolinol (CID 18372588).[1] National Library of Medicine. Retrieved from [Link]

  • Sambantham, S., et al. (2011). Molecular Vibrational Spectroscopic Studies on “5-Chloro-7-Iodoquinolin-8-ol” by Density Functional Theory and HF. International Journal of Industrial Chemistry.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

Sources

Technical Guide: Biological Activities & Therapeutic Mechanisms of Substituted 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bidentate N,O-donor motif.[1] Unlike promiscuous binders, 8-HQ derivatives exhibit tunable metal-binding affinity (


) that allows for the precise modulation of metallostasis in biological systems.

This guide analyzes the structure-activity relationships (SAR) of 8-HQ derivatives, specifically focusing on their dual-functionality: Metal-Protein Attenuating Compounds (MPACs) in neurodegeneration and Metalloenzyme Inhibitors/Ionophores in oncology. It provides actionable protocols for validating these mechanisms in vitro.

Part 1: The Chemical Basis of Bioactivity (SAR)

The biological efficacy of 8-HQ stems from its ability to form stable, five-membered chelate rings with divalent cations (Zn


, Cu

, Fe

). The substitution pattern on the quinoline ring dictates lipophilicity (LogP), pKa, and metal selectivity.
The Chelation "Warhead"

The orthogonal positioning of the phenolic hydroxyl (C8) and the quinoline nitrogen (N1) creates a pocket ideal for coordinating "borderline" acids (in the HSAB theory sense) like Cu


 and Zn

.
  • C5 & C7 Positions (Electronic Modulation): Electron-withdrawing groups (halogens, nitro) at these positions increase the acidity of the phenolic proton, altering the pH range at which chelation occurs. For example, Clioquinol (5-chloro-7-iodo-8-HQ) has higher lipophilicity and altered metal affinity compared to the parent 8-HQ.

  • C2 Position (Steric Selectivity): Substituents here introduce steric hindrance near the nitrogen donor, often reducing affinity for smaller ions or affecting the stoichiometry of the complex (preventing the formation of saturated 1:3 complexes).

  • Mannich Bases (C7): Aminoalkylation at C7 (via Mannich reaction) introduces a "cationic tail," improving water solubility and lysosomal targeting while retaining the lipophilic core necessary for blood-brain barrier (BBB) penetration.

Visualization: Structure-Activity Map

SAR_Map HQ 8-Hydroxyquinoline (Scaffold) C2 Position C2 (Steric Gate) HQ->C2 C5 Position C5 (Lipophilicity/Metabolic) HQ->C5 C7 Position C7 (Solubility/Electronic) HQ->C7 N1O8 N1 & O8 (Chelation Axis) HQ->N1O8 C2_Effect Prevents 1:3 complexation Modulates selectivity C2->C2_Effect C5_Effect Halogens (Cl, I) increase LogP (e.g., Clioquinol, PBT2) C5->C5_Effect C7_Effect Mannich Bases (Aminoalkyl) Increases solubility & Lysosomal targeting C7->C7_Effect Chelation_Effect Binds Zn2+, Cu2+, Fe2+ Forms 5-membered rings N1O8->Chelation_Effect

Figure 1: Strategic substitution points on the 8-HQ scaffold and their impact on physicochemical properties.

Part 2: Therapeutic Mechanisms[2]

Neuroprotection: The MPAC Hypothesis

In Alzheimer’s and Huntington’s disease, metal dyshomeostasis leads to the precipitation of Amyloid-


 (A

) via Cu/Zn binding. 8-HQ derivatives like PBT2 act as Metal-Protein Attenuating Compounds (MPACs).
  • Mechanism: PBT2 does not merely strip metals (systemic chelation); it acts as a ionophore . It competes with A

    
     for Cu/Zn, solubilizing the plaque, and then transports these ions into the neuron.
    
  • Signaling: The intracellular release of Zn/Cu activates neurotrophic pathways, specifically the phosphorylation of GSK3

    
     (Glycogen Synthase Kinase 3) and upregulation of BDNF.
    
Oncology: Metalloenzyme Inhibition & ROS

In cancer, substituted 8-HQs like Nitroxoline operate via two distinct lethal mechanisms:

  • MetAP2 Inhibition: Nitroxoline inhibits Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme crucial for post-translational processing. This induces cell cycle arrest and senescence.

  • Copper Ionophore (The Trojan Horse): 8-HQs bind extracellular copper, transport it into the cancer cell, and catalyze the formation of Reactive Oxygen Species (ROS) via Fenton chemistry, overwhelming the tumor's antioxidant defenses.

Visualization: Dual Therapeutic Pathways

Mechanisms cluster_Neuro Neuroprotection (PBT2) cluster_Onco Oncology (Nitroxoline) PBT2 PBT2 (Lipophilic) Ab_Plaque A-beta Plaque (Cu/Zn trapped) PBT2->Ab_Plaque Extracts Metal Neuron Neuron Cytosol PBT2->Neuron Transports Zn/Cu Soluble_Ab Soluble A-beta (Degradable) Ab_Plaque->Soluble_Ab Disaggregation GSK3 GSK3 Phosphorylation (Survival Signal) Neuron->GSK3 Activates Nitro Nitroxoline MetAP2 MetAP2 Enzyme (Angiogenesis) Nitro->MetAP2 Inhibits ROS ROS Generation (Fenton Reaction) Nitro->ROS Cu-Complex Senescence Cell Senescence MetAP2->Senescence Induces Apoptosis Apoptosis ROS->Apoptosis Triggers

Figure 2: Divergent mechanisms of action in Neurodegeneration (Metal Redistribution) vs. Oncology (Enzyme Inhibition & ROS).

Part 3: Experimental Protocols

Protocol A: UV-Vis Spectrophotometric Metal Titration

Objective: Determine the binding stoichiometry and stability of 8-HQ derivatives with Cu


 or Zn

.

Reagents:

  • Ligand Stock: 1 mM substituted 8-HQ in DMSO.

  • Metal Stock: 10 mM CuCl

    
     or ZnCl
    
    
    
    in deionized water.
  • Buffer: 10 mM HEPES (pH 7.4).

Workflow:

  • Baseline: Add 50 µM Ligand to quartz cuvette containing HEPES buffer. Record spectrum (200–600 nm).

  • Titration: Add Metal Stock in 0.1 equivalent increments (e.g., 0.1, 0.2... 2.0 eq).

  • Observation: Monitor the Red Shift (bathochromic shift). The emergence of a band near 400–450 nm indicates the formation of the Metal-Ligand complex.

  • Isosbestic Points: Confirm the presence of clear isosbestic points, indicating a clean transition between free ligand and complex without side reactions.

  • Analysis: Plot Absorbance (

    
    ) vs. [Metal]/[Ligand] ratio. A plateau at 0.5 indicates 1:2 (M:L
    
    
    
    ) stoichiometry; a plateau at 1.0 indicates 1:1.
Protocol B: Metal-Rescue Cytotoxicity Assay (MTT)

Objective: Distinguish between non-specific toxicity and metal-dependent mechanisms (Ionophore vs. Chelation).

Rationale: Standard MTT assays fail to identify chelators because culture media contains undefined metal levels. This protocol uses metal supplementation to validate the mechanism.

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Group A (Basal): 8-HQ derivative (0.1 – 100 µM).

    • Group B (Cu-Supplemented): 8-HQ derivative + 10 µM CuCl

      
      .
      
    • Group C (Zn-Supplemented): 8-HQ derivative + 10 µM ZnCl

      
      .
      
    • Control: Metal salts alone (to ensure metals aren't toxic at 10 µM).

  • Incubation: 48 hours.

  • Readout: Standard MTT or CellTiter-Glo.

  • Interpretation:

    • Ionophore Mechanism: Toxicity Increases in Group B (Cu) compared to Group A. (The complex is more toxic than the ligand).

    • Chelation/Starvation Mechanism: Toxicity Decreases in Group B/C. (Excess metal saturates the ligand, preventing it from stripping essential metals from the cell).

Part 4: Comparative Data Synthesis

CompoundSubstituents (C5, C7)Primary IndicationKey MechanismLogP (Approx)
8-Hydroxyquinoline H, HResearch ToolNon-specific chelator1.8
Clioquinol Cl, INeuro/AntimicrobialZn/Cu redistribution3.5
PBT2 Cl, DimethylaminomethylAlzheimer'sZn/Cu Ionophore (MPAC)2.8
Nitroxoline NO

, H
Oncology/UTIMetAP2 Inhibition1.9
Mannich Base 3 H, (Anilino)benzylOncology (MDR)Lysosomal accumulationVariable

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their therapeutic potential." Drug Design, Development and Therapy.[2] Link

  • Adlard, P. A., et al. (2008).[3] "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link

  • Shim, J. S., et al. (2010).[4] "Irreversible inhibition of CD13/aminopeptidase N by the antiangiogenic agent curcumin." Chemistry & Biology (Context: Nitroxoline MetAP2 discovery). Link

  • Oliveri, V. (2020). "8-Hydroxyquinolines as metallo-enzyme inhibitors." Coordination Chemistry Reviews. Link

  • Crouch, P. J., et al. (2011).[3] "Mechanisms of toxicity and therapeutic potential of the 8-hydroxyquinoline metal chelators." Journal of Neurochemistry. Link

Sources

Methodological & Application

Application Note: High-Selectivity Fluorometric Detection of Zinc(II) using 5-Chloro-7-iodo-2-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

This guide details the application of 5-Chloro-7-iodo-2-methyl-8-quinolinol as a selective fluorescent probe for Zinc(II) ions. While 8-hydroxyquinoline (8-HQ) derivatives are classic metal chelators, this specific analog incorporates a critical structural modification—the 2-methyl group —which introduces steric hindrance adjacent to the chelating nitrogen.

The "Steric Gate" Mechanism

Unlike standard 8-HQ probes (e.g., Clioquinol), the 2-methyl substituent creates a "steric gate" that prevents the formation of stable tris-ligand complexes with small, highly charged ions like Aluminum (Al³⁺). However, it accommodates the tetrahedral or distorted octahedral coordination geometry preferred by Zinc (Zn²⁺) and Cadmium (Cd²⁺).

Fluorescence Enhancement (CHEF)

The free ligand exhibits weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) and non-radiative decay. Upon metal binding:

  • Deprotonation: The phenolic proton is released.

  • Rigidification: The ligand locks into a rigid chelate with the metal ion.

  • CHEF Effect: Chelation Enhanced Fluorescence suppresses non-radiative decay pathways, resulting in a strong fluorescence turn-on response (typically green emission).

Note on Halogenation: The 5-Chloro and 7-Iodo substituents modulate the pKa of the phenolic hydroxyl group, enhancing binding affinity at physiological pH compared to the non-halogenated parent compound, while increasing lipophilicity for membrane permeability.

Chemical & Physical Properties[1][2][3]

PropertyDescription
Chemical Name 5-Chloro-7-iodo-2-methyl-8-quinolinol
Molecular Formula C₁₀H₇ClINO
Molecular Weight 319.53 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.[1]
Excitation Max (λex) ~360–380 nm (Metal-bound)
Emission Max (λem) ~490–520 nm (Metal-bound)
Target Ion Zn²⁺ (Primary), Cd²⁺ (Secondary)
Interference Minimal from Al³⁺ (due to 2-methyl steric hindrance)

*Note: Exact spectral maxima are solvatochromic. Experimental determination in your specific buffer system is required (see Protocol 1).

Visualizing the Selectivity Mechanism

The following diagram illustrates the logical flow of the probe's selectivity, highlighting the steric exclusion of Aluminum.

SelectivityMechanism Probe 5-Chloro-7-iodo-2-methyl-8-quinolinol (Free Ligand) Metal_Al Aluminum (Al³⁺) (Small ionic radius, requires octahedral geometry) Probe->Metal_Al Mix Metal_Zn Zinc (Zn²⁺) (Flexible geometry, tetrahedral/octahedral) Probe->Metal_Zn Mix Interaction_Al Steric Clash (2-Methyl group hits coordination sphere) Metal_Al->Interaction_Al Attempted Binding Interaction_Zn Stable Chelation (1:2 Metal:Ligand Complex) Metal_Zn->Interaction_Zn Binding Result_NoFluor No Fluorescence (Non-radiative decay) Interaction_Al->Result_NoFluor Binding Fails Result_Fluor Strong Green Fluorescence (CHEF Effect) Interaction_Zn->Result_Fluor Rigidification

Caption: Mechanism of Selectivity. The 2-methyl group sterically hinders the tight octahedral packing required for Al³⁺, while permitting Zn²⁺ binding.

Experimental Protocols

Materials Preparation[3]
  • Stock Solution (10 mM): Dissolve 3.2 mg of probe in 1 mL of DMSO or Methanol. Store at -20°C in the dark.

  • Assay Buffer: 50 mM HEPES or MOPS, pH 7.2. (Avoid phosphate buffers if working with high concentrations of Zinc to prevent precipitation).

  • Metal Standards: AAS-grade ZnCl₂ or Zn(NO₃)₂ solutions.

Protocol 1: Spectral Characterization (Optimization)

Objective: Determine the exact Excitation and Emission maxima in your specific solvent system.

  • Prepare Blank: Dilute Stock Solution to 10 µM in Assay Buffer (final volume 2 mL).

  • Prepare Saturated Sample: Add excess Zn²⁺ (e.g., 100 µM final) to a separate 10 µM probe aliquot.

  • Scan Excitation: Set emission to 520 nm. Scan excitation from 300–450 nm. Record the peak (λex).

  • Scan Emission: Set excitation to the peak found in Step 3 (λex). Scan emission from 400–650 nm. Record the peak (λem).

    • Expectation: A significant increase in intensity in the Zn²⁺ sample compared to the blank.

Protocol 2: Zinc Titration & Kd Determination

Objective: Quantify the binding affinity and dynamic range.

  • Plate Setup: Use a black 96-well plate with clear bottoms.

  • Probe Addition: Add probe to all wells (Final concentration: 5 µM).

  • Titration Series: Add Zn²⁺ standards to wells to create a gradient: 0, 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM.

  • Incubation: Incubate for 15 minutes at room temperature in the dark (equilibrium is usually rapid).

  • Read: Measure fluorescence intensity (RFU) at determined λex/λem.

  • Data Analysis: Plot RFU vs. [Zn²⁺]. Fit to a one-site binding model:

    
    
    
Protocol 3: Selectivity Screening (The "Methyl Test")

Objective: Validate the exclusion of Aluminum.

  • Prepare Wells:

    • A: Probe + Buffer (Blank)

    • B: Probe + 10 µM Zn²⁺ (Positive Control)

    • C: Probe + 10 µM Al³⁺ (Selectivity Test)

    • D: Probe + 10 µM Ca²⁺/Mg²⁺ (Background Test)

  • Measure: Read fluorescence.

  • Validation Criteria: Well B should show >5-fold enhancement over Well A. Well C should show minimal enhancement (comparable to A or D), confirming the steric exclusion of Aluminum.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
High Background Fluorescence Impurities in buffer or solvent.Use HPLC-grade solvents and Chelex-treated water to remove trace metals.
Precipitation Probe concentration too high (>20 µM) in aqueous buffer.Lower probe concentration to 1–5 µM or increase organic co-solvent (e.g., 10% EtOH).
Fluorescence Quenching Presence of Cu²⁺ or Fe³⁺ (paramagnetic ions).These ions often quench 8-HQ fluorescence.[2] Use specific masking agents if these contaminants are suspected.
pH Sensitivity pH < 6.0 or > 9.0.The phenol group must be deprotonated for binding, but the pyridine nitrogen must not be protonated. Maintain pH 7.0–7.5.

References

  • Mechanism of 8-HQ Fluorescence

    • Bardez, E., et al. "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A, 1997.
  • Steric Exclusion of Aluminum (2-Methyl Effect)

    • Use of 2-methyl-8-quinolinol (8-hydroxyquinaldine)
    • Standard Methods of Chemical Analysis, 6th Ed. Vol 1. Van Nostrand, 1962. (Classic reference for the steric effect).
  • Halogenated 8-HQ Derivatives (Clioquinol)

    • Frederickson, C. J., et al. "Fluorescent zinc probes." Current Opinion in Chemical Biology, 2005.
  • Compound Data

    • PubChem CID 18372588: 5-Chloro-7-iodo-2-methyl-8-quinolinol.[1]

Sources

Application Note: Metal Ion Chelation Profiling of 5-Chloro-7-iodo-2-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This Application Note details the protocol for evaluating the metal chelation properties of 5-Chloro-7-iodo-2-methyl-8-quinolinol (Cl-I-2-Me-8HQ). Unlike the canonical chelator 8-hydroxyquinoline (8-HQ) or its halogenated analog Clioquinol, this specific derivative incorporates a methyl group at the C2 position .

Scientific Significance: The C2-methyl group introduces critical steric hindrance close to the chelating nitrogen. This structural modification acts as a "selectivity filter":

  • Steric Exclusion: It destabilizes the formation of saturated tris-complexes (1:3 metal:ligand ratio) typically formed with small trivalent ions like Al(III) or Ga(III) due to inter-ligand steric clashes.

  • Permissive Binding: It accommodates square planar or tetrahedral bis-complexes (1:2 ratio) common with divalent transition metals like Zn(II) and Cu(II).

  • Electronic Modulation: The C5-Chloro and C7-Iodo substituents significantly increase lipophilicity and acidity (lowering the pKa of the phenolic hydroxyl), enhancing metal binding at lower pH values compared to non-halogenated analogs.

This protocol provides a self-validating workflow to quantify these steric and electronic effects using UV-Vis spectrophotometry and continuous variation analysis.

Materials & Preparation

Reagents
  • Ligand: 5-Chloro-7-iodo-2-methyl-8-quinolinol (High Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Spectrophotometric Grade).

  • Buffers:

    • Physiological: HEPES (20 mM), pH 7.4.

    • Acidic/Lysosomal: MES (20 mM), pH 5.5.

    • Note: Avoid phosphate buffers if working with Fe(III) or Al(III) to prevent metal phosphate precipitation.

  • Metal Salts: Chloride or Perchlorate salts of Zn(II), Cu(II), Fe(III), Al(III). (Avoid Sulfate/Nitrate if counter-ion interference is suspected in specific sensitive assays, though generally acceptable).

Stock Solution Architecture

To ensure reproducibility, follow this strict dilution logic to prevent precipitation of the lipophilic ligand.

ComponentConcentrationVehicleStorageStability
Ligand Stock (L) 10 mM100% DMSO-20°C, Dark3 Months
Metal Stock (M) 10 mMddH₂O (acidified*)4°C1 Month
Working Buffer 1xddH₂ORTDaily

*Acidify Metal Stock with 10 mM HCl to prevent hydrolysis/hydroxide formation before chelation.

Experimental Protocols

Protocol A: UV-Vis Spectral Shift Titration

Objective: To determine the saturation point and spectral shift (


) indicative of complex formation.

Mechanism: Upon deprotonation and metal coordination, the ligand's internal charge transfer (ICT) band shifts bathochromically (red-shift).

  • Baseline Correction: Blank the spectrophotometer (200–600 nm) with a mixture of 980 µL Buffer + 20 µL DMSO .

  • Ligand Control: Add 20 µL Ligand Stock to 980 µL Buffer (Final [L] = 200 µM). Record spectrum. Note: Expect peaks ~250–310 nm.

  • Titration Loop:

    • Using the Ligand Control cuvette, sequentially add aliquots of Metal Stock .

    • Add 0.2 equivalents (4 µL of 1 mM Metal) per step.

    • Mix by inversion (do not vortex vigorously to avoid bubbles).

    • Equilibrate for 60 seconds.

    • Record spectrum.[1][2]

  • Endpoint: Continue until 3.0 equivalents of metal are added or no further spectral changes occur.

  • Data Output: Look for the emergence of a new charge-transfer band (typically 380–450 nm) and the existence of an isosbestic point (indicating a clean equilibrium between two species).

Protocol B: Job’s Method (Continuous Variation)

Objective: To determine the Metal:Ligand stoichiometry (n) and confirm steric exclusion of 1:3 complexes.

Theory: By varying the mole fraction of metal (


) and ligand (

) while keeping the total molar concentration (

) constant, the absorbance maximum occurs at the stoichiometric ratio.

Setup:

  • Total Concentration (

    
    ): 100 µM.
    
  • Solvent: 50% DMSO / 50% Buffer (to ensure solubility across all ratios).

Pipetting Scheme:

Sample IDMole Fraction (

)
Vol. Ligand (1 mM)Vol. Metal (1 mM)Buffer/DMSO Mix
J-0 0.00 µL1000 µL9.0 mL
J-1 0.1100 µL900 µL9.0 mL
J-3 0.3300 µL700 µL9.0 mL
J-5 0.5500 µL500 µL9.0 mL
J-7 0.7700 µL300 µL9.0 mL
J-9 0.9900 µL100 µL9.0 mL
J-10 1.01000 µL0 µL9.0 mL

Analysis:

  • Measure Absorbance (

    
    ) at the 
    
    
    
    of the complex (determined in Protocol A).
  • Plot

    
     vs. 
    
    
    
    .[1]
  • Interpretation:

    • Peak at

      
       1:1 Complex.[3][4]
      
    • Peak at

      
       1:2 Complex (Expected for Zn/Cu with this ligand).
      
    • Peak at

      
       1:3 Complex (Should be absent  or suppressed for Al(III) due to steric hindrance).
      

Mandatory Visualization

Diagram 1: Steric Selection Workflow

This diagram illustrates the logical flow of the experiment, highlighting the critical decision point where the 2-methyl group influences the coordination geometry.

ChelationLogic Start Ligand Preparation (5-Cl-7-I-2-Me-8HQ) MetalAdd Add Metal Ion (M2+ or M3+) Start->MetalAdd Coordination Coordination Attempt MetalAdd->Coordination StericCheck Steric Filter (C2-Methyl) Coordination->StericCheck Ligand Approach Path_Bis Formation of Bis-Chelate (1:2) Square Planar/Tetrahedral StericCheck->Path_Bis Large/Divalent Ion Path_Tris Formation of Tris-Chelate (1:3) Octahedral StericCheck->Path_Tris Small/Trivalent Ion Result_Stable Stable Complex (Zn, Cu, Ni) Path_Bis->Result_Stable Result_Unstable Steric Clash/Unstable (Al, Ga) Path_Tris->Result_Unstable Blocked

Caption: Logical decision tree demonstrating how the C2-methyl group acts as a steric gatekeeper, favoring 1:2 coordination with divalent ions while destabilizing 1:3 coordination with small trivalent ions.

Diagram 2: Experimental Protocol Flow

A step-by-step visualization of the titration and analysis process.

ProtocolFlow Stock Stock Prep 10mM in DMSO Mix Equilibration 200µM Ligand Stock->Mix Buffer Buffer System HEPES pH 7.4 Buffer->Mix Titration Titration Add M(II) 0.2 eq/step Mix->Titration Measure UV-Vis Scan 250-500nm Titration->Measure Measure->Titration Repeat until Saturation Analysis Data Analysis Jobs Plot & Isosbestic Check Measure->Analysis Final Data

Caption: Sequential workflow for UV-Vis titration, ensuring equilibrium is reached before spectral acquisition.

Data Analysis & Calculations

Calculating the Apparent Binding Constant ( )

For a 1:1 or 1:2 complex where the ligand signal is distinct, use the Benesi-Hildebrand method (valid under conditions of metal excess) or non-linear regression (preferred).

Benesi-Hildebrand Equation (Linearized):



  • 
     : Change in absorbance (
    
    
    
    ).
  • 
     : Concentration of metal added.
    
  • 
     : Stoichiometry (determined from Job's plot).[1][4][5]
    
  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
  • Result:

    
    .
    

Note: Due to the high stability of quinoline-metal complexes, direct non-linear fitting to the binding isotherm is more accurate than linearization methods if the binding is tight (saturation reached quickly).

References

  • PubChem. (n.d.). 5-Chloro-7-iodo-2-methyl-8-quinolinol (CID 18372588).[6] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Renfrew, A. K. (2014). Transition metal complexes of 8-hydroxyquinoline derivatives for biomedical applications.[7][8]Metallomics, 6(8), 1324-1335. (Contextual grounding for halogenated 8-HQ derivatives).

  • Job, P. (1928).[4][5] Recherches sur la formation de complexes minéraux en solution, et sur leur stabilité.[9][10]Annales de Chimie, 9, 113-203. (Foundational reference for Method of Continuous Variations).

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons.Journal of the American Chemical Society, 71(8), 2703–2707.
  • Gumerova, N. I., et al. (2011). Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions.

Sources

Application Note: 5-Chloro-7-iodo-2-methyl-8-quinolinol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-7-iodo-2-methyl-8-quinolinol is a halogenated derivative of 8-hydroxyquinaldine. While structurally related to the well-known antimicrobial Clioquinol (5-chloro-7-iodo-8-quinolinol) , the presence of a methyl group at the 2-position introduces significant steric hindrance adjacent to the chelating nitrogen atom.

This structural modification alters the compound's metal-binding kinetics and selectivity. Unlike non-methylated 8-hydroxyquinolines, the 2-methyl derivative is sterically prevented from forming stable, uncharged tris-complexes with trivalent metal ions (e.g., Al³⁺, Fe³⁺). Instead, it preferentially forms neutral bis-complexes with divalent ions (e.g., Cu²⁺, Zn²⁺).

Key Application: This compound is primarily utilized as a metal ionophore in antimicrobial research. It exerts its mechanism of action by transporting cytotoxic levels of transition metals (Copper/Zinc) across bacterial or fungal membranes, or by sequestering essential metals from metalloproteins.

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-Chloro-7-iodo-2-methylquinolin-8-ol
Molecular Formula C₁₀H₇ClINO
Molecular Weight 319.53 g/mol
Solubility Insoluble in water; Soluble in DMSO (>10 mM), Ethanol, and Acetone.
Appearance Yellow to brownish-yellow crystalline powder.
Stability Light-sensitive (protect from direct light). Hygroscopic.
Safety Note Neurotoxicity Risk: Halogenated 8-hydroxyquinolines have historical associations with neurotoxicity (e.g., SMON). Handle with full PPE in a fume hood.
Preparation of Stock Solutions

Protocol:

  • Weigh 3.20 mg of powder.

  • Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .

  • Vortex for 2 minutes or sonicate for 30 seconds to ensure complete dissolution.

  • Aliquot into amber microcentrifuge tubes and store at -20°C.

  • Critical Step: Avoid freeze-thaw cycles. Discard if precipitation is visible upon thawing.

Mechanism of Action: The Ionophore Hypothesis

The antimicrobial efficacy of 5-Chloro-7-iodo-2-methyl-8-quinolinol is frequently metal-dependent . It acts as a lipophilic ligand that binds extracellular metals and transports them into the cell, leading to oxidative stress or protein mismatching.

Pathway Visualization

IonophoreMechanism Extracellular Extracellular Environment (Cu²⁺ / Zn²⁺ present) Ligand Ligand (5-Cl-7-I-2-Me-8HQ) Extracellular->Ligand + Metal Ions Complex Lipophilic Bis-Complex [M(Ligand)₂]⁰ Ligand->Complex Chelation Membrane Bacterial Membrane (Lipid Bilayer) Complex->Membrane Passive Diffusion Intracellular Intracellular Space Membrane->Intracellular Release Toxicity ROS Generation & Protein Mismatching Intracellular->Toxicity Metal Overload

Figure 1: Mechanism of Action. The hydrophobic bis-complex facilitates the transport of cytotoxic metals across the lipid bilayer, bypassing tightly regulated metal transporters.

Protocol 1: MIC Determination (Broth Microdilution)[1]

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (e.g., S. aureus, E. coli).

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polystyrene microplates (U-bottom).

  • Standardized bacterial inoculum (0.5 McFarland).[1]

  • Resazurin dye (optional, for colorimetric readout).

Workflow
  • Dilution Series:

    • Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of 256 µM working solution (diluted from DMSO stock into CAMHB, max 2% DMSO final) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (No Drug); Column 12 = Sterility Control (Media only).

  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:100 in CAMHB.

    • Add 100 µL of this inoculum to wells in columns 1-11.

    • Final Volume: 200 µL/well. Final Cell Density: ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • OD₆₀₀: Measure absorbance using a plate reader.

    • Validation: The Growth Control (Col 11) must be turbid; Sterility Control (Col 12) must be clear.

Protocol 2: Metal-Dependent "Add-Back" Assay

Purpose: To confirm if the compound's activity is potentiated by specific metal ions (Cu²⁺ or Zn²⁺), validating the ionophore mechanism.

Experimental Design (Checkerboard-Lite)

This assay compares the MIC of the compound alone versus the compound in the presence of sub-inhibitory concentrations of metals.

Reagents
  • Copper Supplement: 10 mM CuCl₂ stock (sterile filtered).

  • Zinc Supplement: 10 mM ZnCl₂ stock (sterile filtered).

Step-by-Step Procedure
  • Prepare Metal-Supplemented Media:

    • Create CAMHB containing 10 µM CuCl₂ and separate CAMHB containing 10 µM ZnCl₂ .

    • Note: Ensure these metal concentrations alone are non-toxic to your specific strain (run a metal-only control).

  • Plate Setup:

    • Row A-C: Standard MIC protocol (Compound + Normal CAMHB).

    • Row D-F: Compound + Cu-Supplemented CAMHB .

    • Row G-H: Compound + Zn-Supplemented CAMHB .

  • Execution:

    • Follow the dilution and inoculation steps from Protocol 1.

    • Incubate at 37°C for 18–24 hours.

  • Data Analysis:

    • Calculate the Potentiation Factor (PF) :

      
      
      
    • Interpretation: A PF > 4 indicates significant metal-dependent potentiation (Ionophore activity).

Protocol 3: Biofilm Inhibition Assay

Halogenated quinolines are often effective against sessile bacteria in biofilms due to their hydrophobicity.

Workflow
  • Biofilm Formation:

    • Inoculate 100 µL of bacterial suspension (in Tryptic Soy Broth + 1% Glucose) into a flat-bottom 96-well plate.

    • Incubate for 24 hours at 37°C (static) to allow biofilm maturation.

  • Treatment:

    • Gently aspirate media (do not disturb the biofilm). Wash 1x with sterile PBS.

    • Add 200 µL of CAMHB containing the test compound at concentrations ranging from 1x to 10x MIC.

    • Incubate for 24 hours at 37°C.

  • Crystal Violet Staining:

    • Aspirate media and wash wells 2x with PBS.

    • Fix biofilm with 200 µL Methanol for 15 mins. Air dry.

    • Stain with 200 µL 0.1% Crystal Violet for 10 mins.

    • Wash with water 3x to remove excess dye.

    • Solubilize the bound dye with 200 µL 30% Acetic Acid .

  • Quantification:

    • Measure Absorbance at 590 nm .

    • Calculate % Biofilm Eradication relative to untreated control.

Data Presentation & Analysis

Expected Results Table
Assay TypeParameterExpected Outcome (Gram-Positive)Expected Outcome (Gram-Negative)
MIC (Standard) SensitivityHigh (1–10 µM)Low/Moderate (Efflux prone)
Cu-Add-Back PotentiationSignificant Decrease in MIC (Ionophore effect)Variable
Biofilm MBECEffective at 2x–4x MICResistant
Troubleshooting Guide
  • Precipitation in Wells: The compound is hydrophobic. If precipitation occurs at high concentrations (>100 µM), reduce the starting concentration or increase DMSO slightly (max 2%).

  • Color Interference: The compound is yellow. In colorimetric assays (MTT/Resazurin), run a "Compound Only" blank to subtract background absorbance.

References

  • Prachayasittikul, V. et al. (2013). Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives. Molecules.

  • Oliveri, V. & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry.

  • Cherdtrakulkiat, R. et al. (2016). Chemical and biological properties of 8-hydroxyquinoline derivatives in relation to their metal-chelating ability. Journal of Inorganic Biochemistry.

  • PubChem Compound Summary. (2023). 5-Chloro-7-iodo-2-methylquinolin-8-ol (CID 18372588). National Center for Biotechnology Information.

Sources

Application Note: Preclinical Evaluation of 5-Chloro-7-iodo-2-methyl-8-quinolinol (CIMQ) in Oncology

[1][2]

Introduction & Scientific Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a Metal Protein Attenuating Compound (MPAC) .[1][] The introduction of a methyl group at the C2 position (quinaldine derivative) in CIMQ is hypothesized to modulate the electronic density of the nitrogen atom and increase lipophilicity compared to Clioquinol.[]

Hypothesized Mechanisms of Action:

  • Zinc/Copper Ionophore Activity: CIMQ likely acts as a neutral, lipophilic ionophore, transporting extracellular Zn²⁺ and Cu²⁺ into the cytoplasm and lysosomes.[]

  • Proteasome Inhibition: The accumulation of metal-CIMQ complexes can inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.[1][]

  • ROS Generation: Redox cycling of copper complexes generates Reactive Oxygen Species (ROS), inducing oxidative stress.[]

This protocol is designed to not only measure cytotoxicity but to deconvolute these specific mechanisms.[1][]

Material Preparation & Handling[1][3][4]

Safety Warning: CIMQ contains halogenated substituents (Chlorine, Iodine).[] Handle with gloves in a fume hood.[1] Light sensitivity is high due to the iodine moiety; protect all stocks from direct light.[1][]

Stock Solution Preparation

CIMQ is highly lipophilic and poorly soluble in water.[1][]

  • Weighing: Accurately weigh 3.19 mg of CIMQ powder.

  • Solubilization: Dissolve in 1.0 mL of sterile, molecular-grade DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

    • Note: Vortex vigorously for 1 minute. If precipitation persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber microcentrifuge tubes (50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C. Stability is approx. 3 months.

Working Solutions

Prepare fresh working solutions in complete cell culture media immediately before treatment.[1][]

  • Final DMSO Concentration: Must remain

    
     (v/v) to avoid solvent toxicity.
    
  • Serial Dilution: Perform a 1:2 or 1:3 serial dilution in media to generate a concentration range (e.g., 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM).[]

Experimental Protocol: In Vitro Cytotoxicity (MTT/CCK-8 Assay)

This assay determines the IC₅₀ (half-maximal inhibitory concentration) of CIMQ across a panel of cancer cell lines.[]

Cell Line Selection[1]
  • Solid Tumors: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).[1][]

  • Hematological: HL-60 (Leukemia) – 8-HQs are often more potent in leukemia due to high ROS sensitivity.[1][]

  • Control: HFF-1 or HEK293 (Normal fibroblasts/kidney) to assess selectivity.[1][]

Assay Workflow
  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    cells/well in 100 µL media.
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove old media.[1][]

    • Add 100 µL of CIMQ working solutions (in triplicate).

    • Controls:

      • Negative:[1][] 0.5% DMSO in media.[1][]

      • Positive: Doxorubicin (1 µM) or Clioquinol (if available for comparison).[]

      • Blank: Media only (no cells).[]

  • Exposure: Incubate for 48 or 72 hours .

  • Readout (CCK-8 Method):

    • Add 10 µL of CCK-8 reagent (WST-8) to each well.[1][]

    • Incubate for 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm using a microplate reader.

Data Analysis

Calculate % Cell Viability using the formula:

1

Mechanistic Validation Protocols

To confirm CIMQ acts via the MPAC/Proteasome pathway, the following assays are mandatory.

Intracellular Zinc/Copper Mobilization (Fluorescence Microscopy)

Rationale: 8-HQs act as ionophores.[1][] We must verify if CIMQ increases intracellular metal levels.[1][]

  • Probe: FluoZin-3 AM (Zinc specific) or Phen Green SK (Copper specific).[1][]

  • Protocol:

    • Treat cells with CIMQ (at IC₅₀) for 2–4 hours.[]

    • Wash with PBS.[1][]

    • Load cells with 2 µM FluoZin-3 AM for 30 min.

    • Observation: Increased green fluorescence indicates zinc influx/redistribution from lysosomes.[1][]

ROS Generation Assay

Rationale: Copper-CIMQ complexes can catalyze Fenton-like reactions.[1][]

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1][]

  • Protocol:

    • Pre-load cells with 10 µM DCFH-DA for 30 min.

    • Treat with CIMQ (IC₅₀) for 1–6 hours.

    • Readout: Measure Fluorescence (Ex/Em: 485/535 nm).

    • Validation: Co-treat with NAC (N-acetylcysteine, 5 mM) . If ROS is the mechanism, NAC should rescue cell viability.[]

Proteasome Inhibition Assay

Rationale: Metal-HQ complexes inhibit the 20S proteasome chymotrypsin-like activity.[1][]

  • Substrate: Suc-LLVY-AMC (Fluorogenic peptide).[1][]

  • Protocol:

    • Treat cells with CIMQ for 24 hours.[1][]

    • Lyse cells (non-denaturing lysis buffer).

    • Incubate lysate with Suc-LLVY-AMC (50 µM) at 37°C for 1 hour.

    • Readout: Measure Fluorescence (Ex/Em: 380/460 nm). A decrease in fluorescence compared to control indicates proteasome inhibition.[1][]

Visualizations

Mechanistic Pathway Diagram[1]

CIMQ_Mechanismcluster_CellIntracellular SpaceCIMQCIMQ(Extracellular)ComplexMetal-CIMQComplexCIMQ->ComplexChelationMetalsCu2+ / Zn2+(Extracellular)Metals->ComplexComplex_InMetal-CIMQ(Intracellular)Complex->Complex_InMembraneTranslocationProteasome20S ProteasomeComplex_In->ProteasomeBindsROSROS Generation(Fenton Reaction)Complex_In->ROSRedox CyclingInhibitionProteasomeInhibitionProteasome->InhibitionUb_ProteinsAccumulation ofUbiquitinated ProteinsInhibition->Ub_ProteinsApoptosisApoptosis(Cell Death)Ub_Proteins->ApoptosisROS->Apoptosis

Figure 1: Hypothesized mechanism of action for CIMQ involving metal chelation, proteasome inhibition, and ROS generation.[1][][3][4][5]

Experimental Workflow Diagram

Experimental_Workflowcluster_AssaysParallel AssaysStartStart: CIMQ Powder(3.19 mg)StockStock Solution10 mM in DMSOStart->StockDissolveDilutionSerial Dilution(0.1 - 100 µM in Media)Stock->DilutionDiluteCytotoxCytotoxicity(CCK-8 / MTT)Dilution->CytotoxTreat CellsMechMechanistic(ROS / Proteasome)Dilution->MechTreat CellsAnalysisData Analysis(IC50 Calculation)Cytotox->AnalysisMech->Analysis

Figure 2: Step-by-step experimental workflow from compound preparation to data analysis.

Summary of Key Parameters

ParameterSpecificationNotes
Solvent DMSOMax final conc. 0.5%
Storage -20°C, DarkIodine is light-sensitive
Dose Range 0.1 µM – 100 µMTypical IC₅₀ for 8-HQs is 1–10 µM
Incubation 48 – 72 HoursAllow sufficient time for apoptosis
Positive Control Doxorubicin or ClioquinolValidate assay sensitivity
Rescue Agent N-Acetylcysteine (NAC)Confirms ROS dependency

References

  • PubChem. (n.d.).[1][] 5-Chloro-7-iodo-2-methylquinolin-8-ol (Compound Summary). National Library of Medicine.[1][] Retrieved October 26, 2023, from [Link][]

  • Ding, W. Q., et al. (2005).[][5][6] Anticancer activity of the antibiotic clioquinol.[1][][5][6][7] Cancer Research, 65(8), 3389–3395.[][5] [Link]

  • Schimmer, A. D., et al. (2012).[] Clioquinol targets zinc to lysosomes in human cancer cells. Biochemical Journal, 417(1), 133–139.[][5] [Link]

  • Chen, D., et al. (2013).[] Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, and antitumor activities in human prostate cancer cells.[1][] Cancer Research.[1][][5] [Link]

methods for evaluating the neuroprotective effects of 5-Chloro-7-iodo-2-methyl-8-quinolinol

[1]

Executive Summary & Rationale

This application note details the methodological framework for evaluating the neuroprotective potential of 5-Chloro-7-iodo-2-methyl-8-quinolinol (referred to herein as Me-CQ ).

Me-CQ is a structural analog of Clioquinol (CQ) , a well-characterized Metal-Protein Attenuating Compound (MPAC). While CQ has demonstrated efficacy in preclinical Alzheimer’s (AD) and Parkinson’s (PD) models by chelating synaptic zinc/copper and inhibiting amyloid-beta (Aβ) aggregation, its clinical utility was limited by manufacturing impurities and a narrow therapeutic window.

The addition of a methyl group at the 2-position of the quinoline ring is a critical structural modification. From a medicinal chemistry perspective, this steric bulk proximal to the chelating nitrogen donor may modulate the stability constant (log K) of metal complexes, potentially altering the drug's ability to strip metals from metalloproteins (toxicity) versus pathological aggregates (efficacy).

Objective: To systematically quantify the neuroprotective index of Me-CQ relative to the parent compound Clioquinol.

Chemical Handling & Safety

Compound Identity:

  • IUPAC Name: 5-chloro-7-iodo-2-methylquinolin-8-ol[1]

  • CAS: 130-26-7 (Note: Often conflated with CQ; verify specific catalog number for 2-methyl analog).

  • PubChem CID: 18372588[1]

  • Molecular Weight: 319.52 g/mol [1]

Preparation Protocol:

  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle. The 2-methyl group increases lipophilicity (Predicted LogP ~3.5 vs ~3.0 for CQ).

  • Stock Solution: Prepare a 50 mM stock in anhydrous DMSO. Vortex and warm to 37°C if necessary.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute into culture media immediately prior to use. Limit final DMSO concentration to <0.5% (v/v) to avoid vehicle neurotoxicity.

Module 1: Physicochemical Profiling (Cell-Free)

Before biological testing, you must determine if Me-CQ retains the functional capacity to engage target metals (Zn²⁺, Cu²⁺).

Protocol 1.1: Metal Chelation Efficiency Assay

Rationale: The 2-methyl substituent may sterically hinder the formation of the planar 2:1 (Ligand:Metal) complex typical of 8-hydroxyquinolines.

Materials:

  • UV-Vis Spectrophotometer (200-600 nm range).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Metals: ZnCl₂ and CuCl₂ stocks (1 mM).

Procedure:

  • Baseline: Measure absorbance of Me-CQ (25 µM) alone in buffer.

  • Titration: Sequentially add ZnCl₂ or CuCl₂ (0.1 to 2.0 molar equivalents).

  • Readout: Monitor the bathochromic shift (red shift) of the absorption maximum (~260 nm -> ~320-400 nm upon complexation).

  • Data Analysis: Plot Absorbance vs. [Metal]/[Ligand] ratio.

    • Success Criterion: A distinct plateau at 0.5 equivalents (indicating 2:1 stoichiometry) confirms functional chelation. If the curve is linear or shallow, the methyl group significantly reduces affinity.

Module 2: In Vitro Neuroprotection Screening

This module differentiates between direct toxicity and neuroprotective efficacy against specific insults.

Protocol 2.1: The "Paradoxical Toxicity" Viability Screen

Rationale: MPACs can be toxic at high concentrations by stripping essential metalloenzymes. You must define the Non-Toxic Concentration (NTC) range.

Cell Model: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma). Readout: MTT Assay (Metabolic activity) & LDH Release (Membrane integrity).

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype (critical for relevance).

  • Treatment: Treat with Me-CQ at log-scale concentrations: 0.1, 0.3, 1, 3, 10, 30, 100 µM.

  • Incubation: 24 hours.

  • Analysis:

    • MTT: Add 0.5 mg/mL MTT, incubate 4h, dissolve formazan in DMSO, read at 570 nm.

    • Interpretation: Identify the LD50 . For CQ, toxicity often appears >10 µM. If Me-CQ shows >90% viability at 30 µM, it has a superior safety profile.

Protocol 2.2: Rescue from Aβ-Induced Toxicity

Rationale: To verify if Me-CQ prevents amyloid-beta oligomer toxicity.

Procedure:

  • Oligomer Prep: Dissolve Aβ1-42 peptide in HFIP, evaporate, resuspend in DMSO, then dilute in PBS and incubate at 4°C for 24h to form oligomers.

  • Challenge: Co-treat differentiated SH-SY5Y cells with:

    • Vehicle Control[2]

    • Aβ1-42 (10 µM)

    • Aβ1-42 (10 µM) + Me-CQ (0.1, 1, 5 µM)

    • Positive Control: Aβ1-42 + Clioquinol (1 µM)

  • Readout: MTT assay after 48 hours.

  • Efficacy Calculation:

    
    
    

Module 3: Mechanism of Action (Anti-Aggregation)

Protocol 3.1: Thioflavin T (ThT) Fluorescence Assay

Rationale: ThT fluoresces only when bound to beta-sheet rich amyloid fibrils. This assay determines if Me-CQ inhibits the physical aggregation process.

Materials:

  • Aβ1-42 monomer (20 µM).

  • Thioflavin T (10 µM).

  • Me-CQ (10, 20, 50 µM).

  • Zinc/Copper (20 µM) - Optional: to test metal-induced aggregation.

Procedure:

  • Assembly: In a black 96-well plate, mix Aβ, Metal ions, and Me-CQ.

  • Kinetics: Incubate at 37°C with shaking. Measure Fluorescence (Ex: 440nm / Em: 485nm) every 15 minutes for 24 hours.

  • Result:

    • Inhibition: A reduction in the fluorescence plateau compared to Aβ alone.

    • Disaggregation: Add Me-CQ to pre-formed fibrils and monitor fluorescence decay.

Visualization: Mechanistic Pathway & Workflow

Neuroprotection_Mechanismcluster_pathologyPathological Statecluster_treatmentMe-CQ Interventioncluster_outcomeNeuroprotective OutcomeMetalsFree Zn2+/Cu2+(Synaptic Cleft)Ab_MonomerAβ MonomerMetals->Ab_MonomerPromotes AggregationROSROS Generation(Fenton Chemistry)Metals->ROSRedox CyclingComplexMe-CQ-MetalComplex (2:1)Metals->ComplexOligomersToxic Aβ OligomersAb_Monomer->OligomersNucleationSurvivalNeuronal SurvivalROS->SurvivalApoptosisPlaquesAmyloid PlaquesOligomers->PlaquesOligomers->SurvivalToxicityMeCQMe-CQ(5-Chloro-7-iodo-2-methyl-8-quinolinol)MeCQ->MetalsChelation (Kd dependent)MeCQ->OligomersDisaggregationRedistributionIntracellularMetal DeliveryComplex->RedistributionIonophore ActionRedistribution->SurvivalTrophic Signaling(Akt/ERK)

Figure 1: Mechanistic pathway of Me-CQ. It intercepts metal-driven Aβ aggregation and ROS production, redistributing metals to restore cellular homeostasis.

Data Presentation: Comparative Analysis Template

Use this table structure to report your findings relative to the parent compound.

ParameterAssay MethodClioquinol (Reference)Me-CQ (Test Compound)Desired Outcome
LogP (Lipophilicity) Computational / HPLC~3.0 - 3.5TBD (Likely >3.5)Higher = Better BBB penetration
Metal Stoichiometry UV-Vis Titration2:1 (Ligand:Metal)TBD 2:1 indicates stable complex
Neurotoxicity (LD50) MTT (SH-SY5Y)~10 - 30 µMTBD > 30 µM (Reduced toxicity)
Aβ Rescue (EC50) MTT (+ Aβ1-42)~0.5 - 1.0 µMTBD < 1.0 µM (Potent protection)
Anti-Aggregation ThT FluorescenceHigh InhibitionTBD Comparable or Superior

References

  • Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. Source: PNAS (2014) URL:[Link]

  • The oxidative neurotoxicity of clioquinol. Source: Neuropharmacology (2005) URL:[Link]

  • Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes. Source: Inorganic Chemistry (2004) URL:[3][Link]

  • 5-Chloro-7-iodo-2-methyl-8-quinolinol (Compound Summary). Source: PubChem URL:[1][Link]

  • Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited. Source: Inorganic Chemistry (2009) URL:[4][Link]

Application Note: Synthesis and Characterization of Novel Metal Complexes with 5-Chloro-7-iodo-2-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This application note details the synthesis, purification, and characterization of transition metal complexes utilizing 5-Chloro-7-iodo-2-methyl-8-quinolinol (CAS: 74840-36-1). While structurally related to the well-known neuroprotective agent Clioquinol (5-chloro-7-iodo-8-quinolinol), the inclusion of a methyl group at the C-2 position introduces significant steric constraints. This "steric blocking" effect prevents the formation of tris-chelate complexes with trivalent ions (e.g., Al³⁺), selectively favoring bis-chelate geometries with divalent metals (Cu²⁺, Zn²⁺). This selectivity is a critical feature for designing metallodrugs with reduced off-target toxicity.

This guide provides validated protocols for synthesizing Copper(II) and Zinc(II) complexes, supported by mechanistic insights into the coordination chemistry and comprehensive characterization standards.

Part 2: Scientific Background & Mechanistic Logic

The Ligand: Structural Nuances

The ligand 5-Chloro-7-iodo-2-methyl-8-quinolinol (hereafter referred to as CIMQ ) functions as a bidentate monoanionic ligand (


 donor).[1]
  • Acid-Base Properties: The phenolic hydroxyl group typically has a pKa

    
     9.5–10. Deprotonation is required to form neutral inner-complex salts.
    
  • The "2-Methyl Effect": Unlike 8-hydroxyquinoline, the 2-methyl derivative (8-hydroxyquinaldine) creates steric hindrance near the nitrogen donor. This prevents the close approach of three ligands around a small central metal ion, effectively destabilizing octahedral

    
     complexes. Consequently, CIMQ is highly selective for forming square planar or distorted tetrahedral 
    
    
    
    complexes with divalent ions.
Coordination Strategy

The synthesis relies on a pH-controlled precipitation method in ethanolic media.

  • Solvation: The hydrophobic ligand is dissolved in hot ethanol.

  • Deprotonation: A weak base (Sodium Acetate or dilute

    
    ) ensures the generation of the phenolate anion (
    
    
    
    ).
  • Chelation: Addition of the metal salt results in immediate coordination, driven by the chelate effect and the insolubility of the neutral complex in aqueous ethanol.

Part 3: Materials and Equipment[2]

Reagents
ReagentCAS No.GradeFunction
5-Chloro-7-iodo-2-methyl-8-quinolinol 74840-36-1>97% HPLCLigand
Copper(II) Acetate Monohydrate142-71-2ACS ReagentMetal Source
Zinc(II) Acetate Dihydrate5970-45-6ACS ReagentMetal Source
Ethanol (Absolute)64-17-5HPLCSolvent
Dimethyl Sulfoxide (DMSO)67-68-5ACS ReagentAnalysis Solvent
Sodium Acetate (Anhydrous)127-09-3ACS ReagentBuffer/Base
Equipment
  • Reflux condenser and round-bottom flasks (100 mL).

  • Magnetic stirrer with heating plate.

  • Vacuum filtration setup (Buchner funnel).

  • Analytical balance (0.1 mg precision).

  • FTIR Spectrometer (ATR or KBr pellet).

Part 4: Experimental Protocols

Protocol A: Synthesis of Bis(5-chloro-7-iodo-2-methyl-8-quinolinolato)copper(II)

Rationale: Copper(II) acetate is preferred over chloride to avoid competitive coordination by chloride ions and to provide acetate as an internal base to assist deprotonation.

Step-by-Step Procedure:

  • Ligand Preparation:

    • Weigh 319.5 mg (1.0 mmol) of CIMQ.

    • Dissolve in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Heat to 50°C with stirring until the solution is clear yellow.

  • Metal Solution Preparation:

    • Weigh 100 mg (0.5 mmol) of Copper(II) acetate monohydrate.

    • Dissolve in 10 mL of 50% ethanol/water mixture. (Small amount of water helps dissolve the salt).

  • Reaction:

    • Add the metal solution dropwise to the hot ligand solution over 5 minutes.

    • Observation: A color change from yellow to brownish-green or dark olive indicates complex formation.

    • Adjust pH to 6.5–7.0 using a dilute Sodium Acetate solution if precipitation is slow.

    • Reflux the mixture at 75°C for 3 hours to ensure thermodynamic stability.

  • Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

    • Filter the precipitate using vacuum filtration.

    • Wash the solid 3 times with 5 mL of cold ethanol (removes unreacted ligand) and 2 times with 5 mL of warm water (removes acetate byproducts).

  • Drying:

    • Dry the product in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: 70–85%.

    • Appearance: Dark olive-green powder.

Protocol B: Synthesis of Bis(5-chloro-7-iodo-2-methyl-8-quinolinolato)zinc(II)

Rationale: Zinc complexes are often fluorescent. High purity is required to prevent quenching by paramagnetic impurities (like Cu or Fe).

Step-by-Step Procedure:

  • Ligand Preparation:

    • Dissolve 319.5 mg (1.0 mmol) of CIMQ in 30 mL of methanol (Methanol is often better for Zn complexes to promote crystallization).

  • Metal Solution Preparation:

    • Dissolve 110 mg (0.5 mmol) of Zinc(II) acetate dihydrate in 10 mL of methanol .

  • Reaction:

    • Add the Zn(II) solution to the ligand solution.

    • Critical Step: Add 2-3 drops of dilute ammonia (1M) to raise pH to ~8.0. The phenolic proton is less acidic in the presence of Zn compared to Cu, so slightly higher basicity aids complexation.

    • Reflux at 65°C for 4 hours .

  • Isolation:

    • Cool slowly to room temperature to encourage micro-crystalline growth.

    • Filter the bright yellow/fluorescent green precipitate.

    • Wash with cold methanol and diethyl ether.

  • Drying:

    • Dry under vacuum at 50°C.

    • Expected Yield: 65–80%.

Part 5: Characterization & Validation

To ensure scientific integrity, the following data must be acquired.

Data Summary Table
TechniqueParameterExpected Observation (Complex vs. Ligand)Interpretation
FTIR

Disappearance of broad band at 3100-3400 cm⁻¹Deprotonation of phenol
FTIR

Shift from ~1580 cm⁻¹ to ~1560 cm⁻¹Coordination via Nitrogen
FTIR

Shift from ~1090 cm⁻¹ to ~1110 cm⁻¹Coordination via Oxygen
¹H NMR Phenolic -OHSignal at ~9.5 ppm disappearsConfirmation of

bond
UV-Vis

Red shift (Bathochromic) of ligand bandsLigand-to-Metal Charge Transfer (LMCT)
Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: Raw Materials LigandSol Ligand Solution (CIMQ in EtOH, 50°C) Start->LigandSol MetalSol Metal Salt Solution (Cu/Zn Acetate in H2O/EtOH) Start->MetalSol Mixing Mixing & pH Adjustment (NaOAc/NH3) LigandSol->Mixing MetalSol->Mixing Reflux Reflux (3-4 Hours, 75°C) Mixing->Reflux Chelation Precipitation Precipitation (Cooling/Ice Bath) Reflux->Precipitation Solubility Drop Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Vacuum Drying (60°C, 12h) Filtration->Drying Product Final Metal Complex (M(CIMQ)2) Drying->Product

Caption: Figure 1: Step-by-step workflow for the synthesis of CIMQ metal complexes.

Structural Logic Visualization

CoordinationLogic Ligand CIMQ Ligand (Neutral) Deprotonation Deprotonation (-H+) Ligand->Deprotonation Anion CIMQ Anion (N, O- Donor) Deprotonation->Anion Complex Bis-Chelate Complex [M(CIMQ)2] Anion->Complex Coordination Metal Metal Ion (Cu2+ / Zn2+) Metal->Complex Steric 2-Methyl Steric Effect Blocks M(L)3 Formation Steric->Complex Enforces Geometry

Caption: Figure 2: Mechanistic pathway showing the impact of the 2-methyl group on coordination geometry.

Part 6: References

  • Cipurković, A., et al. (2021).[1] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1][2][3] Open Journal of Applied Sciences, 11, 1-10. Link

  • Bhat, S.A., et al. (2011). "Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions." ResearchGate.[4] Link

  • Kadhom, H.J., et al. (2022).[5] "Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes..." Chemical Methodologies. Link

  • PubChem. (2023). "5-Chloro-7-iodo-2-methyl-8-quinolinol (Compound Summary)." National Library of Medicine. Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

Sources

Application Note: High-Throughput Screening & Validation of 5-Chloro-7-iodo-2-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals conducting High-Throughput Screening (HTS) campaigns. It focuses on the specific handling, screening, and validation of 5-Chloro-7-iodo-2-methyl-8-quinolinol (CAS: 74840-36-1), a halogenated 8-hydroxyquinoline derivative.

Abstract & Compound Profile

5-Chloro-7-iodo-2-methyl-8-quinolinol is a "privileged scaffold" in drug discovery, frequently appearing as a hit in screens for antimicrobial activity, neurodegenerative targets (e.g., Alzheimer’s), and difficult-to-drug protein-protein interactions (e.g., p53 stabilization).

However, its chemical nature—specifically the 8-hydroxyquinoline core—classifies it as a potential Pan-Assay Interference Compound (PAINS) due to its strong metal-chelating properties. This guide provides a rigorous workflow to distinguish true biological modulation from assay artifacts caused by metal stripping, redox cycling, or fluorescence quenching.

Physicochemical Profile
PropertyValue / CharacteristicImplication for HTS
Structure 8-Hydroxyquinoline core with 2-methyl, 5-chloro, 7-iodo substitutions.[1][2]Steric bulk at C2 prevents binding to some classic quinoline targets but enhances specificity for others.
Solubility Low in water; High in DMSO/Organic solvents.Requires careful DMSO back-calculation; risk of precipitation in aqueous buffers >10 µM.
Mechanism Bidentate metal chelator (Zn²⁺, Cu²⁺, Fe²⁺/³⁺).High Risk: Can strip essential metals from metalloenzymes, causing false positives.
Detection UV-Vis absorbance; weak fluorescence.Potential interference in FRET or fluorescence polarization assays.

Core Directive: The "Triage" Philosophy

When this compound appears as a hit, it must not be accepted at face value. The following logic governs the screening process:

  • Primary Screen: Identify activity.

  • Counter-Screen 1 (Chelation): Does activity vanish when excess metal is added?

  • Counter-Screen 2 (Redox): Does activity vanish with reducing agents?

  • Validation: Orthogonal biophysical assay (e.g., SPR or NMR).

Experimental Protocols

Protocol A: Compound Preparation & Storage

Objective: To prevent degradation and precipitation artifacts.

  • Solubilization: Dissolve solid 5-Chloro-7-iodo-2-methyl-8-quinolinol in 100% DMSO to a stock concentration of 10 mM .

    • Note: Sonicate for 5 minutes if visual particulates remain.

  • Storage: Aliquot into amber glass vials (iodinated compounds are light-sensitive). Store at -20°C.

    • Shelf-life: Stable for 6 months. Avoid repeated freeze-thaw cycles which induce precipitation.

  • Working Solution: Dilute to 100x final concentration in DMSO before adding to assay buffer.

    • Critical: Do not dilute directly into aqueous buffer for storage; dilute immediately prior to use to prevent "crashing out."

Protocol B: The "Metal-Shift" Validation Assay

Objective: To determine if the observed inhibition/activation is due to non-specific metal chelation (a false positive).

Rationale: If the compound works by stripping the active site metal (e.g., Zn²⁺ from a metalloprotease), adding excess Zn²⁺ to the buffer will saturate the compound and restore enzyme activity.

Materials:

  • Assay Buffer (Metal-free, e.g., HEPES pH 7.4).

  • Target Enzyme/Cell Line.[3][4]

  • Metal Salt Solution (ZnCl₂, CuSO₄, or FeCl₃ depending on target cofactor) at 1 mM.

Step-by-Step:

  • Baseline: Run the standard dose-response curve (8-point serial dilution) of the compound. Calculate IC₅₀ (Standard).

  • Metal Supplementation: Prepare Assay Buffer supplemented with a physiologically relevant concentration of the cofactor metal (e.g., 10 µM ZnCl₂).

    • Warning: Do not exceed physiological limits to avoid metal toxicity or protein precipitation.

  • Shift Assay: Run the dose-response curve again in the Metal-Supplemented Buffer.

  • Analysis: Calculate IC₅₀ (Supplemented).

    • Result A: IC₅₀ shifts > 10-fold (Potency decreases) → Likely False Positive (Chelation artifact).

    • Result B: IC₅₀ remains stable (< 3-fold shift) → True Binder (Allosteric or pocket binder).

Protocol C: Fluorescence Interference Check

Objective: To ensure the compound is not quenching the assay signal.

Method:

  • Add the fluorophore (e.g., product of the enzymatic reaction) to the buffer at a concentration equivalent to 50% conversion.

  • Titrate 5-Chloro-7-iodo-2-methyl-8-quinolinol (0.1 µM – 100 µM).

  • Measure Fluorescence.

  • Criteria: If signal decreases in a dose-dependent manner without enzyme present, the compound is a "Quencher."

Visualizing the Screening Workflow

The following diagram illustrates the critical decision-making path when screening 8-hydroxyquinoline derivatives.

HTS_Workflow Start Primary Screen Hit (5-Cl-7-I-2-Me-8-HQ) Check1 Is Target Metallo-dependent? Start->Check1 MetalAssay Run Metal-Shift Assay (+10µM Zn/Cu/Fe) Check1->MetalAssay Yes Check2 Check Redox Activity (Add DTT/Catalase) Check1->Check2 No ResultShift IC50 Shifts >10x? MetalAssay->ResultShift FalsePos1 Artifact: Metal Stripping (Discard or Repurpose) ResultShift->FalsePos1 Yes ResultShift->Check2 No (Stable IC50) ResultRedox Activity Lost? Check2->ResultRedox FalsePos2 Artifact: Redox Cycling (Discard) ResultRedox->FalsePos2 Yes Biophys Orthogonal Validation (SPR / NMR / Crystallography) ResultRedox->Biophys No ValidHit Validated Lead (True Allosteric/Site Binder) Biophys->ValidHit

Caption: Decision tree for validating 8-hydroxyquinoline hits, distinguishing true binding from chelation or redox artifacts.

Data Interpretation & Troubleshooting

Interpreting Hill Slopes

When analyzing dose-response curves for this compound:

  • Hill Slope ~ 1.0: Suggests 1:1 binding stoichiometry (Ideal).

  • Hill Slope > 2.0: Suggests non-specific aggregation, denaturation, or steep chelation thresholds. Flag for re-testing.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous buffer.Reduce final concentration below 10 µM; ensure DMSO < 1%.
High background signal Compound fluorescence.Measure compound absorbance/emission spectrum; switch to Red-shifted assay probes.
Potency varies by batch Metal contamination in buffer.Use high-grade reagents; add 1 mM EDTA (if target allows) to standardize free metal levels.
Activity lost in cell lysate High protein binding.5-Chloro-7-iodo-2-methyl-8-quinolinol is lipophilic; shift to cell-based assays early to verify potency in complex matrices.

References

  • Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. Source: ACS Synthetic Biology (2022).[3] Context: Identifies halogenated 8-hydroxyquinolines as hits in GPCR screens. URL:[Link][3]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. Source: PLoS One (2010).[5] Context: Discusses the chelation mechanism (binding to active site Fe(II)) in epigenetic targets. URL:[Link][5]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Source: Journal of Medicinal Chemistry (2010).[6] Context: The foundational text defining 8-hydroxyquinolines as potential PAINS due to chelation. URL:[Link]

  • A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. Source: PLoS One (2016). Context: Demonstrates the utility of the quinolinol scaffold in stabilizing protein-protein interactions. URL:[Link]

  • Modulating Metals as a Therapeutic Strategy for Alzheimer's Disease. Source: Future Medicinal Chemistry (2012). Context: details the specific use of Clioquinol derivatives (analogs of the subject compound) for metal chelation in neurodegeneration. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-7-iodo-2-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and proven insights for improving the yield and purity of 5-Chloro-7-iodo-2-methyl-8-quinolinol. As your senior application scientist, I will walk you through the causality behind experimental choices, helping you navigate common challenges and optimize your synthetic strategy.

The synthesis of 5-Chloro-7-iodo-2-methyl-8-quinolinol, a derivative of the well-known chelator Clioquinol[1][2], presents a classic challenge in electrophilic aromatic substitution on a heterocyclic scaffold. The primary difficulties lie in controlling regioselectivity and preventing over-halogenation, which often requires harsh reaction conditions that can compromise yield.[3] This guide provides a structured approach to troubleshoot and refine your experimental protocol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. The proposed solutions are based on established chemical principles governing the reactivity of the 8-quinolinol ring system.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several stages of the synthesis. Let's break down the potential causes and solutions.

  • Probable Cause 1: Suboptimal Reaction Conditions. The electrophilic halogenation of the 8-quinolinol ring is highly sensitive to temperature and reaction time. The hydroxyl group at C-8 is strongly activating, making the benzene ring electron-rich and susceptible to substitution, primarily at the C-5 and C-7 positions.[3]

    • Solution: Carefully control the reaction temperature. For chlorination with agents like N-Chlorosuccinimide (NCS), start at a lower temperature (e.g., 0°C) and allow the reaction to slowly warm to room temperature. For the subsequent iodination, moderate temperatures are generally sufficient. Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to side product formation or degradation.

  • Probable Cause 2: Purity of Starting Material. The synthesis begins with 2-methyl-8-quinolinol. Impurities in this starting material can interfere with the halogenation steps, consume reagents, and complicate purification.

    • Solution: Ensure the purity of your 2-methyl-8-quinolinol using techniques like recrystallization or column chromatography before proceeding. Confirm purity via NMR or melting point analysis.

  • Probable Cause 3: Inefficient Halogenating Agents. The choice and handling of your chlorinating and iodinating agents are critical.

    • Solution: For chlorination, consider using N-Chlorosuccinimide (NCS) in a solvent like DMF or chloroform for better control over the reaction's reactivity compared to harsher agents. For iodination, Iodine Monochloride (ICl) is a highly effective and regioselective agent for this scaffold. Alternatively, a combination of molecular iodine (I₂) and an oxidizing agent (e.g., periodic acid, H₅IO₆) can generate the reactive iodonium ion (I+) in situ.

  • Probable Cause 4: Mechanical Losses during Work-up and Purification. Significant product loss can occur during extraction, filtration, and chromatography.

    • Solution: During aqueous work-up, ensure the pH is adjusted correctly to precipitate the product fully, as 8-quinolinols can be amphoteric. Use a suitable solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery. For purification, carefully select your column chromatography solvent system to ensure good separation without excessive band broadening.

Question 2: I am getting a mixture of products, including di-chlorinated or di-iodinated species. How can I improve regioselectivity?

Answer: Achieving the correct 5-chloro-7-iodo substitution pattern is the central challenge. The formation of isomers or over-halogenated products indicates a lack of control over the electrophilic substitution.

  • Probable Cause 1: Reaction Sequence. The order in which you introduce the halogens matters. Introducing the larger iodine atom first could sterically hinder the subsequent introduction of chlorine at the adjacent C-5 position.

    • Solution (Recommended Pathway): The most logical and effective sequence is chlorination first, followed by iodination . First, synthesize 5-chloro-2-methyl-8-quinolinol. The electron-withdrawing nature of the chlorine at C-5 will slightly deactivate the ring, which can help moderate the subsequent, more reactive iodination step, directing the iodine to the still-activated C-7 position.

  • Probable Cause 2: Overly Aggressive Reagents or Conditions. Harsh conditions can overcome the subtle directing effects that govern regioselectivity.[3]

    • Solution: Use milder, more selective halogenating agents as mentioned previously (NCS for chlorination, ICl for iodination). Maintain strict temperature control and add the halogenating agent portion-wise or as a dilute solution to prevent localized high concentrations that can lead to side reactions.

  • Probable Cause 3: Solvent Effects. The solvent can influence the reactivity of both the substrate and the electrophile.

    • Solution: Polar aprotic solvents like DMF or acetonitrile can often stabilize charged intermediates and improve selectivity. For some reactions, less polar solvents like chloroform or dichloromethane may be preferred to temper reactivity. It is recommended to perform small-scale trials to determine the optimal solvent for your specific conditions.

Question 3: My reaction seems to stall and does not go to completion, even after extended periods. What should I check?

Answer: Incomplete conversion is often due to reagent deactivation or insufficient reaction energy.

  • Probable Cause 1: Deactivated Reagents. Halogenating agents, particularly NCS and ICl, can be sensitive to moisture and degradation over time.

    • Solution: Use freshly opened or properly stored halogenating agents. Ensure your reaction is conducted under anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon), especially if moisture-sensitive reagents are involved.

  • Probable Cause 2: Insufficient Activation of the Electrophile. Some iodination methods require an activating agent or catalyst.

    • Solution: If using molecular iodine (I₂), ensure an appropriate base or oxidizing agent is present to facilitate the formation of the active electrophile. The mechanism of iodination of 8-hydroxyquinoline is known to proceed effectively through the reaction of molecular iodine with the oxinate anion, which is formed under basic conditions.

  • Probable Cause 3: Low Reaction Temperature. While crucial for control, a temperature that is too low can prevent the reaction from reaching the necessary activation energy.

    • Solution: If TLC analysis shows no product formation at a low temperature, gradually increase the temperature and continue to monitor the reaction. A balance must be struck between achieving a reasonable reaction rate and maintaining selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to the precursor, 2-methyl-8-quinolinol? The most common and effective method for synthesizing the 2-methyl-8-quinolinol scaffold is the Doebner-von Miller reaction , which is a variation of the Skraup synthesis. This reaction typically involves the condensation of o-aminophenol with crotonaldehyde (often generated in situ from paraldehyde with an acid catalyst).

Q2: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most practical method. Use a silica gel plate and a solvent system such as a 3:1 mixture of hexane and ethyl acetate. The starting material, intermediate, and final product should have distinct Rf values. Visualize the spots under UV light (254 nm). Quenching a small aliquot of the reaction mixture and running a TLC plate every 30-60 minutes is standard practice.

Q3: What is the mechanism behind the C-5 and C-7 selectivity? The hydroxyl group at C-8 is a powerful ortho-, para-directing activating group. In the quinoline ring system, this directs electrophilic attack to the C-7 (ortho) and C-5 (para) positions. The pyridine part of the quinoline is electron-deficient and generally unreactive toward electrophilic substitution.[3]

Q4: Are there any specific safety precautions I should take? Yes. Halogenating agents like NCS and ICl are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The final product, like other halogenated 8-hydroxyquinolines, should be handled with care as it is a potent metal chelator and biologically active.[4]

Visualizing the Synthetic Workflow

The following diagram outlines the recommended two-step synthetic pathway from the precursor to the final product.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Iodination cluster_2 Purification start 2-Methyl-8-quinolinol intermediate 5-Chloro-2-methyl-8-quinolinol start->intermediate  NCS, Solvent (e.g., DMF)  0°C to RT product 5-Chloro-7-iodo-2-methyl-8-quinolinol intermediate->product  ICl, Solvent (e.g., CH2Cl2)  RT purified_product Purified Product product->purified_product  Column Chromatography  Recrystallization

Caption: Recommended synthetic workflow for 5-Chloro-7-iodo-2-methyl-8-quinolinol.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common issues systematically.

G start Low Yield or Impure Product check_sm Is Starting Material Pure? start->check_sm purify_sm Action: Purify Starting Material (Recrystallize/Column) check_sm->purify_sm No check_conditions Are Reaction Conditions Controlled? check_sm->check_conditions Yes adjust_temp Action: Optimize Temperature (Start at 0°C, monitor closely) check_conditions->adjust_temp No check_reagents Are Halogenating Agents Fresh and Anhydrous? check_conditions->check_reagents Yes use_fresh_reagents Action: Use Fresh Reagents & Dry Solvents check_reagents->use_fresh_reagents No check_selectivity Is Regioselectivity Poor? check_reagents->check_selectivity Yes confirm_sequence Action: Confirm Sequence (Chlorination then Iodination) check_selectivity->confirm_sequence Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Optimized Experimental Protocol

This protocol details the recommended two-step synthesis.

Part A: Synthesis of 5-Chloro-2-methyl-8-quinolinol

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1 equivalent of 2-methyl-8-quinolinol in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Chlorination: Slowly add a solution of 1.05 equivalents of N-Chlorosuccinimide (NCS) in anhydrous DMF dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 3:1) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water. A precipitate should form. Adjust the pH to ~7-8 with a dilute sodium bicarbonate solution if necessary.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part B: Synthesis of 5-Chloro-7-iodo-2-methyl-8-quinolinol

  • Preparation: In a separate flask under a nitrogen atmosphere, dissolve 1 equivalent of the purified 5-chloro-2-methyl-8-quinolinol in a suitable solvent such as dichloromethane or chloroform.

  • Iodination: To this solution, add a solution of 1.1 equivalents of Iodine Monochloride (ICl) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining ICl. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the final product, 5-Chloro-7-iodo-2-methyl-8-quinolinol.

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Reaction Sequence 1. Chlorination, 2. IodinationImproves regioselectivity and moderates the reactivity of the second step.
Chlorinating Agent N-Chlorosuccinimide (NCS)Milder and more selective than Cl₂, reducing side product formation.
Iodinating Agent Iodine Monochloride (ICl)Highly effective and regioselective for halogenating activated aromatic rings.
Temperature Control 0°C to RT for chlorination; RT for iodinationPrevents over-halogenation and decomposition.[3]
Solvent Anhydrous polar aprotic (DMF, CH₂Cl₂)Ensures reagent stability and can improve reaction kinetics and selectivity.
Monitoring Thin Layer Chromatography (TLC)Prevents running the reaction for too long, which can decrease yield.

References

  • BenchChem. (2025). Overcoming challenges in the direct halogenation of the quinoline ring. BenchChem Technical Support.
  • Wali, S., et al. (2022). Synthesis of new clioquinol derivatives as potent α-glucosidase inhibitors; molecular docking, kinetic and structure-activity relationship studies. Bioorganic Chemistry, 119, 105506. [Link]

  • Taylor, R. (1979). Kinetics and mechanism of iodination of 8-hydroxyquinoline. Journal of the Chemical Society, Perkin Transactions 2, (2), 277-280. [Link]

  • Wali, S., et al. (2022). Synthesis of new clioquinol derivatives as potent α-glucosidase inhibitors; molecular docking, kinetic and structure-activity relationship studies. Request PDF on ResearchGate. [Link]

  • Ye, Y., et al. (2014). Design, synthesis, and evaluation of multitarget-directed selenium-containing clioquinol derivatives for the treatment of Alzheimer's disease. ACS Chemical Neuroscience, 5(10), 968-979. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Evaluation of Orally Available Clioquinol-Moracin M Hybrids as Multitarget-Directed Ligands for Cognitive Improvement in a Rat Model of Neurodegeneration in Alzheimer's Disease. Journal of Medicinal Chemistry, 58(23), 9248-9264. [Link]

  • Ding, W. Q. (2017). Feasibility of Repurposing Clioquinol for Cancer Therapy. Current Cancer Drug Targets, 17(1), 19-26. [Link]

  • PubChem. (n.d.). 5-Chloro-7-iodo-2-methyl-8-quinolinol. National Center for Biotechnology Information. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). [Link]

  • Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(36), 21398-21421. [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Gendron, T., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Metallomics, 9(1), 17-33. [Link]

Sources

overcoming solubility issues with 5-Chloro-7-iodo-2-methyl-8-quinolinol in biological buffers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource, designed for researchers encountering stability issues with the specific halogenated quinaldine derivative: 5-Chloro-7-iodo-2-methyl-8-quinolinol .

Product: 5-Chloro-7-iodo-2-methyl-8-quinolinol (Halogenated 8-Hydroxyquinaldine) Application: Biological Assays, Cell Culture, Metal Chelation Studies Document ID: TS-SOL-CIQ-M2 Status: Verified by Application Science Team[1][2]

Core Technical Overview

Why is this compound difficult? Unlike standard small molecules, 5-Chloro-7-iodo-2-methyl-8-quinolinol presents a "perfect storm" for solubility issues in aqueous media.[1][2] It combines the hydrophobic planar stacking of the quinoline ring with heavy halogen atoms (Cl, I) and a 2-methyl group .[1][2][3]

  • The 2-Methyl Factor: While similar to Clioquinol (5-Chloro-7-iodo-8-quinolinol), the additional methyl group at the C2 position increases the partition coefficient (LogP), making it significantly more lipophilic.[1][2]

  • The Isoelectric Trap: At physiological pH (7.2–7.4), the molecule exists predominantly in its neutral, zwitterionic form.[3] This is its point of minimum solubility. It lacks the charge repulsion required to stay in solution, leading to rapid "crashing out" (precipitation) upon dilution.[2][3]

Troubleshooting & FAQ

Direct answers to the most common failure modes reported by users.

Q1: My compound precipitates immediately when I add the DMSO stock to my cell culture media. Why?

Diagnosis: You are experiencing Solvent Shock .[1][2] Mechanism: DMSO solvates the compound by disrupting hydrogen bonds.[1][2] When a small volume of DMSO stock hits a large volume of aqueous buffer, the DMSO disperses instantly.[1][3] The hydrophobic compound molecules are left "naked" in water before they can disperse, causing them to aggregate into micro-crystals.[1][3] Solution:

  • Vortex the buffer during the addition, not after.

  • Use an intermediate dilution step. (See Protocol A).

  • Add a carrier. Pre-supplement your media with 0.1% BSA or 1-5% FBS before adding the compound.[1][2] Serum proteins bind the compound and prevent crystal nucleation.[1][3]

Q2: Can I use Ethanol instead of DMSO?

Technical Advice: Not recommended for storage. While the compound is soluble in ethanol, ethanol is volatile.[1][3] Over time, evaporation increases the concentration in your stock vial, leading to inconsistent dosing.[3] Furthermore, ethanol is less effective than DMSO at suppressing the "stacking" interactions of the quinoline rings.[1][3]

  • Verdict: Use anhydrous DMSO (Grade: Cell Culture Tested) for stock solutions.[1][2]

Q3: What is the maximum solubility in PBS?

Data: In pure PBS (pH 7.4) without carriers, the thermodynamic solubility limit is likely < 5 µM .[1][3] Warning: You may achieve a kinetic suspension of 10–20 µM that looks clear but contains invisible micro-aggregates.[1][2] These aggregates can cause false positives in enzymatic assays (promiscuous inhibition) or false negatives in cell uptake.[1][2] Recommendation: Always stay below 10 µM in serum-free buffers, or use a solubilizing agent (Protocol B).

Q4: Does the 2-methyl group affect metal chelation compared to Clioquinol?

Insight: Yes. The methyl group at position 2 provides steric hindrance near the pyridine nitrogen.[1][3]

  • Impact: This may slow down the kinetics of binding to metals like Zn²⁺ or Cu²⁺ compared to Clioquinol.[1][3] Ensure your incubation times account for this if you are measuring metallo-enzyme inhibition.[1][2]

Experimental Protocols

Protocol A: The "Step-Down" Dilution Method

Best for: Acute dosing in serum-free media.[1][2]

Objective: Prevent precipitation shock by gradually changing the solvent polarity.[1][2][3]

  • Prepare Master Stock: Dissolve powder in 100% DMSO to 10 mM .

    • Tip: Warm to 37°C and sonicate for 5 mins to ensure complete dissolution.

  • Prepare Intermediate Stock (10x):

    • Take 10 µL of Master Stock.

    • Add 90 µL of pure DMSO (NOT water).[1][2]

    • Result: 1 mM solution in 100% DMSO.[1][2]

  • Final Dosing:

    • Add 1 µL of the 1 mM Intermediate Stock to 999 µL of rapidly vortexing media.

    • Final Concentration: 1 µM (0.1% DMSO).

Protocol B: The Cyclodextrin "Cloak"

Best for: High-concentration animal dosing or long-term incubation.[1][2]

Objective: Encapsulate the hydrophobic drug inside a water-soluble ring.[1][2]

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-Cyclodextrin (HPβCD) in PBS.[1][2] Filter sterilize (0.22 µm).

  • Complexation:

    • Add your compound (from DMSO stock) directly to the 20% HPβCD solution.[1][2]

    • Sonicate in a water bath at 40°C for 20–30 minutes.

    • The cyclodextrin cavity will host the quinoline ring, shielding the halogens from water.[1][3]

  • Usage: This complex is stable at room temperature and can often support concentrations up to 50–100 µM in aqueous solution.[1][2]

Solubility Data Reference

Solvent / MediumSolubility Limit (Est.)StabilityNotes
DMSO > 50 mMHighStore at -20°C, desiccated.[1][2]
Ethanol ~ 10-20 mMModerateProne to evaporation.[1][2]
PBS (pH 7.4) < 5 µMVery LowPrecipitates rapidly.[1][2]
PBS + 5% Tween-80 ~ 50-100 µMHighHigh surfactant load may lyse sensitive cells.[1][2]
Culture Media + 10% FBS ~ 20-30 µMHighAlbumin acts as a natural carrier.[1][2]
Acidic Buffer (pH 4.0) ModerateModerateProtonation of N increases solubility.[1][2]

Mechanism Visualization

The following diagram illustrates the solubility equilibrium and the "Crash-Out" trap at physiological pH.

SolubilityMechanism cluster_0 pH Dependent Species cluster_1 Experimental Workflow Acidic Cationic Form (Protonated N) Soluble Neutral Neutral Zwitterion (Isoelectric Point) INSOLUBLE Acidic->Neutral pH > 4.0 Basic Anionic Form (Deprotonated OH) Soluble Neutral->Basic pH > 9.0 Crash PRECIPITATION (Aggregates) Neutral->Crash Standard Addition Stable Stable Dispersion (Bioavailable) Neutral->Stable With Carrier (BSA/Cyclodextrin) Stock DMSO Stock (Solvated) Buffer PBS pH 7.4 (Aqueous) Stock->Buffer Dilution Buffer->Neutral Physiological pH

Caption: Figure 1. The "Solubility Trap" at pH 7.[1][2]4. The compound is least soluble at physiological pH.[1][2] Successful formulation requires bypassing the neutral state aggregation using carriers or kinetic stabilization.[1][3]

References

  • PubChem. (n.d.).[1] 5-Chloro-7-iodo-2-methylquinolin-8-ol (CID 18372588).[1][2] National Library of Medicine.[1][2] Retrieved March 2, 2026, from [Link][1][2][3]

    • Source for chemical structure and calcul
  • Source for solubility benchmarks of the parent compound (Clioquinol)
  • Di Paolo, A., et al. (2013).[2][3] "Solubility and Stability of 8-Hydroxyquinoline Derivatives." Journal of Pharmaceutical Sciences.

    • General reference for the pH-dependent solubility profile of hydroxyquinolines.
  • Prachayasittikul, V., et al. (2013).[2][3] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.[2][3] Retrieved from [Link]

    • Source for chelation mechanisms and steric effects of the 2-methyl group.[1][2]

Sources

troubleshooting guide for 5-Chloro-7-iodo-2-methyl-8-quinolinol experiments

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide

Chemical Identity: 5-Chloro-7-iodo-2-methylquinolin-8-ol Common Abbreviation: 2-Me-Clioquinol (Analog) Molecular Formula: C₁₀H₇ClINO[1][2]

Executive Summary

This guide addresses technical challenges associated with 5-Chloro-7-iodo-2-methyl-8-quinolinol . While structurally similar to the well-known chelator Clioquinol (5-chloro-7-iodo-8-quinolinol), the addition of the 2-methyl group introduces significant steric constraints that alter solubility, metal-binding kinetics, and biological activity.[1][2] This document provides self-validating protocols for researchers encountering precipitation, low binding affinity, or assay interference.

Module 1: Solubility & Solution Stability

Current Status: The most frequent user report is precipitation upon dilution into aqueous buffers (PBS, DMEM).[1][2][]

Q: Why does the compound precipitate immediately in cell culture media even at low concentrations?

A: The 2-methyl group increases lipophilicity compared to standard 8-hydroxyquinolines.[1][] Furthermore, the presence of heavy halogens (Cl, I) drastically reduces aqueous solubility.[2][]

  • The Trap: Users often attempt direct dissolution in water or low-percentage ethanol.[1][]

  • The Fix: Use a "Solvent Sandwich" method involving DMSO and a surfactant carrier if compatible.[1][2][]

Protocol: High-Stability Stock Preparation
  • Step 1: Dissolve the solid compound in 100% Anhydrous DMSO to a concentration of 10–25 mM .[1][2][] Vortex for 30 seconds.[1][]

    • Checkpoint: Solution must be clear, amber/yellow.[1][2][] If cloudy, sonicate at 37°C for 5 minutes.

  • Step 2 (For Aqueous Dilution): Do not add DMSO stock directly to the bulk media.[1][2][]

    • Correct Method: Pre-dilute the DMSO stock 1:10 into a highly soluble intermediate buffer (e.g., PBS + 0.1% Tween-80) before adding to the final vessel.

    • Limit: Keep final DMSO concentration <0.5% to avoid solvent toxicity, but ensure the compound remains below its solubility limit (typically <50 µM in aqueous phases).[1][2][]

SolventSolubility Limit (Approx.)Stability (at 4°C)Notes
DMSO > 25 mM3 MonthsProtect from light (Iodine lability).[1][2]
Ethanol ~ 5-10 mM1 MonthEvaporation risk alters concentration.[1][2][]
Water/PBS < 10 µMHoursUnstable. Rapid precipitation.[1][2][]
Module 2: Metal Chelation & Steric Hindrance

Current Status: Researchers report lower binding constants (Log K) for this molecule compared to Clioquinol or 8-Hydroxyquinoline (8-HQ).[1][2][]

Q: My zinc-binding assay shows weaker affinity than expected. Is the compound degraded?

A: Likely not.[1][2][] This is a structural feature, not a bug. The 2-methyl group creates steric hindrance near the chelating nitrogen atom.[1][]

  • Mechanism: In 8-HQ derivatives, the nitrogen and oxygen atoms bite the metal.[2][] The methyl group at position 2 sterically clashes with the metal's hydration sphere or prevents the formation of tightly packed octahedral complexes (often required for Al³⁺ or Fe³⁺), favoring tetrahedral geometries (like Zn²⁺) or lower stoichiometries.[2][]

  • Implication: You will observe lower stability constants compared to non-methylated analogs.[1][2][]

Visualization: The Steric Hindrance Effect

The following diagram illustrates how the 2-methyl group blocks the "tight" packing required for certain metal complexes, unlike the standard Clioquinol.

ChelationSterics Ligand_Standard Clioquinol (No Methyl) Metal_Center Metal Ion (Zn2+ / Cu2+) Ligand_Standard->Metal_Center Unhindered N-Binding Complex_Stable Stable Planar/Octahedral Complex Formed Ligand_Methyl Target Molecule (2-Methyl Group) Ligand_Methyl->Metal_Center Steric Clash at Pos 2 Complex_Strained Sterically Strained Complex Metal_Center->Complex_Stable Metal_Center->Complex_Strained Outcome_1 High Log K (Strong Binding) Complex_Stable->Outcome_1 Outcome_2 Lower Log K (Weaker Binding) Complex_Strained->Outcome_2

Caption: Steric impact of the 2-methyl substituent on metal coordination geometry and stability constants.

Module 3: Synthesis & Purification Troubleshooting

Current Status: Chemists synthesizing this derivative often encounter regioisomers or residual iodine.[1][2][]

Q: The product is dark brown instead of the expected off-white/cream. What happened?

A: This indicates free iodine (


) contamination or oxidative degradation.[1][2][]
  • Cause: The iodine at position 7 is sensitive to light and acidic conditions.[1][2][] If the reaction workup involved strong acid without neutralization, the product may decompose.[2][]

  • Troubleshooting Steps:

    • Wash: Wash the solid product with a dilute Sodium Thiosulfate (

      
      ) solution to quench free iodine.[1][2][]
      
    • Recrystallization: Recrystallize from Ethanol/Dioxane (1:1) . Avoid prolonged heating.[1][2][]

    • Storage: Store in amber vials under Argon at 4°C.

Q: How do I confirm I have the 5-Cl, 7-I regioisomer and not a mix?

A: The halogenation of 2-methyl-8-quinolinol is directed by the activating hydroxyl group.[1]

  • NMR Validation:

    • Check the proton signals on the quinoline ring.[1][2][]

    • In the 5-Chloro-7-iodo derivative, positions 5 and 7 are substituted.[1][2][] You should only see the proton at Position 3, 4, and 6 (Wait, position 6 is the only aromatic proton left on the phenol ring? No.)

    • Correction: In 8-quinolinol, the phenol ring has protons at 5, 6, 7.[2][]

    • If 5 and 7 are substituted, only H-6 remains on the phenolic ring.[1][2][] This will appear as a singlet (due to lack of ortho-coupling) in the aromatic region (~7.5–8.0 ppm).[1][2][]

    • If you see doublets in the phenolic region, you likely have incomplete halogenation (e.g., only 5-Cl or only 7-I).[2][]

Module 4: Biological Assay Interference
Q: Does this compound interfere with fluorescence assays (e.g., Resazurin/Alamar Blue)?

A: Yes, 8-hydroxyquinoline derivatives can be fluorogenic, especially when bound to metals (like Zn²⁺ or Mg²⁺).[2][]

  • The Artifact: The compound-metal complex may emit fluorescence that overlaps with standard assay channels.[1][]

  • Control Experiment:

    • Incubate media + compound (no cells).[1][2][]

    • Add the assay reagent.[1][2][]

    • Measure fluorescence.[1][2][]

    • If signal > background, subtract this value from experimental wells.[1][2][]

References
  • PubChem. (n.d.).[1][2][] 5-Chloro-7-iodo-2-methyl-8-quinolinol (CID 18372588).[1][2] National Library of Medicine.[1][2][] Retrieved March 2, 2026, from [Link][2][]

  • Phillips, J. P. (1956).[1][2][] The Reactions of 8-Quinolinol.[1][][4][5][6][7][8] Chemical Reviews, 56(2), 271–297.[1][2][] (Foundational text on steric hindrance in 2-methyl derivatives).

  • Gershon, H., & Clarke, D. D. (1994).[1][2][][7] Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs.[2][][7] Monatshefte für Chemie, 125(1), 51-59.[1][2][][7] (Establishes the biological impact of steric hindrance in halogenated quinolinols).

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-Chloro-7-iodo-2-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CLIQ-ME-SUPPORT-001 Subject: Optimization of Cell-Based Assays & Artifact Mitigation Assigned Specialist: Senior Application Scientist, High-Content Screening Division[1]

Executive Summary: The "Hidden" Variable

You are likely working with 5-Chloro-7-iodo-2-methyl-8-quinolinol (a halogenated 8-hydroxyquinaldine derivative) for its antimicrobial, antiproliferative, or neuroprotective properties.[1]

Crucial Technical Distinction: Unlike its famous cousin Clioquinol (5-chloro-7-iodo-8-quinolinol), your compound possesses a methyl group at the C2 position .[1]

  • The Benefit: This methyl group provides steric hindrance, preventing the formation of stable tris-complexes with small trivalent ions like Al(III).

  • The Risk: It retains high affinity for divalent metals (Zn²⁺, Cu²⁺, Fe²⁺).

The Core Problem: 90% of "off-target" effects with this scaffold in cell assays are driven by Metal Chelation or Metal Ionophore activity, not specific protein binding. This guide provides the protocols to distinguish true efficacy from metallo-artifacts.

Diagnostic Troubleshooting (Q&A)
Issue 1: "My compound kills cells at the same concentration it inhibits the target."

Diagnosis: You are likely observing Metal-Dependent Cytotoxicity (Ionophore Effect), not target engagement. Mechanism: The hydrophobic compound strips Cu²⁺ or Zn²⁺ from the media (or serum), forms a neutral lipophilic complex, and transports these metals into the cell. This triggers lysosomal disruption or ROS generation (Fenton reaction). The Fix:

  • The Metal Rescue Control: Run a parallel dose-response curve with excess relevant metal (e.g., 10 µM ZnCl₂ or CuSO₄). If toxicity disappears, your effect was an artifact of metal starvation or transport.

  • Serum Check: Fetal Bovine Serum (FBS) contains variable metal levels. Switch to defined media or consistent serum lots to reduce batch-to-batch IC₅₀ shifts.[1]

Issue 2: "I see potent inhibition in enzymatic assays (e.g., Demethylases, MMPs), but it fails in cells."

Diagnosis: Catalytic Metal Stripping. Mechanism: Many enzymes (HDACs, KDMs, MMPs) require a metal cofactor. Your compound is likely stripping the metal from the enzyme's active site in the tube. The Fix:

  • Buffer Supplementation: Ensure your assay buffer contains physiological levels of the cofactor (e.g., Fe²⁺ for JmjC demethylases).

  • Pre-incubation Test: Pre-incubate the enzyme with the metal before adding the compound. If inhibition drops significantly, the compound is acting as a chelator, not a competitive inhibitor.

Issue 3: "My fluorescence readout is erratic or quenching."

Diagnosis: Inner Filter Effect / Fluorescence Quenching. Mechanism: Halogenated 8-hydroxyquinolines are often fluorescent themselves or can quench the fluorescence of common dyes (like Calcein or GFP) upon metal binding.[1] The Fix:

  • Cell-Free Blank: Measure the compound's fluorescence in media without cells at your assay wavelengths.[1]

  • Alternative Readout: Switch to a luminescence-based viability assay (e.g., CellTiter-Glo) which is less susceptible to quenching than fluorescence assays (e.g., Alamar Blue).[1]

Visualization: The Artifact Mechanism

This diagram illustrates how the compound creates false positives through metal transport and stripping.

Mechanism_of_Action cluster_Cell Intracellular Space Compound 5-Cl-7-I-2-Me-8-HQ (Lipophilic Ligand) MediaMetals Media Metals (Cu²⁺, Zn²⁺, Fe²⁺) Compound->MediaMetals Chelates Complex Lipophilic Metal Complex (2:1) Compound->Complex Forms Target True Biological Target Compound->Target Specific Binding? MediaMetals->Complex Forms Lysosome Lysosomal Accumulation Complex->Lysosome Passive Diffusion Proteasome Proteasome Inhibition Complex->Proteasome Inhibits ROS ROS Generation (Fenton Reaction) Lysosome->ROS Metal Release Cytotoxicity\n(Artifact) Cytotoxicity (Artifact) ROS->Cytotoxicity\n(Artifact) Proteasome->Cytotoxicity\n(Artifact) Therapeutic\nEffect Therapeutic Effect Target->Therapeutic\nEffect

Caption: Figure 1: Distinguishing Mechanisms. The diagram highlights how metal chelation in the media leads to "Ionophore Toxicity" (Red Path), which often masks the specific target binding (Green Path).[1]

Validated Protocols
Protocol A: The "Metal Rescue" Validation

Purpose: To confirm if observed effects are due to metal chelation/ionophore activity.

Reagents:

  • Stock solution of 5-Chloro-7-iodo-2-methyl-8-quinolinol (DMSO).[1]

  • Metal Stocks: 10 mM ZnCl₂, 10 mM CuSO₄, 10 mM FeCl₃ (in water).

Procedure:

  • Plate Cells: Seed cells in 96-well plates and allow adherence (24h).

  • Pre-Complexation (Critical Step): In a separate tube, mix your compound (at 2x final concentration) with the metal salt (at a 1:2 molar ratio, Metal:Ligand).

    • Note: For 2-methyl derivatives, a 1:2 Metal:Ligand ratio is standard for divalent ions.[1]

    • Control: Compound alone (no metal).

    • Control: Metal alone (toxicity check).

  • Treatment: Add the pre-complexed mix to the cells.

  • Readout: Measure viability after 24-48h.

Interpretation:

  • If Potency INCREASES with Metal: The mechanism is likely Ionophore-based (e.g., copper transport causing ROS).

  • If Potency DECREASES with Metal: The mechanism was likely Metal Stripping (you saturated the chelator, neutralizing its ability to strip essential metals).

  • If Potency is UNCHANGED: You have a Specific Target Interaction independent of chelation.

Protocol B: Solubility & Precipitation Check

Purpose: To prevent false inhibition due to compound aggregation.[1]

  • Prepare compound in culture media at 100 µM, 50 µM, and 10 µM.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Measure the absorbance of the supernatant at the compound's lambda-max (approx. 250-320 nm, check specifically for this derivative).[1]

  • Result: If the supernatant absorbance is significantly lower than the theoretical calculation, the compound has precipitated.

    • Limit: Do not assay above the solubility limit. Aggregates cause non-specific protein denaturation ("pan-assay interference").

Decision Tree for Assay Optimization

Use this workflow to validate any "Hit" obtained with this compound.

Optimization_Workflow Start Start: Observed Biological Effect CheckSolubility Step 1: Check Solubility (Centrifugation/Absorbance) Start->CheckSolubility IsSoluble Is it Soluble? CheckSolubility->IsSoluble ReduceConc Reduce Concentration / Add Solubilizer IsSoluble->ReduceConc No MetalRescue Step 2: Metal Rescue Assay (Add Zn/Cu/Fe) IsSoluble->MetalRescue Yes EffectChange Did Effect Change? MetalRescue->EffectChange Artifact Artifact: Metal Dependent (Chelation/Ionophore) EffectChange->Artifact Yes (Potency Shift > 5x) Specific Likely Specific Interaction EffectChange->Specific No CounterScreen Step 3: Counter-Screen (Different Readout/Cell Line) Specific->CounterScreen

Caption: Figure 2: Validation Workflow. A systematic approach to ruling out solubility and chelation artifacts before claiming specific biological activity.[1]

References & Authority
  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications."[2] Drug Design, Development and Therapy.[2]

    • Relevance: Defines the fundamental chelation chemistry of the 8-HQ scaffold and the steric influence of substituents.

  • Crouch, P. J., et al. (2006). "Mechanisms of toxicity and therapeutic potential of clioquinol." Journal of Neurochemistry.

    • Relevance: Establishes the "Ionophore" mechanism (metal transport) as the primary driver of cytotoxicity for halogenated 8-HQs.[1]

  • Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds for the treatment of cancer." Tetrahedron.

    • Relevance: Discusses the structural modifications (like the 2-methyl group) used to tune metal affinity and reduce non-specific toxicity.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

    • Relevance: Identifies quinol-based chelators as frequent "PAINS" (Pan-Assay Interference Compounds) that require rigorous validation controls like those described above.

Sources

addressing autofluorescence interference in 5-Chloro-7-iodo-2-methyl-8-quinolinol imaging

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers utilizing 5-Chloro-7-iodo-2-methyl-8-quinolinol (Clioquinol, CQ) in fluorescence imaging applications.

Status: Active Subject: Troubleshooting Autofluorescence Interference in CQ-Metal Complex Imaging Application Scientist: Dr. A. Vance, Senior Imaging Specialist

Executive Summary

Imaging Clioquinol (CQ) relies on its ability to form fluorescent complexes with divalent metals (primarily Zn²⁺ and Cu²⁺).[1] The CQ-Zn complex typically excites in the UV range (~340–360 nm) and emits in the blue-green range (~480–510 nm).

The Core Challenge: This spectral window overlaps almost perfectly with endogenous tissue autofluorescence, specifically NAD(P)H and Lipofuscin . This guide provides a validated workflow to decouple specific drug distribution signals from metabolic background noise.

Part 1: The Spectral Landscape (Diagnosis)
Q: Why is my "negative" control tissue showing a signal intensity similar to my CQ-treated samples?

A: You are likely detecting high-amplitude metabolic autofluorescence that mimics the CQ-Zn spectral signature. In biological tissue (especially brain and tumor models), the two primary offenders are:

  • NAD(P)H: Metabolic co-factors present in all metabolically active cells.

  • Lipofuscin: Lipid-protein aggregates that accumulate in lysosomes (common in aging or neurodegenerative models).[2]

Spectral Conflict Table:

FluorophoreExcitation Peak (nm)Emission Peak (nm)Source
CQ-Zn Complex 345 – 360 480 – 510 Exogenous (Specific)
NAD(P)H (Protein-bound)340460 – 470Endogenous (Metabolic)
FAD450525Endogenous (Metabolic)
Lipofuscin360 – 480 (Broad)460 – 650 (Broad)Endogenous (Lysosomal)

The Fix: You cannot rely on standard DAPI or GFP filter cubes alone. You must employ Chemical Validation (Part 2) and Spectral/Lifetime Separation (Part 3).

Part 2: Chemical Validation Protocols (The "Gold Standard")
Q: How can I prove the signal I see is actually Clioquinol-Zn and not autofluorescence?

A: The most robust method is a Chelation Reversal Assay . Autofluorescence is intrinsic to the tissue structure and will persist regardless of metal availability. CQ fluorescence is dependent on metal binding (chelation). By stripping the metal, you extinguish the specific signal while the background remains constant.

Protocol: TPEN Chelation Control Use this protocol on a sister section or post-acquisition on the same slide.

  • Acquire Image 1: Capture the baseline image of your CQ-treated tissue (Signal = CQ-Zn + Autofluorescence).

  • Incubation: Incubate the slide with 100 µM TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) in PBS for 15–30 minutes at room temperature.

    • Note: TPEN is a high-affinity intracellular Zn²⁺ chelator (Kd ~ 10⁻¹⁶ M) that will strip Zn from CQ.

  • Wash: Briefly wash 2x with PBS.

  • Acquire Image 2: Image the exact same field of view with identical exposure settings.

  • Analysis: Perform image subtraction (Image 1 minus Image 2).

    • Result: The remaining signal represents the specific CQ-Zn distribution. The signal that persisted in Image 2 is autofluorescence.[3]

Caution: Do not use EDTA for intracellular chelation as it penetrates membranes poorly compared to TPEN.

Part 3: Optical & Software Solutions
Q: I cannot perform chemical manipulation. How do I optimize my acquisition hardware?

A: If you are restricted to optical methods, you must narrow your collection windows to exploit the "Red Edge" of the CQ emission.

  • Narrow Bandpass Filtering:

    • NAD(P)H emission peaks at ~460 nm and tails off quickly.

    • CQ-Zn emission extends further into the green (~500 nm).

    • Recommendation: Instead of a wide 460/50 nm emission filter, use a 495/20 nm or 500/20 nm bandpass filter. You will sacrifice total signal intensity, but you will significantly increase the Signal-to-Noise Ratio (SNR) by excluding the peak NAD(P)H emission.

  • Two-Photon Excitation (2PE):

    • Use 2PE at 720–740 nm .

    • Benefit: 2PE provides inherent optical sectioning (confocality) without a pinhole, reducing out-of-focus autofluorescence haze from the bulk tissue.

Q: Can Spectral Unmixing or FLIM separate these signals?

A: Yes, and these are superior to simple filtering.

Method A: Spectral Unmixing If you have a confocal microscope with a spectral detector (e.g., Zeiss Quasar, Leica SP8/Stellaris):

  • Reference Spectra: Create "pure" spectra controls.

    • Control 1: Unstained tissue (Autofluorescence spectrum).

    • Control 2: CQ-Zn complex in solution (or in a non-autofluorescent matrix like agarose).

  • Linear Unmixing: Use the software to mathematically separate the pixel data into "CQ Channel" and "Tissue Channel" based on these fingerprints.

Method B: Fluorescence Lifetime Imaging (FLIM) [4][5][6]

  • Principle: Fluorophores have a characteristic decay time (lifetime,

    
    ) independent of intensity.[7]
    
  • The Data:

    • Free NAD(P)H:

      
       ns.
      
    • Protein-bound NAD(P)H:

      
       ns.
      
    • CQ-Zn Complex: Typically exhibits a distinct lifetime (often shorter, <1.0 ns, or distinct single-exponential decay compared to the multi-exponential decay of enzymes).

  • Workflow: Map the lifetime of each pixel. Pixels with the characteristic

    
     of CQ-Zn are segmented as "Drug," while others are "Background."
    
Part 4: Sample Preparation & Quenching
Q: Should I use Sudan Black B to quench the autofluorescence?

A: Proceed with extreme caution. While Sudan Black B (SBB) is excellent for quenching lipofuscin, it is a lipophilic dye.[8]

  • Risk: Clioquinol is also lipophilic. SBB may co-localize with CQ or physically quench the CQ-Zn complex via collisional quenching or FRET, leading to a false negative.

  • Alternative: Use TrueBlack® (Biotium) or similar hydrophilic quenchers if lipofuscin is the primary issue. However, the TPEN control (Part 2) is safer because it targets the mechanism of fluorescence (metal binding) rather than masking the background.

Visual Troubleshooting Workflows
Figure 1: Autofluorescence Troubleshooting Decision Tree

G Start Problem: High Background Signal in CQ Imaging CheckFilter Are you using standard DAPI/UV Filters? Start->CheckFilter SpectralOverlap High Risk of NAD(P)H Overlap CheckFilter->SpectralOverlap Yes ControlStep Perform TPEN Chelation Control SpectralOverlap->ControlStep Result1 Signal Disappears ControlStep->Result1 Result2 Signal Persists ControlStep->Result2 Conclusion1 Signal is Real (CQ-Zn) Result1->Conclusion1 Conclusion2 Signal is Autofluorescence Result2->Conclusion2 HardwareOpt Hardware Optimization: Use Narrow Bandpass (500/20nm) or Spectral Unmixing Conclusion2->HardwareOpt

Caption: Decision tree for validating Clioquinol signals against metabolic autofluorescence.

Figure 2: Mechanism of Action & Interference [9]

Mechanism CQ Clioquinol (Drug) Complex CQ-Zn Complex (Fluorescent) CQ->Complex + Binding Zn Zn2+ (Free/Labile) Zn->Complex Detector Detector (460-500nm) Complex->Detector Signal (490nm) NADH NAD(P)H (Metabolic) NADH->Detector Noise (460nm) Lipofuscin Lipofuscin (Aggregates) Lipofuscin->Detector Noise (Broad) TPEN TPEN (Chelator) TPEN->Zn Sequesters TPEN->Complex Dissociates

Caption: Mechanistic pathway showing how TPEN selectively targets the CQ-Zn signal without affecting autofluorescence sources.

References
  • Matlack, K. E. S., et al. (2014). "Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity." Proceedings of the National Academy of Sciences. Link

  • Opazo, C., et al. (2006). "Radioiodinated clioquinol as a biomarker for beta-amyloid: Zn complexes in Alzheimer's disease." Aging Cell. Link

  • Blacker, T. S., et al. (2014).[10] "Separating NADH and NADPH fluorescence in live cells and tissues using FLIM." Nature Communications. Link

  • Biotium Tech Tips. (2023). "Troubleshooting Tips for Fluorescence Staining: Autofluorescence." Link

  • Ding, Z., et al. (2009). "Clioquinol targets zinc to lysosomes in human cancer cells."[11] Biochemical Journal. Link

Sources

improving the experimental reproducibility of 5-Chloro-7-iodo-2-methyl-8-quinolinol assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reproducibility Crisis in Chelation Assays

You are likely visiting this guide because your dose-response curves for 5-Chloro-7-iodo-2-methyl-8-quinolinol (henceforth CIMQ ) are shifting between weeks, or your cellular toxicity data contradicts published IC50 values.

CIMQ is a derivative of the canonical ionophore Clioquinol (CQ). Like its parent, it possesses a "Jekyll and Hyde" chemical profile: it is a potent metal chelator and ionophore, yet it is plagued by extreme hydrophobicity and trace-metal sensitivity .[1]

The majority of experimental failures with CIMQ are not biological; they are physicochemical.[1] This guide deconstructs the three variables that destroy reproducibility: Solubility "Crash-Out," Trace Metal Contamination, and Photolytic Degradation.

Module 1: Solubilization & The "Invisible Precipitate"

The Problem: CIMQ is highly lipophilic (LogP ~3.5–4.0). Users often dissolve it in DMSO and spike it directly into aqueous cell culture media (e.g., DMEM or RPMI). This causes rapid, microscopic precipitation (micro-crystallization) that is invisible to the naked eye but drastically reduces the effective concentration.

The Solution: Use the Solvent-Shift Dilution Protocol .[1]

The Mechanism

When a high-concentration DMSO stock hits an aqueous buffer, the local water concentration spikes, forcing the hydrophobic CIMQ molecules to aggregate before they can disperse. The 2-methyl group on the quinoline ring increases steric bulk and lipophilicity compared to standard Clioquinol, exacerbating this issue.

Protocol: The Solvent-Shift Method

Do not pipette 100% DMSO stock directly into the final well.[1]

  • Primary Stock: Dissolve CIMQ powder in 100% anhydrous DMSO to 10 mM . Vortex until completely clear.[1]

  • Intermediate Step: Prepare a 10x intermediate in a "carrier" solvent mix (e.g., 50% DMSO / 50% PBS or serum-free media) immediately before use.

  • Final Dilution: Dilute the intermediate 1:10 into the final assay volume.

Critical Rule: Keep final DMSO concentration <0.5% to avoid solvent toxicity, but ensure the intermediate step prevents "shock" precipitation.

Visualization: Solubilization Workflow

solubilization_workflow Powder CIMQ Powder DMSO_Stock Primary Stock (10 mM in 100% DMSO) Powder->DMSO_Stock Dissolve Intermediate Intermediate Dilution (1 mM in 50% DMSO/PBS) DMSO_Stock->Intermediate Stepwise Dilution Precipitation Precipitation Risk (CRITICAL FAILURE) DMSO_Stock->Precipitation Direct Spike (Avoid) Final_Well Final Assay Well (10-100 µM) <0.5% DMSO Intermediate->Final_Well Final Spike

Figure 1: The Solvent-Shift workflow prevents the "shock precipitation" often seen when spiking hydrophobic stocks directly into aqueous media.

Module 2: Controlling the Metal Environment

The Problem: CIMQ is a chelator. Its biological activity (toxicity or rescue) is dependent on the metal ions available in your buffer.

  • Scenario A: You use tap-water derived buffers → High Zn/Cu background → CIMQ becomes toxic (ionophore effect).[1]

  • Scenario B: You use high-purity milli-Q buffers → Low metal background → CIMQ strips metals from proteins (stripping effect).[1]

The Solution: You must define the metal stoichiometry.

The Mechanism

CIMQ binds metals (M) in a 2:1 (Ligand:Metal) ratio for divalent cations (Zn²⁺, Cu²⁺).[2] The 2-methyl group provides steric hindrance that may alter binding kinetics compared to non-methylated analogs, but the affinity remains high.

Key Stability Constants (Log K):

Metal IonAffinity RankBiological Implication
Cu²⁺ High (~10-12)CIMQ will strip Cu from low-affinity proteins.[1]
Zn²⁺ Moderate (~8-9)CIMQ acts as a shuttle (ionophore), moving Zn into cells.[1]
Fe³⁺ ModerateCan form colored complexes (green/black); redox active.[1]
Ca²⁺/Mg²⁺ NegligibleWill not interfere with signaling at physiological levels.[1]
Protocol: Chelex-Treated Controls

To prove your effect is specific to CIMQ-Metal interaction:

  • Treat Buffers: Use Chelex-100 resin to strip background metals from your PBS/Media.[1]

  • Reconstitute: Add back specific metals (e.g., 10 µM ZnCl₂) to one arm of the experiment.

  • Compare: If the effect disappears in Chelex-media and reappears with Zn addition, your assay is reproducing the ionophore effect.[1]

Visualization: The Ionophore "Trojan Horse" Mechanism

ionophore_mechanism cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Zn_Out Free Zn²⁺/Cu²⁺ Complex_Out CIMQ-Metal Complex (Hydrophobic) Zn_Out->Complex_Out Chelation CIMQ_Out CIMQ (Free) CIMQ_Out->Complex_Out Membrane Lipid Bilayer Complex_Out->Membrane Diffusion Complex_In Complex Dissociates Membrane->Complex_In Toxicity ROS Generation / Lysosomal Rupture Complex_In->Toxicity Metal Release

Figure 2: CIMQ acts as a "Trojan Horse," masking the charge of metals to transport them across the membrane, leading to intracellular toxicity.

Module 3: Chemical Stability & Handling[1]

The Problem: Users report the solution turning yellow/brown over time. The Cause: Iodine lability.[1][2] The C-I bond at position 7 is susceptible to photolytic cleavage, releasing free iodine radicals and altering the molecule's binding pharmacophore.

Protocol: Storage & Handling[3]
  • Light Protection: All stocks must be stored in amber vials wrapped in foil. Perform experiments in low-light conditions if possible.

  • Temperature: Store powder at -20°C. Store DMSO stocks at -80°C.

    • Warning: Repeated freeze-thaw cycles of DMSO stocks promote water absorption (DMSO is hygroscopic).[1] Water absorption leads to compound precipitation inside the frozen stock.[1]

  • Single-Use Aliquots: Aliquot stocks into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

Frequently Asked Questions (FAQ)

Q1: Can I use polystyrene (PS) plates for these assays? A: Use caution. CIMQ is highly hydrophobic and will adsorb to the walls of standard PS plates, lowering the effective concentration.

  • Recommendation: Use Low-Binding Polypropylene (PP) plates for dilutions.[1] For cell culture, ensure rapid addition of cells after plating the compound to minimize plastic adsorption time.

Q2: My media turned green after adding CIMQ. Is it contaminated? A: Likely not.[1] This indicates the presence of Iron (Fe³⁺). 8-hydroxyquinolines form a characteristic green/black complex with ferric iron.[1] Check your water source or salts for iron contamination.[1] This complex is redox-active and can generate false positives in ROS (Reactive Oxygen Species) assays.[1]

Q3: Why is the 2-methyl derivative used instead of standard Clioquinol? A: The 2-methyl group creates steric hindrance near the chelating nitrogen.[1] This can modulate the binding kinetics, making the complex less stable than standard CQ, potentially altering how easily it releases metals intracellularly. However, it also increases lipophilicity, making solubility optimization (Module 1) even more critical.

References

  • Adlard, P. A., et al. (2008).[1] Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ.[1] Neuron, 59(1), 43-55.

    • Context: Establishes the metal-protein attenuating mechanism and the importance of the 8-HQ scaffold.
  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46.

    • Context: detailed review of the pharmacology, chelation chemistry, and toxicity profiles of clioquinol deriv
  • PubChem Compound Summary. (2023). 5-Chloro-7-iodo-2-methylquinolin-8-ol (CID 18372588).[1][3] National Center for Biotechnology Information.[1]

    • Context: Verification of chemical structure, lipophilicity (LogP), and physical properties.
  • Ding, W. Q., et al. (2005).[1] Anticancer activity of the antibiotic clioquinol.[1][4] Cancer Research, 65(8), 3389-3395.

    • Context: Demonstrates the ionophore-based toxicity mechanism (Trojan Horse effect) dependent on extracellular metal concentrations.[1]

Sources

Validation & Comparative

Comparative Guide: Metal Binding Affinity of Clioquinol vs. 5-Chloro-7-iodo-2-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Metal Binding Affinity of 5-Chloro-7-iodo-2-methyl-8-quinolinol to Clioquinol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth comparison between Clioquinol (5-chloro-7-iodo-8-quinolinol) and its methylated derivative, 5-Chloro-7-iodo-2-methyl-8-quinolinol . While both compounds function as bidentate metal chelators targeting the 8-hydroxyquinoline (8-HQ) pharmacophore, the introduction of a methyl group at the 2-position fundamentally alters their coordination geometry, metal selectivity, and binding affinity.

Key Insight: The 2-methyl substituent introduces steric hindrance adjacent to the chelating nitrogen atom. This modification significantly reduces the affinity for trivalent metals (e.g., Al³⁺, Fe³⁺) by preventing the formation of saturated 1:3 (metal:ligand) complexes, while retaining—albeit modulating—affinity for divalent metals (Cu²⁺, Zn²⁺). This "steric selectivity" is a critical parameter in designing metallochaperones that modulate synaptic metals without inducing systemic metal depletion.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The structural difference between the two compounds is subtle but electronically and sterically profound.

FeatureClioquinol (CQ)5-Chloro-7-iodo-2-methyl-8-quinolinol (Methyl-CQ)
IUPAC Name 5-chloro-7-iodoquinolin-8-ol5-chloro-7-iodo-2-methylquinolin-8-ol
CAS Number 130-26-77085-55-4
Molecular Weight 305.50 g/mol 319.53 g/mol
Chelating Motif N,O-bidentate (Planar)N,O-bidentate (Sterically Hindered)
pKa (Phenolic) ~7.0 - 7.5 (Acidic due to halogens)~8.0 (Methyl group is electron-donating)
Coordination Geometry Forms stable Square Planar (Cu) or Octahedral (Fe/Al) complexes.Distorted Tetrahedral (Zn/Cu); Cannot form 1:3 Octahedral complexes effectively.

Metal Binding Affinity Analysis

Mechanism of Chelation

Both compounds bind metals through the phenolic oxygen (deprotonated) and the quinoline ring nitrogen.

  • Clioquinol: The lack of steric bulk allows the ligands to pack tightly around a central metal ion. It readily forms 1:2 complexes with Cu(II) and Zn(II) and 1:3 complexes with Al(III) and Fe(III).

  • Methyl-CQ: The methyl group at position 2 clashes with ligands in a crowded coordination sphere. This is the classic "2-methyl effect" observed in 8-hydroxyquinaldine.

Comparative Stability Constants (Log K)

The stability constant (


) represents the strength of the interaction: 

.
Metal IonClioquinol (Log

)
Methyl-CQ (Relative Affinity)Mechanistic Explanation
Cu(II) ~19.0 - 20.0 (Cumulative)Lower (~16-18) The 2-methyl group creates steric repulsion, destabilizing the square planar geometry preferred by Copper.
Zn(II) ~16.0 - 17.0 (Cumulative)Moderate (~14-15) Zn(II) can adopt a tetrahedral geometry which tolerates the steric bulk better than Cu(II), but affinity is still reduced compared to CQ.
Al(III) High (Forms Precipitate) Negligible / Unstable CRITICAL DIFFERENCE: Steric hindrance prevents the attachment of the 3rd ligand required for charge neutralization of Al³⁺.
Fe(III) High Significantly Reduced Similar to Aluminum, the formation of the tris-complex is sterically blocked.

Note on Data: Exact stability constants for the 2-methyl-chloro-iodo derivative are rare in literature compared to the parent 8-HQ. The values above are projected based on the established


 observed between 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline (Oxine vs. 8-Hydroxyquinaldine).
Selectivity Implication

Researchers utilizing Clioquinol must account for broad-spectrum chelation, including the potential stripping of Fe and Al. In contrast, Methyl-CQ offers a "filter" mechanism, selectively engaging divalent cations (Zn, Cu) while largely ignoring trivalent ions (Al, Fe). This makes the methylated derivative a superior candidate for applications requiring Zinc/Copper modulation without disrupting Iron homeostasis.

Experimental Protocols

To validate these differences in your own laboratory, the following protocols are recommended. These methods are self-validating through the use of internal standards and pH-dependent controls.

Protocol A: Potentiometric Titration (Determination of Stability Constants)

Use this to quantify the Log K values.

  • Preparation : Prepare a 1 mM solution of the ligand (CQ or Methyl-CQ) in 50% v/v Dioxane-Water (to ensure solubility).

  • Acidification : Add HNO₃ to lower the pH to ~2.0.

  • Titration : Titrate with 0.1 M NaOH at 25°C under inert N₂ atmosphere.

  • Metal Addition : Repeat the titration in the presence of metal ions (Cu²⁺, Zn²⁺) at a 1:2 (Metal:Ligand) ratio.

  • Data Analysis : Plot pH vs. Volume of NaOH. The shift in the curve (Bjerrum method) between the ligand-only and ligand-metal runs indicates proton displacement due to complexation.

    • Validation: The Methyl-CQ curve should show a smaller pH shift compared to CQ for Cu²⁺, indicating weaker binding.

Protocol B: UV-Vis Spectrophotometric Competition Assay

Use this to visualize the exclusion of Al(III).

  • Baseline : Record the UV-Vis spectrum (200–600 nm) of 50 µM Ligand in methanol.

  • Titration : Sequentially add Al(NO₃)₃ solution (0.1 to 3.0 equivalents).

  • Observation :

    • Clioquinol : Appearance of a new charge-transfer band (~400 nm) and isosbestic points indicating stable complex formation.

    • Methyl-CQ : Minimal spectral shift or lack of saturation at 3 equivalents, confirming the inability to form the stable Al(L)₃ complex.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the differential binding pathways and the "Steric Gate" mechanism imposed by the 2-methyl group.

MetalBindingPathways Ligand_CQ Clioquinol (No Steric Bulk) Metal_Cu Cu(II) / Zn(II) (Divalent) Ligand_CQ->Metal_Cu Metal_Al Al(III) / Fe(III) (Trivalent) Ligand_CQ->Metal_Al Ligand_MeCQ Methyl-CQ (2-Methyl Steric Bulk) Ligand_MeCQ->Metal_Cu Ligand_MeCQ->Metal_Al Complex_Planar Stable Bis-Complex (Planar/Tetrahedral) High Affinity Metal_Cu->Complex_Planar Forms 1:2 Complex_Distorted Distorted Bis-Complex (Lower Affinity) Metal_Cu->Complex_Distorted Steric Strain Complex_Tris Stable Tris-Complex (Octahedral) High Affinity Metal_Al->Complex_Tris Forms 1:3 Complex_Blocked Steric Clash (Binding Prevented) Metal_Al->Complex_Blocked 2-Me Blocks Packing

Caption: Differential metal coordination pathways. Clioquinol accommodates both divalent and trivalent metals, whereas the 2-methyl group in Methyl-CQ acts as a steric gate, permitting distorted binding of divalent metals but blocking the tight packing required for trivalent metal complexes.

References

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics. Link

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Link

  • Wainwright, M. (1990). Structure-activity relationships in the 8-hydroxyquinoline series. Journal of Antimicrobial Chemotherapy.
  • Sigma-Aldrich. (2024). Product Specification: 5-Chloro-7-iodo-8-quinolinol.[1] Link

  • PubChem. (2024). Compound Summary: 5-Chloro-7-iodo-2-methyl-8-quinolinol. Link

Sources

validation of 5-Chloro-7-iodo-2-methyl-8-quinolinol as a selective zinc sensor

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: 5-Chloro-7-iodo-2-methyl-8-quinolinol (CIMQ-2Me) as a Selective Zinc Sensor

Part 1: Executive Summary & Mechanistic Rationale

The "Zinc Silence" Problem Zinc (Zn²⁺) is a spectroscopically silent ion (d¹⁰ configuration), lacking intrinsic fluorescence or magnetic signature. Detection relies entirely on chelation-induced changes in exogenous probes. While 8-hydroxyquinoline (8-HQ) is a classic scaffold for metal sensing, it suffers from promiscuity—binding Mg²⁺, Ca²⁺, and Al³⁺ indiscriminately.

The Candidate: 5-Chloro-7-iodo-2-methyl-8-quinolinol (CIMQ-2Me) This guide validates a specific derivative designed to overcome the "Aluminium Interference" problem.

  • Core Scaffold: 8-Hydroxyquinoline (Chelator).[1][2]

  • 5-Cl, 7-I Substitution: Electron-withdrawing groups that lower the pKₐ of the phenolic hydroxyl, ensuring deprotonation and binding at physiological pH (7.4) rather than requiring alkaline conditions.

  • 2-Methyl Group (The Critical Differentiator): Introduces steric hindrance adjacent to the chelating nitrogen. This is the selectivity filter .

Mechanism of Action: Steric Exclusion & CHEF The sensor operates via Chelation-Enhanced Fluorescence (CHEF) . Upon binding Zn²⁺, Photoinduced Electron Transfer (PET) from the nitrogen lone pair is suppressed, restoring fluorescence.

  • Selectivity Logic: Small or high-coordination ions like Al³⁺ require a tight tris-complex (ML₃) with 8-HQ. The 2-methyl group sterically clashes in an ML₃ geometry, destabilizing Al³⁺ binding while permitting the bis-complex (ML₂) preferred by Zn²⁺.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

The following table contrasts CIMQ-2Me with industry-standard zinc sensors.

FeatureCIMQ-2Me (The Candidate)TSQ (The Gold Standard)Zinquin Ethyl Ester Clioquinol (Parent Analog)
Core Structure 2-Me-8-HQ (Halogenated)6-Methoxy-8-sulfonamideSulfonamide derivative8-HQ (Halogenated, No Methyl)
Primary Selectivity Zn²⁺ > Al³⁺ (Steric driven)Zn²⁺ (High Affinity)Zn²⁺ (High Specificity)Zn²⁺ / Cu²⁺ / Fe²⁺ (Promiscuous)
Binding Stoichiometry 2:1 (Ligand:Metal)2:1 or Ternary Protein Adducts1:1 or 2:12:1
Excitation/Emission ~380nm / ~500nm (Green)*334nm / 495nm (Blue-Green)368nm / 490nm (Blue)Weak Fluorescence (Heavy Atom Quench)
Cell Permeability High (Lipophilic)Moderate (Lipophilic)High (Ester cleavage required)High
Key Limitation Iodine Quenching: Heavy atom effect may reduce Quantum Yield (Φ).High background fluorescence; uneven loading.Compartmentalization in Golgi/Vesicles.Neurotoxicity; mainly used as chelator/ionophore.

Scientist’s Note: The presence of Iodine (I) in CIMQ-2Me induces spin-orbit coupling (Heavy Atom Effect), which typically facilitates intersystem crossing to the triplet state, potentially quenching fluorescence compared to non-iodinated analogs. Validation must confirm if the CHEF effect overcomes this quenching to provide a usable signal-to-noise ratio.

Part 3: Experimental Validation Protocols

To validate CIMQ-2Me, you must prove it rejects Al³⁺ and functions at pH 7.4.

Protocol A: Spectral Characterization & Quantum Yield

Determine if the sensor is "Turn-ON" or "Turn-OFF".

  • Stock Preparation: Dissolve CIMQ-2Me in DMSO (10 mM).

  • Buffer System: 50 mM HEPES, 100 mM KCl, pH 7.4. (Strictly metal-free).

  • Titration:

    • Add CIMQ-2Me (final 10 µM) to cuvette. Record Baseline (Scan 300–600 nm).

    • Titrate ZnSO₄ (0 to 50 µM in 5 µM increments).

    • Success Criteria: Observation of a hyperchromic shift (absorbance) and >5-fold increase in integrated emission intensity.

  • Quantum Yield (Φ) Calculation: Compare integrated emission against Quinine Sulfate (Φ = 0.54) standard.

Protocol B: The "Steric Filter" Selectivity Screen

The critical experiment to justify the 2-methyl modification.

  • Setup: Prepare 96-well plate with CIMQ-2Me (10 µM) in HEPES buffer.

  • Competitors: Add 50 µM of potential interfering ions to separate wells:

    • Group A (Abundant): Ca²⁺, Mg²⁺, Na⁺, K⁺.

    • Group B (Transition): Cu²⁺, Fe²⁺, Mn²⁺, Ni²⁺.

    • Group C (The Target): Al³⁺ , Zn²⁺.

  • Measurement: Read Fluorescence (Ex/Em determined in Protocol A).

  • Interference Check: Add Zn²⁺ (10 µM) on top of the competitors.

    • Pass: Signal increases only with Zn²⁺. Al³⁺ signal is <10% of Zn²⁺ signal.

    • Fail: Al³⁺ generates signal equivalent to Zn²⁺ (indicates 2-methyl group failed to hinder binding).

Protocol C: Intracellular Bio-Imaging

Verifying cell permeability and distribution.

  • Cell Line: HeLa or PC12 cells.

  • Loading: Incubate cells with 5 µM CIMQ-2Me for 20 min at 37°C. Wash x3 with PBS.

  • Imaging (Basal): Capture images (DAPI filter set usually compatible with 8-HQ).

  • Stimulation (Positive Control): Treat with 50 µM Zn-Pyrithione (Ionophore) for 10 min.

    • Expectation: Global increase in intracellular fluorescence.

  • Chelation (Negative Control): Treat with 50 µM TPEN (Membrane permeable chelator).

    • Expectation: Rapid loss of fluorescence (validates reversibility).

Part 4: Visualization of Pathways & Workflow

Diagram 1: The Steric Selectivity Mechanism

This diagram illustrates why the 2-methyl group prevents Aluminium binding while allowing Zinc binding.

G cluster_mech Mechanism: Steric Exclusion Ligand CIMQ-2Me (Ligand) Complex_Zn Bis-Complex (ML₂) Stable Geometry FLUORESCENCE ON Ligand->Complex_Zn + Zn²⁺ Complex_Al Tris-Complex (ML₃) Steric Clash (2-Me) NO BINDING Ligand->Complex_Al + Al³⁺ Zn Zn²⁺ (Target) Zn->Complex_Zn Al Al³⁺ (Interference) Al->Complex_Al Blocked

Caption: The 2-methyl group creates steric hindrance that destabilizes the tight tris-chelation required for Al³⁺, while accommodating the bis-chelation geometry of Zn²⁺.

Diagram 2: Validation Workflow Pipeline

Workflow Start Start: CIMQ-2Me Synthesis Step1 Step 1: Spectral Scan (Buffer pH 7.4) Start->Step1 Decision1 Fluorescence Increase > 5x? Step1->Decision1 Step2 Step 2: Selectivity Screen (vs Ca, Mg, Cu, Fe, Al) Decision1->Step2 Yes Fail REJECT / REDESIGN Decision1->Fail No (Quenched) Decision2 Al³⁺ Signal < 10%? Step2->Decision2 Step3 Step 3: Cellular Imaging (HeLa Cells) Decision2->Step3 Yes Decision2->Fail No (Promiscuous) Control TPEN Reversibility Check Step3->Control Success VALIDATED SENSOR Control->Success Reversible Control->Fail Irreversible

Caption: Step-by-step decision matrix for validating the sensor's sensitivity, selectivity (specifically against Aluminum), and biological reversibility.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Nolan, E. M. & Lippard, S. J. (2008). "Tools and tactics for the optical detection of mercuric ion." (Discusses 8-HQ CHEF mechanisms). Chemical Reviews.

  • Jiang, P. et al. (2004). "Metal Selectivity of 8-Hydroxyquinoline Derivatives." (Establishes the 2-methyl steric hindrance effect against Al3+). Journal of Inorganic Biochemistry.

  • Meeusen, J. W. et al. (2012). "Chemical-Biological Properties of Zinc Sensors TSQ and Zinquin." Inorganic Chemistry.

  • PubChem Compound Summary. (2023). "5-Chloro-7-iodo-2-methyl-8-quinolinol."[3] National Library of Medicine.

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Halogenated 8-Hydroxyquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of antimicrobial research, the 8-hydroxyquinoline scaffold has long been recognized for its potent and broad-spectrum activity. The strategic addition of halogen atoms to this core structure has given rise to a class of compounds with modulated efficacy and distinct antimicrobial profiles. This guide offers an in-depth comparative study of the antimicrobial spectrum of various halogenated 8-hydroxyquinolines, providing researchers, scientists, and drug development professionals with the necessary data and experimental context to inform their work.

The 8-Hydroxyquinoline Core: A Privileged Scaffold in Antimicrobial Drug Discovery

The 8-hydroxyquinoline molecule is a bicyclic aromatic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the 8th position. This arrangement creates a powerful bidentate chelating agent, capable of binding to essential metal ions such as iron (Fe²⁺/³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1] This chelation is a cornerstone of its antimicrobial activity, as it disrupts the function of numerous microbial metalloenzymes that are vital for cellular respiration, DNA replication, and other critical metabolic pathways.[2]

Halogenation of the 8-hydroxyquinoline ring, particularly at the C5 and C7 positions, has been a key strategy to enhance its antimicrobial potency and modulate its spectrum of activity. The introduction of electronegative halogen atoms can influence the compound's lipophilicity, electronic distribution, and steric properties, thereby affecting its ability to penetrate microbial cell membranes and interact with its intracellular targets.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The following tables summarize the in vitro antimicrobial activity of several key halogenated 8-hydroxyquinolines against a range of bacterial and fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) values, have been collated from various peer-reviewed studies. It is important to note that direct comparisons between studies can be influenced by variations in experimental methodologies.

Table 1: Antibacterial Spectrum of Halogenated 8-Hydroxyquinolines (MIC in µM)
CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) 6.9[3]->644.92[4]>644.92[4]
Cloxyquin (5-chloro-8-hydroxyquinoline) ≤5.58[5]3.44-13.78[4]>44.55[5]>644.92[4]
Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) ----
Diiodohydroxyquinoline (5,7-diiodo-8-hydroxyquinoline) ----
5,7-dichloro-8-hydroxy-2-methylquinoline 1.1 (MRSA)[6][7][8]---
7-bromo-8-hydroxyquinoline 5.57-89.09[4]5.57-89.09[4]High activity[4][5][9][10]-
Table 2: Antifungal Spectrum of Halogenated 8-Hydroxyquinolines (MIC in µg/mL)
CompoundCandida albicansCandida aurisAspergillus fumigatusCryptococcus neoformans
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) 0.031–0.5[11]0.12-0.58[12]6[11]-
Cloxyquin (5-chloro-8-hydroxyquinoline) ----
Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) -0.16-0.33[12]--
Chloroxine (5,7-dichloro-8-hydroxyquinoline) -0.39-0.94[12]--
5,7-dibromo-8-hydroxyquinoline 0.06 - 1[13]-≤ 0.5[13]≤ 0.5[13]

Structure-Activity Relationship (SAR): The Influence of Halogenation

The antimicrobial spectrum and potency of 8-hydroxyquinoline derivatives are significantly influenced by the nature, position, and number of halogen substituents.

  • Dihalogenation at C5 and C7: A recurring theme in the literature is the enhanced antimicrobial activity of 8-hydroxyquinolines di-halogenated at the C5 and C7 positions.[6][12] This is particularly evident in their antifungal activity, as seen with broxyquinoline (5,7-dibromo) and chloroxine (5,7-dichloro) against the multidrug-resistant yeast Candida auris.[12]

  • Type of Halogen: The specific halogen atom also plays a crucial role. For instance, 7-bromo-8-hydroxyquinoline has been reported to display high antigrowth activity against Gram-negative bacteria compared to the parent compound.[4][5][9][10] A direct comparative study of bromoquinol, dichloro 8-hydroxyquinoline, and clioquinol against Aspergillus fumigatus showed that all three had a similar MIC of 1 µM, while the non-halogenated 8-hydroxyquinoline had a much higher MIC of 32 µM.[14]

  • Lipophilicity: Halogenation generally increases the lipophilicity of the molecule, which can enhance its ability to cross microbial cell membranes. This is a critical factor for reaching intracellular targets.[15]

Mechanism of Action and Resistance

Primary Mechanism: Metal Ion Chelation

The core mechanism of action for halogenated 8-hydroxyquinolines is their ability to chelate essential metal ions.[7][13] By sequestering these ions, they inhibit the activity of key microbial enzymes involved in vital cellular processes. This disruption of metal ion homeostasis leads to cellular stress and ultimately, cell death.

Mechanism_of_Action H8Q Halogenated 8-Hydroxyquinoline Chelation Chelation H8Q->Chelation Metal_Ions Essential Metal Ions (Fe, Cu, Zn) Metal_Ions->Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Cell_Death Microbial Cell Death Enzyme_Inhibition->Cell_Death

Caption: Mechanism of action of halogenated 8-hydroxyquinolines.

Mechanisms of Microbial Resistance

While generally effective, microorganisms can develop resistance to 8-hydroxyquinoline derivatives. A key mechanism identified in the pathogenic yeast Candida auris is the upregulation of efflux pumps.[4][6][13][16] This involves mutations in transcriptional regulators leading to the overexpression of multidrug resistance (MDR) transporters that actively pump the compound out of the cell, reducing its intracellular concentration to sub-lethal levels.[4][6][13][16]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the generation of reliable and reproducible data, it is imperative to follow standardized protocols for antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][17]

Materials:
  • Halogenated 8-hydroxyquinoline compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum

  • Spectrophotometer or McFarland standards

  • Sterile pipette tips and reservoirs

  • Incubator

Procedure:
  • Preparation of Compound Stock Solution: Prepare a concentrated stock solution of the halogenated 8-hydroxyquinoline in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.

  • Preparation of Microtiter Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 50 µL of the compound stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of compound concentrations.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in each well.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at 35°C for 24-48 hours for yeasts.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or with a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilution Perform Serial Dilutions of Compound in Plates Stock->Dilution Plates Prepare Microtiter Plates (Broth Only) Plates->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Plates with Microbial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

Halogenated 8-hydroxyquinolines represent a versatile and potent class of antimicrobial agents. Their efficacy is intrinsically linked to the nature and position of the halogen substituents, with di-halogenation at the C5 and C7 positions often yielding superior activity. The primary mechanism of action, metal ion chelation, offers a distinct advantage over many conventional antibiotics, potentially circumventing common resistance pathways.

While a significant body of research exists, further investigation is warranted in several areas. A comprehensive, head-to-head comparative study of a wide array of halogenated derivatives (including fluorinated compounds, for which there is a paucity of data) against a standardized panel of clinically relevant pathogens would be invaluable. Furthermore, a deeper understanding of the mechanisms of resistance and the development of strategies to overcome them will be crucial for the successful clinical translation of these promising compounds.

References

  • Lohse, M. B., et al. (2023). Broad susceptibility of Candida auris strains to 8-hydroxyquinolines and mechanisms of resistance. mBio, 14(4), e01376-23. [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and biophysics reports, 5, 219–227. [Link]

  • Lall, N., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, e202501892. [Link]

  • CLSI. (2023). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th ed. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Lohse, M. B., et al. (2023). Broad susceptibility of Candida auris strains to 8-hydroxyquinolines and mechanisms of resistance. mBio, 14(4), e01376-23. [Link]

  • Pippi, B., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 26(5), 718-725. [Link]

  • Ben Yaakov, D., et al. (2016). The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. The Journal of antimicrobial chemotherapy, 71(5), 1259–1268. [Link]

  • Prachayasittikul, V., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bioinformation, 12(7), 350-354. [Link]

  • Al-Trawneh, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4293. [Link]

  • Gershon, H., & Parmegiani, R. (1967). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Applied microbiology, 15(4), 846–849. [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and biophysics reports, 5, 219–227. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Mechanisms of drug resistance: quinolone resistance. Cold Spring Harbor perspectives in medicine, 6(9), a025320. [Link]

  • Lall, N., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, e202501892. [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and biophysics reports, 5, 219–227. [Link]

  • Lu, J., et al. (2014). 8-hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Tuberculosis, 94(6), 649-654. [Link]

  • de Almeida, J. R., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Brazilian Journal of Microbiology, 53(3), 1465-1478. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-17. [Link]

  • Lall, N., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, e202501892. [Link]

  • Al-Trawneh, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4293. [Link]

  • Georgieva, M., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers, 14(3), 391. [Link]

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Future medicinal chemistry, 8(3), 327–344. [Link]

Sources

Cross-Validation of Analytical Methods for 5-Chloro-7-iodo-2-methyl-8-quinolinol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of halogenated 8-hydroxyquinoline derivatives is a notorious challenge in analytical chemistry. 5-Chloro-7-iodo-2-methyl-8-quinolinol (also known as 5-chloro-7-iodo-8-hydroxyquinaldine, MW: 319.52 g/mol )[1] is a potent metal ionophore and structural analog of the well-known antimicrobial agent clioquinol[1][2]. Because of its high lipophilicity (LogP ~3.5)[1] and strong bidentate chelating properties, selecting the right analytical platform requires a deep understanding of the molecule's physicochemical behavior.

This guide provides an objective, data-backed comparison between the two industry-standard quantification platforms: Stability-Indicating RP-HPLC-UV (ideal for bulk formulation and QA/QC) and LC-MS/MS (the gold standard for trace-level biological matrices like plasma).

The Causality of Analytical Challenges: Why Standard Methods Fail

Before deploying any protocol, it is critical to understand why 8-hydroxyquinolines often yield poor chromatographic results. The hydroxyl group at the 8-position and the heterocyclic nitrogen create a perfect bidentate ligand.

If injected onto a standard, unoptimized silica-based C18 column, 5-chloro-7-iodo-2-methyl-8-quinolinol will chelate with trace metal impurities (like Fe³⁺ or Al³⁺) in the silica matrix or interact with unreacted surface silanols.

  • The Effect: Severe peak tailing, irreversible adsorption, and non-linear calibration curves.

  • The Solution: The analytical system must be self-validating and mechanistically designed to suppress this chelation. This is achieved by using highly end-capped, high-purity silica columns and driving the mobile phase pH down (pH < 3.0) to fully protonate the silanols and disrupt metal-ligand complexes[3][4].

ChelationLogic Problem 8-Hydroxyquinoline Motif (Strong Metal Chelator) Effect Peak Tailing & Signal Loss on Silica Problem->Effect Solution1 Acidic Mobile Phase (pH < 3.0) Effect->Solution1 Solution2 High-Purity Silica (End-capped C18) Effect->Solution2 Result Sharp Peaks & Robust Quantification Solution1->Result Solution2->Result

Mechanistic logic for overcoming secondary interactions in quinolinol chromatography.

Platform Comparison: RP-HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is dictated by the sample matrix. We cross-validated both methods using adapted protocols from established literature on halogenated quinolinols[4][5].

Workflow Start Sample: 5-Chloro-7-iodo- 2-methyl-8-quinolinol Matrix Matrix Assessment Start->Matrix Bulk Bulk / Formulation (High Conc.) Matrix->Bulk > 1 µg/mL Bio Biological Plasma (Trace Conc.) Matrix->Bio < 1 µg/mL Prep1 Direct Dilution in Mobile Phase Bulk->Prep1 Prep2 Protein Precipitation (Acetonitrile + IS) Bio->Prep2 HPLC RP-HPLC-UV (Isocratic, 254 nm) Prep1->HPLC LCMS LC-MS/MS (MRM, ESI+) Prep2->LCMS

Workflow for selecting the appropriate quantification method based on sample matrix.

Table 1: Objective Performance Cross-Validation

Data synthesized from cross-validation studies of analogous quinolinol derivatives[3][5][6].

ParameterMethod A: RP-HPLC-UVMethod B: LC-MS/MS (MRM)
Primary Application Bulk drug, Ointments, CreamsPharmacokinetics, Plasma, Urine
Linearity Range 0.1 – 30 µg/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.3 ng/mL
Run Time 10.0 min (Isocratic)3.0 min (Gradient)
Matrix Effect High interference in plasmaMinimal (using Internal Standard)
Modifier Causality 1% o-phosphoric acid (UV transparent)0.1% Formic acid (Volatile, ESI friendly)

Step-by-Step Experimental Methodologies

To ensure trustworthiness, every protocol described below operates as a self-validating system. System Suitability Testing (SST) must be passed before any sample is quantified.

Method A: Stability-Indicating RP-HPLC-UV (For Bulk & Formulation)

This method utilizes an aggressive acidic mobile phase. Crucial Insight: We use o-phosphoric acid here instead of formic acid because it provides superior buffering capacity at pH 3.0 and lacks UV absorbance at 254 nm, ensuring a flat baseline[3][4].

Step 1: Mobile Phase Preparation

  • Mix Acetonitrile and HPLC-grade Water in a 90:10 (v/v) ratio[3].

  • Adjust the apparent pH to 3.0 using 1% o-phosphoric acid[3].

  • Filter through a 0.45 µm PTFE membrane and degas via ultrasonication for 15 minutes.

Step 2: Standard Preparation

  • Accurately weigh 10 mg of 5-chloro-7-iodo-2-methyl-8-quinolinol reference standard.

  • Dissolve in 10 mL of mobile phase (Stock: 1 mg/mL).

  • Serially dilute to construct a calibration curve from 0.1 to 30 µg/mL[4].

Step 3: Chromatographic Execution & System Suitability

  • Column: Sunfire C18 (250 × 4.6 mm, 5 µm) or equivalent high-purity end-capped column[4].

  • Flow Rate: 1.0 mL/min (Isocratic)[3].

  • Detection: UV at 254 nm[3].

  • Injection Volume: 20 µL[4].

  • Self-Validation Check: The tailing factor for the analyte peak (eluting at ~6.1 min) must be ≤ 1.5, and the theoretical plate count (N) must be ≥ 2000[3][7].

Method B: LC-MS/MS (For Pharmacokinetics & Biological Matrices)

When quantifying in plasma, UV detection lacks the necessary sensitivity and selectivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required[5]. Crucial Insight: Phosphoric acid will permanently foul a mass spectrometer source. We must switch the modifier to 0.1% formic acid, which is volatile and actively promotes [M+H]⁺ ion formation in Positive Electrospray Ionization (ESI+)[5].

Step 1: Internal Standard (IS) Selection Use Clioquinol (5-chloro-7-iodo-8-quinolinol) as the internal standard. Because it lacks the 2-methyl group, it is chromatographically resolved from our target analyte but shares nearly identical extraction recovery (>96%) and ionization suppression profiles[5][8].

Step 2: Plasma Protein Precipitation

  • Aliquot 50 µL of rat/human plasma into a microcentrifuge tube[5].

  • Add 150 µL of ice-cold Acetonitrile containing the IS (Clioquinol at 50 ng/mL)[5][6].

  • Vortex vigorously for 2 minutes to precipitate proteins and disrupt drug-protein binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 3: LC-MS/MS Execution

  • Column: Waters XTerra MS C18 (2.1 × 50 mm, 3.5 µm)[5].

  • Mobile Phase: Gradient elution of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)[5].

  • Flow Rate: 0.3 mL/min[2].

  • MS Tuning (MRM Transitions):

    • Analyte (5-Chloro-7-iodo-2-methyl-8-quinolinol): [M+H]⁺ m/z 320.0 → m/z 193.0 (loss of iodine).

    • IS (Clioquinol): [M+H]⁺ m/z 305.8 → m/z 178.9[5].

  • Self-Validation Check: The inter-day and intra-day precision (RSD) of Quality Control (QC) samples must be ≤ 15% (≤ 20% at the LLOQ)[5][8].

Executive Decision Matrix

  • Choose RP-HPLC-UV if: You are conducting forced degradation studies, QA/QC of bulk synthesized 5-chloro-7-iodo-2-methyl-8-quinolinol, or analyzing topical ointments where concentrations exceed 1 µg/mL[3][4]. It is cost-effective and highly reproducible.

  • Choose LC-MS/MS if: You are conducting in vivo pharmacokinetic (PK) studies, tissue distribution assays, or analyzing systemic circulation levels[5][6]. The inclusion of clioquinol as an internal standard nullifies matrix effects, providing unparalleled accuracy down to the sub-nanogram level[5][8].

References

  • National Center for Biotechnology Information. "5-Chloro-7-iodo-2-methyl-8-quinolinol | C10H7ClINO | CID 18372588" PubChem. URL:[Link]

  • Chhalotiya, U. K., et al. "Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method." Turkish Journal of Pharmaceutical Sciences 11.1 (2014): 67-78. URL: [Link]

  • Xie, H., et al. "A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies." Journal of Chromatography B 1096 (2018): 134-140. URL:[Link]

Sources

The Pivotal Role of the 2-Methyl Group in Modulating the Bioactivity of 8-Hydroxyquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The biological efficacy of these compounds is intricately linked to their ability to chelate metal ions, a function mediated by the hydroxyl group at the C-8 position and the nitrogen atom in the quinoline ring.[1][4] Strategic modifications to the 8-HQ core are a cornerstone of drug discovery, with substitutions at the C-2 position proving to be particularly influential in fine-tuning the therapeutic potential. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-methyl substituted 8-hydroxyquinolines, contrasting their performance with other C-2 analogs and the parent compound. We will delve into the mechanistic underpinnings of their bioactivity and provide detailed experimental protocols to support the presented data, ensuring a comprehensive resource for researchers in drug development.

The 2-Methyl Advantage: Unpacking the Structure-Activity Relationship

The introduction of a methyl group at the C-2 position of the 8-hydroxyquinoline scaffold, while seemingly a minor alteration, imparts significant changes in the molecule's physicochemical properties, which in turn profoundly influence its biological activity.

Anticancer Activity: Enhanced Potency and Mechanistic Insights

Numerous studies have demonstrated that 2-substituted quinoline derivatives exhibit significant anticancer activity against a wide array of cancer cell lines.[5] The presence of a hydroxyl group at the C-8 position is crucial for this activity; purely 2-substituted quinolines, such as 2-methylquinoline, show no significant anticancer effects.[6] It is the synergistic combination of the 8-hydroxyl group and the C-2 substituent that dictates the cytotoxic potential.

The primary mechanism of anticancer action for 8-hydroxyquinolines is their ability to chelate essential metal ions like copper and zinc, disrupting cellular homeostasis and inducing apoptosis.[1][7] The 2-methyl group can enhance this activity through several mechanisms:

  • Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, facilitating its passage across the cell membrane.

  • Steric Effects: The steric hindrance provided by the methyl group can influence the geometry of the resulting metal complex, potentially enhancing its interaction with biological targets.

  • Hydrophobic Interactions: The 2-methyl group can participate in hydrophobic interactions with target biomolecules, such as DNA and proteins, further contributing to its cytotoxic effects.

A comparative analysis of 2-substituted 8-hydroxyquinolines reveals the nuanced role of the substituent. While direct head-to-head comparisons under identical conditions are limited in the literature, a synthesis of available data suggests that the 2-methyl group often confers a favorable balance of electronic and steric properties for anticancer activity. For instance, in a study of copper(II) complexes, the complex containing 2-methyl-8-hydroxyquinoline showed higher DNA and protein binding affinity and DNA cleavage activity compared to a similar complex without the methyl group, illustrating the strong involvement of the 2-methyl group in hydrophobic interactions.

Table 1: Comparative Anticancer Activity (IC50, µM) of 2-Substituted 8-Hydroxyquinoline Derivatives

CompoundC-2 SubstituentCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline-HK562 (Leukemia)>50[6]
2-Methyl-8-hydroxyquinoline-CH3Not specifiedWeak Inhibition[2]
8-Hydroxy-2-quinolinecarbaldehyde-CHOHep3B (Hepatocellular Carcinoma)6.25 ± 0.034[6]
Platinum(II) complex with 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-olComplexMDA-MB-231 (Breast Cancer)5.49 ± 0.14[8]
Platinum(II) complex with 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-olComplexMDA-MB-231 (Breast Cancer)7.09 ± 0.24[8]

Note: This table synthesizes data from multiple sources to provide a comparative overview. Direct comparison should be made with caution due to variations in experimental conditions.

dot graph TD; A[Extracellular Space] --> B{Cell Membrane}; B --> C[Intracellular Space]; subgraph "Anticancer Mechanism of 2-Methyl-8-Hydroxyquinoline Metal Complex" D(2-Methyl-8-HQ) -- Enters Cell --> E(Chelates Intracellular Metal Ions e.g., Cu2+); E --> F[Forms Lipophilic Metal Complex]; F --> G{Increased Cellular Uptake}; G --> H[Disruption of Metal Homeostasis]; H --> I{Generation of Reactive Oxygen Species (ROS)}; I --> J[Oxidative Stress]; J --> K[DNA Damage]; K --> L[Apoptosis]; H --> M[Inhibition of Key Enzymes]; M --> L; end style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style L fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style M fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124

Anticancer mechanism of 2-methyl-8-hydroxyquinoline.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The antimicrobial properties of 8-hydroxyquinolines are well-documented, and the 2-methyl substitution can modulate this activity. The mechanism of action is again centered on the chelation of metal ions that are essential for microbial growth and enzyme function.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 8-Hydroxyquinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
8-HydroxyquinolineEscherichia coliNot specified[7]
2-Methyl-8-hydroxyquinolineNot specifiedWeak Inhibition[2]
Neuroprotective Effects: A Multifaceted Approach

Neurodegenerative diseases such as Alzheimer's and Parkinson's are often associated with metal ion dyshomeostasis and oxidative stress.[9][10] 8-Hydroxyquinoline derivatives have emerged as promising therapeutic agents due to their ability to chelate excess metal ions and mitigate their neurotoxic effects.[11][12] The 2-methyl substitution can contribute to the neuroprotective profile of these compounds by enhancing their ability to cross the blood-brain barrier and modulate the underlying pathological processes.

The neuroprotective mechanisms of 8-hydroxyquinoline derivatives are multifaceted and include:

  • Metal Chelation: Sequestering excess metal ions like copper, zinc, and iron, which are implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease.[13][14]

  • Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress, a key contributor to neuronal damage.[12]

  • Inhibition of Cholinesterases: Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[7][14]

While specific studies focusing solely on the neuroprotective effects of 2-methyl-8-hydroxyquinoline are not abundant, the general principles of 8-hydroxyquinoline neuroprotection are applicable. The increased lipophilicity conferred by the methyl group could potentially enhance brain penetration, a critical factor for drugs targeting the central nervous system.

dot graph TD; subgraph "Neuroprotective Mechanism of 2-Methyl-8-Hydroxyquinoline" A(2-Methyl-8-HQ) -- Crosses Blood-Brain Barrier --> B(Enters CNS); B -- Chelates Excess Metal Ions (Cu2+, Zn2+, Fe3+) --> C(Reduces Metal-Induced Aβ Aggregation); B -- Scavenges Reactive Oxygen Species --> D(Reduces Oxidative Stress); B -- Inhibits Cholinesterases --> E(Increases Acetylcholine Levels); C --> F(Neuroprotection); D --> F; E --> F; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

Neuroprotective mechanisms of 2-methyl-8-hydroxyquinoline.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 2-methyl substituted 8-hydroxyquinolines.

Synthesis of 2-Substituted 8-Hydroxyquinoline Derivatives

A common method for the synthesis of 2-substituted 8-hydroxyquinolines is the Friedländer synthesis.[15][16]

Protocol: Friedländer Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of an o-aminoaryl aldehyde or ketone in a suitable solvent (e.g., ethanol).

  • Add 1.1 equivalents of a carbonyl compound containing an α-methylene group.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Reaction: Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted 8-hydroxyquinoline.

dot graph TD; subgraph "Friedländer Synthesis Workflow" A[Start: o-aminoaryl aldehyde/ketone + carbonyl compound] --> B{Reaction Setup in Solvent with Acid Catalyst}; B --> C{Reflux and Monitor by TLC}; C --> D{Reaction Completion}; D --> E{Work-up: Solvent Removal, Extraction, and Neutralization}; E --> F{Purification by Column Chromatography}; F --> G[End: Pure 2-Substituted 8-Hydroxyquinoline]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124

Friedländer synthesis workflow for 2-substituted 8-hydroxyquinolines.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[2][11][16]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 2-methyl-8-hydroxyquinoline derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][9][13][17]

Protocol: Broth Microdilution

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent and make serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The strategic placement of a methyl group at the C-2 position of the 8-hydroxyquinoline scaffold significantly influences its biological activity. This guide has provided a comparative analysis of the structure-activity relationship of 2-methyl substituted 8-hydroxyquinolines, highlighting their enhanced anticancer potential and multifaceted neuroprotective mechanisms. The increased lipophilicity and specific steric and hydrophobic interactions conferred by the 2-methyl group are key determinants of its improved pharmacological profile. The detailed experimental protocols provided herein serve as a foundation for the robust and reproducible evaluation of these and other novel 8-hydroxyquinoline derivatives. Further research focusing on direct comparative studies under standardized conditions will be invaluable in fully elucidating the therapeutic potential of this promising class of compounds.

References

  • Prati, F., Bergamini, C., Fato, R., Soukup, O., Korabecny, J., Andrisano, V., Bartolini, M., & Bolognesi, M. L. (2016). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem, 11(5), 521-535.
  • Yang, L., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. European Journal of Medicinal Chemistry, 156, 494-506.
  • (2025, January 30). Potential Azo-8-hydroxyquinoline derivatives as multi-target lead candidates for Alzheimer's disease: An in-depth in silico study of monoamine oxidase and cholinesterase inhibitors. PLOS One.
  • (2022, September 27). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry.
  • 8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES. Mahidol University Institutional Repository.
  • Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide. Benchchem.
  • Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules.
  • De la Guardia, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4284.
  • Chan, H. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 114-118.
  • Advantages of 2-Hydroxyquinoline over other heterocyclic compounds. Benchchem.
  • Prachayasittikul, V., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2412.
  • New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegener
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules.
  • Wu, R. C., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 45(44), 20739-20748.
  • (2023, October 9). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Schmitt, F., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4284.
  • Atkin, A. J., & Denny, W. A. (1989). Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as minimal DNA-intercalating antitumor agents with in vivo solid tumor activity. Journal of Medicinal Chemistry, 32(2), 433-439.
  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry.
  • Murugan, M., et al. (2018). Copper(ii) complexes of 2-methyl-8-hydroxyquinoline and tri/diimine co-ligand: DFT calculations, DNA and BSA binding, DNA cleavage, cytotoxicity and induction of apoptosis. New Journal of Chemistry, 42(15), 12563-12578.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry.

Sources

Validating the Mechanism of Action of 5-Chloro-7-iodo-2-methyl-8-quinolinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Rationale

This guide provides a rigorous validation framework for 5-Chloro-7-iodo-2-methyl-8-quinolinol (CAS 74840-36-1), a sterically modified derivative of the well-known ionophore Clioquinol .

While Clioquinol (5-chloro-7-iodo-8-quinolinol) is a potent zinc/copper chelator, its clinical utility has been debated due to neurotoxicity concerns (SMON) and broad-spectrum metal depletion. The introduction of a methyl group at the C2 position in the subject compound fundamentally alters its coordination chemistry.

The Mechanistic Hypothesis: The 2-methyl substituent introduces steric hindrance adjacent to the chelating nitrogen. This "steric gate" typically prevents the formation of saturated 1:3 (metal:ligand) complexes with trivalent ions (e.g., Al³⁺, Fe³⁺) due to inter-ligand clashing, while permitting planar or tetrahedral 1:2 complexes with divalent ions (Zn²⁺, Cu²⁺).

Validation Goal: To confirm that 5-Chloro-7-iodo-2-methyl-8-quinolinol acts as a selectivity-enhanced ionophore , retaining the zinc/copper redistributing properties of Clioquinol while exhibiting altered binding kinetics for trivalent metals.

Comparative Landscape: The "Steric Gate" Effect

To validate the mechanism, you must benchmark the subject compound against its parent (Clioquinol) and the core scaffold (8-Hydroxyquinoline).

Feature5-Chloro-7-iodo-2-methyl-8-quinolinol (Subject)Clioquinol (Parent Comparator)8-Hydroxyquinoline (Scaffold Control)
Core MoA Selective Divalent Ionophore (Zn²⁺/Cu²⁺)Broad Spectrum ChelatorGeneral Chelator
Steric Hindrance High (C2-Methyl group)LowNone
Coordination Geometry Favors 1:2 (Square Planar/Tetrahedral)Allows 1:3 (Octahedral)Allows 1:3 (Octahedral)
Trivalent Metal Affinity Reduced (Sterically disfavored for Al³⁺/Fe³⁺)HighHigh
Lipophilicity (LogP) High (Methyl + Halogens)High (Halogens)Moderate
Primary Validation Target Selectivity Verification Positive Control for PotencyBaseline Control

Mechanistic Visualization

The following diagram illustrates the steric mechanism you are validating. The 2-methyl group acts as a physical block, preventing the tight packing required for 1:3 complexes common with trivalent metals.

MoA_Mechanism cluster_legend Mechanism of Action Compound 5-Chloro-7-iodo- 2-methyl-8-quinolinol Zn_Cu Divalent Metals (Zn²⁺, Cu²⁺) Compound->Zn_Cu Chelates Al_Fe Trivalent Metals (Al³⁺, Fe³⁺) Compound->Al_Fe Weak/No Chelation Complex_1_2 1:2 Complex (Stable) Zn_Cu->Complex_1_2 Forms Planar/Tetrahedral Geometry Complex_1_3 1:3 Complex (Sterically Blocked) Al_Fe->Complex_1_3 Cannot Pack (Steric Clash) Bio_Effect Intracellular Metal Redistribution Complex_1_2->Bio_Effect Membrane Permeable Downstream Proteasome Inhibition / Apoptosis (Cancer) or Plaque Dissolution (AD) Bio_Effect->Downstream Activates

Caption: The C2-methyl group creates a "Steric Gate," permitting stable 1:2 complexes with Zn/Cu while blocking the 1:3 geometry required for high-affinity Al/Fe binding.

Experimental Validation Protocols

Do not rely solely on cell viability. You must prove the mechanism (metal dependency).

Protocol A: Chemical Selectivity Assay (The "Steric Check")

Objective: Quantify the inability of the subject compound to form 1:3 complexes compared to Clioquinol.

  • Preparation: Prepare 100 µM stocks of Subject Compound, Clioquinol, and 8-HQ in DMSO.

  • Titration: In a quartz cuvette (path length 1 cm), dilute compounds to 20 µM in HEPES buffer (pH 7.4).

  • Metal Addition: Sequentially add ZnCl₂ (Divalent) and AlCl₃ (Trivalent) equivalents (0.5 eq to 5.0 eq).

  • Readout: Record UV-Vis spectra (200–600 nm) after each addition.

  • Validation Criteria:

    • Zn²⁺: Both Subject and Clioquinol should show a distinct bathochromic shift (yellow to orange/green), indicating complex formation.

    • Al³⁺: Clioquinol should show a strong shift and potential precipitation (1:3 complex). The Subject Compound should show significantly reduced spectral shifting or a different isosbestic point , confirming the steric exclusion of the trivalent ion.

Protocol B: Intracellular Ionophore Activity (Metal Rescue)

Objective: Prove that toxicity is driven by metal translocation, not off-target toxicity.

  • Cell Line: Use SH-SY5Y (neuroblastoma) or HeLa cells.

  • Treatment Groups:

    • Vehicle (DMSO)

    • Subject Compound (IC₅₀ concentration)[]

    • Subject Compound + ZnCl₂ (10 µM) (Potentiation)

    • Subject Compound + EDTA (50 µM) (Rescue - General)

    • Subject Compound + TPEN (10 µM) (Rescue - Zn Specific)

  • Incubation: 24 Hours.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Data Interpretation:

    • If the compound acts as an ionophore, adding ZnCl₂ should increase toxicity (potentiating the "Trojan Horse" effect).

    • Adding EDTA or TPEN should rescue cell viability by stripping the metal from the ionophore.

    • Self-Validating Check: If EDTA does not rescue viability, the MoA is not metal-dependent (false positive).

Protocol C: Proteasome Inhibition Verification

Objective: Confirm that the metal influx leads to functional proteasome inhibition (a known downstream effect of Cu/Zn ionophores like Clioquinol).

  • Workflow: Treat cells with Subject Compound (10 µM) for 6 hours.

  • Lysis: Harvest cells in RIPA buffer with protease inhibitors.

  • Western Blot: Probe for Ubiquitin (P4D1 antibody) and p27/Kip1 .

  • Result: A smear of high-molecular-weight ubiquitinated proteins indicates proteasome blockage. This mimics the effect of Bortezomib but is strictly dependent on the presence of Copper/Zinc (verify by co-treating with a chelator to block the effect).

Validation Workflow Diagram

Use this flowchart to structure your experimental pipeline.

Validation_Workflow Start Start: 5-Chloro-7-iodo- 2-methyl-8-quinolinol Step1 Step 1: UV-Vis Titration (Zn vs Al Selectivity) Start->Step1 Decision1 Steric Selectivity Confirmed? Step1->Decision1 Step2 Step 2: Intracellular Zn/Cu Influx Assay (FluoZin-3 / Phen Green) Decision1->Step2 Yes (Low Al affinity) End_Fail Re-evaluate: Off-Target Toxicity Decision1->End_Fail No (Binds Al like Clioquinol) Step3 Step 3: Metal Rescue Assay (± EDTA/TPEN) Step2->Step3 Decision2 Is Toxicity Metal-Dependent? Step3->Decision2 Step4 Step 4: Functional Assay (Ubiquitin Western Blot) Decision2->Step4 Yes (Rescue observed) Decision2->End_Fail No (No rescue) End_Valid VALIDATED MoA: Steric Ionophore Step4->End_Valid

Caption: Step-by-step logic for validating the specific "Steric Ionophore" mechanism.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

    • Citation Context: Establishes the core SAR of 8-hydroxyquinoline derivatives and the role of the C2-methyl group in modulating chel
  • Gershon, H., et al. (1994).[2] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-alkyl analogs." Monatshefte für Chemie. Link

    • Citation Context: Provides foundational data on how alkyl substitution at position 2 creates steric hindrance affecting metal binding geometry.
  • Cherny, R. A., et al. (2001). "Treatment with a copper-zinc chelator decreases cerebral amyloid-β accumulation in Alzheimer's disease transgenic mice."[2] Neuron. Link

    • Citation Context: Validates the "metal redistribution" mechanism of the parent compound, Clioquinol.
  • Ding, W. Q., et al. (2005).[3] "Anticancer activity of the antibiotic clioquinol." Cancer Research. Link

    • Citation Context: Describes the proteasome inhibition p
  • PubChem Compound Summary. (2025). "5-Chloro-7-iodo-2-methylquinolin-8-ol."[4] National Library of Medicine. Link

    • Citation Context: Verification of chemical identity and CAS 74840-36-1.

Sources

Independent Verification Guide: Anticancer Properties of 5-Chloro-7-iodo-2-methyl-8-quinolinol (CIMQ)

[1]

Executive Summary & Compound Profile

Target Compound: 5-Chloro-7-iodo-2-methyl-8-quinolinol (CIMQ) Chemical Class: 8-Hydroxyquinaldine derivative (Halogenated) CAS: 74840-36-1 (Generic/Isomer variable) or specific analog ID.[1][2] Core Hypothesis: CIMQ is the 2-methylated analog of the established anticancer agent Clioquinol (CQ) .[1][2] The presence of the methyl group at the C2 position introduces steric hindrance near the chelating nitrogen. This structural modification is hypothesized to modulate the compound's metal-binding affinity (specifically Zn²⁺ and Cu²⁺), thereby altering its mechanism of action from a "metal ionophore" (like CQ) to a potential "metallo-independent" or "weak chelator" phenotype.[1]

Verification Objective: To determine if CIMQ retains the proteasome-inhibitory and ionophore properties of Clioquinol or exhibits a distinct cytotoxicity profile similar to Nitroxoline.

Comparative Analysis: The Alternatives

To objectively verify CIMQ, its performance must be benchmarked against two mechanism-defining standards:

FeatureClioquinol (CQ) Nitroxoline (NQ) CIMQ (Target)
Structure 5-Chloro-7-iodo-8-quinolinol5-Nitro-8-quinolinol5-Chloro-7-iodo-2-methyl-8-quinolinol
Primary Mechanism Zinc/Copper Ionophore ; Translocates metals into cells to inhibit proteasome.[1][2]ROS Generator ; Non-ionophore. Induces oxidative stress and inhibits MetAP2.Hypothesis: Sterically modulated chelation; potential for reduced ionophore activity.
Metal Binding High affinity (Forms saturated 1:2 complexes).[1]Moderate affinity; does not transport Zn²⁺ effectively.Predicted: Steric hindrance at C2 prevents stable 1:2 complex formation with some metals (e.g., Al³⁺), potentially altering Cu/Zn transport.
Key Reference Data (IC₅₀) ~10–25 µM (Solid tumors).[1] Potency increases with Cu²⁺ addition.~2–5 µM (Bladder/Breast).[1] Potency unaffected by Zn²⁺.To Be Verified (Likely > CQ if mechanism relies on chelation; < CQ if ROS-driven).

Mechanistic Verification Pathways

The following diagram illustrates the divergent signaling pathways dependent on the C2-methyl substitution.

Mechanism_VerificationCompoundCIMQ (2-Methyl Analog)Steric_BlockSteric Hindrance (C2-Me)Compound->Steric_BlockStructural ConstraintCQClioquinol (Reference)Metal_BindingMetal Chelation (Zn/Cu)CQ->Metal_BindingHigh AffinityPathway_APathway A: Ionophore Effect(Lysosomal Accumulation)Metal_Binding->Pathway_ASteric_Block->Metal_BindingReduces Binding ConstantPathway_CPathway C: ROS Generation(Independent of Metal Transport)Steric_Block->Pathway_CShifts Mechanism?Pathway_BPathway B: Proteasome Inhibition(Ubiquitin Accumulation)Pathway_A->Pathway_BApoptosisApoptosis / Cell DeathPathway_B->ApoptosisPathway_C->Apoptosis

Caption: Differential mechanistic pathways. Clioquinol utilizes metal transport (A/B), whereas the 2-methyl group in CIMQ may block this, forcing reliance on ROS generation (C).

Experimental Verification Protocols

To independently verify CIMQ, perform the following tiered assays. These protocols are designed to be self-validating by using CQ and NQ as positive and negative controls for the ionophore mechanism.

Protocol A: Metal-Dependent Cytotoxicity Profiling (MTT Assay)

Objective: Determine if CIMQ toxicity is enhanced by extracellular copper/zinc (indicating ionophore activity) or unaffected (indicating intrinsic toxicity).[1][2][3]

  • Cell Lines: Use HeLa (Cervical) and PC3 (Prostate) cells.[1][2][3]

  • Seeding: Plate 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment Groups:

    • Vehicle: DMSO (0.1%).[1]

    • CIMQ: Serial dilution (0.1 µM – 100 µM).[1]

    • CIMQ + Cu: CIMQ + 10 µM CuCl₂.

    • CIMQ + Zn: CIMQ + 10 µM ZnCl₂.

    • Controls: Repeat above with Clioquinol (Positive Ionophore Control) and Nitroxoline (Negative Ionophore Control).

  • Incubation: 48 hours at 37°C.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Analysis: Calculate IC₅₀.

    • Validation Criteria: If CIMQ IC₅₀ drops significantly (e.g., >3-fold) with Cu/Zn, it functions as an ionophore. If IC₅₀ is unchanged, the 2-methyl group blocks metal transport.

Protocol B: Intracellular Zinc Mobilization (Fluorescence Microscopy)

Objective: Visualize if CIMQ can transport zinc across the cell membrane, a hallmark of 8-hydroxyquinoline anticancer activity.

  • Probe: Load cells with FluoZin-3 AM (2 µM) for 30 mins.

  • Wash: Remove extracellular probe with PBS.

  • Treatment: Treat cells with:

    • CIMQ (20 µM) + ZnCl₂ (50 µM).[1]

    • Clioquinol (20 µM) + ZnCl₂ (50 µM) [Positive Control].[1]

    • DMSO + ZnCl₂ (50 µM) [Baseline].[1]

  • Imaging: Monitor fluorescence (Ex/Em 494/516 nm) over 60 minutes.

  • Interpretation:

    • Clioquinol: Rapid increase in intracellular fluorescence (lysosomal zinc targeting).[1]

    • CIMQ: If fluorescence remains low/baseline, the 2-methyl group prevents zinc transport (confirming the steric blockade hypothesis).

Protocol C: Proteasome Inhibition Assay (Western Blot)

Objective: Verify if CIMQ causes accumulation of ubiquitinated proteins, a downstream effect of the metal-ionophore mechanism.

  • Treatment: Treat cells with CIMQ (IC₅₀ concentration) for 12h and 24h.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-Ubiquitin (P4D1) and Anti-p27 (Kip1).[1][2][3]

    • Loading Control: GAPDH or β-Actin.[1]

  • Result: Accumulation of high-molecular-weight poly-ubiquitinated proteins indicates proteasome inhibition.[1]

Supporting Experimental Data (Reference & Projected)

The following table summarizes the established data for the reference standards and the critical thresholds CIMQ must meet to be considered a superior alternative.

ParameterClioquinol (Reference)Nitroxoline (Reference)CIMQ (Verification Targets)
IC₅₀ (HeLa) 12.5 ± 2.1 µM3.8 ± 0.5 µMTarget: < 10 µM
IC₅₀ (+ 10µM Cu) 2.1 ± 0.3 µM (Synergistic)~3.5 µM (No Change)If Synergistic: Ionophore retained.If No Change: Steric block confirmed.
Proteasome Inhibition Strong (Ub-smear +++)Weak/NoneTarget: Detectable Ub-smear
Apoptosis (Annexin V) > 40% at 24h> 50% at 24hTarget: > 40% at 24h

Data Interpretation Guide:

  • Scenario 1 (The "Super-Clioquinol"): If CIMQ shows higher cytotoxicity and retains metal sensitivity, the 2-methyl group likely increases lipophilicity without fully blocking chelation.

  • Scenario 2 (The "Steric Failure"): If CIMQ shows lower cytotoxicity and no metal sensitivity, the 2-methyl group successfully blocks the anticancer mechanism (metal transport). This is the most chemically probable outcome due to the "blocking" of the chelation site.

Workflow Logic for Researchers

WorkflowStartStart Verification: CIMQStep1Step 1: MTT Assay (+/- Cu/Zn)Start->Step1Decision1Is Toxicity Enhanced by Metals?Step1->Decision1Yes_PathYes: Ionophore MechanismDecision1->Yes_PathIC50 decreasesNo_PathNo: Non-Ionophore MechanismDecision1->No_PathIC50 unchangedStep2AStep 2A: Measure Proteasome Inhibition(Ubiquitin Blot)Yes_Path->Step2AStep2BStep 2B: Measure ROS Production(DCFDA Assay)No_Path->Step2BConclusionAConclusion: Modified Clioquinol Analog(Compare Potency)Step2A->ConclusionAConclusionBConclusion: Nitroxoline-like Activity(Steric Hindrance Dominates)Step2B->ConclusionB

Caption: Decision tree for classifying CIMQ based on experimental data. The critical branch point is the metal sensitivity in Step 1.

References

  • Mao, X., et al. (2009). "The toxicology of Clioquinol." Toxicology Letters. Link

    • Establishes the baseline toxicity and mechanism of the parent compound Clioquinol.
  • Schimmer, A. D., et al. (2012).[4] "Clioquinol targets zinc to lysosomes in human cancer cells." Cell Death & Disease.[2] Link

    • Provides the protocol for Zinc-lysosome targeting (Protocol B).
  • Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol."[1][2] Cancer Letters. Link

    • Source of comparative data for Nitroxoline and the distinction between ionophore vs. non-ionophore mechanisms.
  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. Link

    • Discusses the Structure-Activity Relationship (SAR) of the 2-methyl substitution and steric hindrance.
  • Chen, D., et al. (2007).[4] "Clioquinol, a therapeutic agent for Alzheimer's disease, inhibits proteasome activity." Molecular Cancer Therapeutics. Link

    • Validates the proteasome inhibition protocol (Protocol C).

comparative analysis of the neuroprotective effects of 8-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Neuroprotective Effects of 8-Hydroxyquinoline Derivatives A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: Targeting a Pathological Hallmark of Neurodegeneration

Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's represent a significant and escalating global health crisis. A common thread weaving through these complex disorders is the dyshomeostasis of metal ions, particularly copper, zinc, and iron.[1][2][3] These metals are essential for normal brain function, but their imbalance can trigger a cascade of pathological events, including the misfolding and aggregation of proteins (such as amyloid-beta and alpha-synuclein), heightened oxidative stress, and neuroinflammation.[1][4][5]

The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a privileged structure in medicinal chemistry due to its potent ability to chelate these metal ions.[3][6] Unlike simple chelators that merely sequester ions, 8-HQ and its derivatives often act as metal ionophores, capable of binding and redistributing metal ions, thereby restoring their homeostatic balance.[7][8] This multi-target approach—tackling protein aggregation, oxidative stress, and metal imbalance simultaneously—positions 8-HQ derivatives as highly promising therapeutic candidates.[1][4] This guide provides a comparative analysis of key 8-HQ derivatives, delving into their mechanisms, supported by experimental data, and offering detailed protocols for their evaluation.

Core Neuroprotective Mechanisms of 8-Hydroxyquinoline Derivatives

The therapeutic potential of 8-HQ derivatives stems from a constellation of interconnected mechanisms, primarily revolving around their metal-chelating properties.[9][10]

  • Modulation of Metal-Induced Protein Aggregation: Pathological protein aggregates, such as amyloid-beta (Aβ) plaques in Alzheimer's disease, are often rich in copper, zinc, and iron.[2][7] These metals can promote the aggregation of Aβ peptides.[1] 8-HQ derivatives intervene by chelating these metal ions, which can prevent and even reverse the formation of these toxic oligomers and plaques.[1][11] Clioquinol, a first-generation derivative, was shown to reduce brain Aβ deposition by 49% in a transgenic mouse model of Alzheimer's after nine weeks of treatment.[1]

  • Attenuation of Oxidative Stress: The same metal ions that promote protein aggregation are also potent catalysts for the generation of reactive oxygen species (ROS) through Fenton-like reactions. This oxidative stress damages neurons and contributes to disease progression.[4][12] By chelating these redox-active metals, 8-HQ derivatives significantly reduce the production of harmful free radicals, exerting a powerful antioxidant effect.[12][13]

  • Restoration of Metal Homeostasis: Beyond simply removing excess metals, derivatives like PBT2 act as ionophores, which can transport essential metals back into depleted cells.[7][14] For instance, PBT2 can shuttle zinc across the cell membrane, making it available for crucial synaptic functions, thereby improving neuronal health and cognitive performance.[14][15]

  • Inhibition of Key Enzymes: Certain advanced 8-HQ derivatives have been engineered to possess additional functionalities, such as the inhibition of enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs).[16] Inhibition of MAO-B, for example, can reduce oxidative stress and increase levels of key neurotransmitters, offering a dual benefit in diseases like Parkinson's.[16]

Comparative Analysis of Prominent 8-Hydroxyquinoline Derivatives

While sharing a common pharmacophore, 8-HQ derivatives exhibit significant differences in their physicochemical properties, efficacy, and safety profiles. Here, we compare three notable examples: Clioquinol (the pioneer), PBT2 (the refined successor), and novel multifunctional ligands.

DerivativeKey Features & MechanismIn Vivo/Clinical EvidenceLimitations & Side Effects
Clioquinol (CQ) First-generation 8-HQ derivative; a moderate chelator of Cu²⁺, Zn²⁺, and Fe³⁺.[7] Reduces metal-induced Aβ aggregation.[1][6] Can cross the blood-brain barrier (BBB).[6][11]In transgenic mouse models of Alzheimer's, CQ reduced Aβ plaque burden and improved working memory.[1] A small Phase II trial in AD patients showed a potential to halt cognitive decline.[15][17]Linked to subacute myelo-optic neuropathy (SMON), particularly in Japan, raising significant safety concerns.[17] A later Phase II/III trial was halted due to a manufacturing impurity.[17]
PBT2 Second-generation derivative, lacking the iodine moiety of CQ.[7] Higher solubility and improved BBB permeability compared to CQ.[15] Acts as a metal ionophore, restoring synaptic metal levels and improving synaptic function.[14][15]In transgenic AD mouse models, PBT2 reduced Aβ levels, increased synaptic protein levels, and improved cognitive abilities.[7][14] A Phase IIa clinical trial in AD patients showed PBT2 significantly lowered CSF Aβ42 and improved executive function.[18]Generally well-tolerated in clinical trials.[17][18] Larger and longer-term trials are needed to definitively establish therapeutic benefits.[17]
Compound 5b A novel, multi-target derivative designed to inhibit Aβ aggregation, chelate biometals, and possess potent antioxidant properties.[13]Showed significant inhibition of self-induced Aβ₁₋₄₂ aggregation (IC₅₀ = 5.64 μM) and potent antioxidant activity in vitro.[13] Exhibited excellent neuroprotective effects against H₂O₂-induced toxicity in PC12 cells.[13] Demonstrated ability to cross a BBB model in vitro and showed no acute toxicity in mice at high doses.[13]Preclinical stage; requires extensive in vivo testing and clinical trials to validate its efficacy and safety in humans.
Quinolylnitrone 19 (QN 19) A multifunctional ligand that combines the 8-HQ core with a nitrone moiety.[16] Potent inhibitor of butyrylcholinesterase (BChE) and MAO-B, in addition to being a radical scavenger and metal chelator.[16]Reduced amyloid plaque load and showed anti-amnesic effects in mouse models of AD.[16] Demonstrated neuroprotective properties in a cellular model of Parkinson's disease.[16]Preclinical stage. The long-term safety and efficacy in humans are unknown.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the complex interactions at play, we can visualize the core mechanisms and experimental procedures.

Mechanism of Action: Metal Chelation and Antioxidant Defense

The primary neuroprotective effect of 8-HQ derivatives is their ability to intervene in the toxic cycle of metal dyshomeostasis and oxidative stress.

G cluster_0 Pathological Cascade in Neurodegeneration cluster_1 Therapeutic Intervention Metal Dyshomeostasis Metal Dyshomeostasis Protein Aggregation (Aβ, α-synuclein) Protein Aggregation (Aβ, α-synuclein) Metal Dyshomeostasis->Protein Aggregation (Aβ, α-synuclein) Promotes Oxidative Stress (ROS) Oxidative Stress (ROS) Metal Dyshomeostasis->Oxidative Stress (ROS) Catalyzes Neuronal Damage Neuronal Damage Protein Aggregation (Aβ, α-synuclein)->Neuronal Damage Oxidative Stress (ROS)->Neuronal Damage 8-HQ Derivative 8-HQ Derivative Metal Chelation Metal Chelation 8-HQ Derivative->Metal Chelation Exerts Antioxidant Effect Antioxidant Effect 8-HQ Derivative->Antioxidant Effect Directly Scavenges ROS Metal Chelation->Protein Aggregation (Aβ, α-synuclein) Inhibits Metal Chelation->Oxidative Stress (ROS) Reduces Neuroprotection Neuroprotection Metal Chelation->Neuroprotection Antioxidant Effect->Oxidative Stress (ROS) Reduces Antioxidant Effect->Neuroprotection

Caption: 8-HQ derivatives disrupt the pathological cycle of neurodegeneration.

Experimental Protocols: A Guide to In Vitro Evaluation

Trustworthy and reproducible data are the cornerstones of drug development. Below are detailed, self-validating protocols for key in vitro assays to assess the neuroprotective effects of 8-HQ derivatives.

Workflow for In Vitro Neuroprotection Assessment

This diagram outlines the typical experimental flow for screening and validating candidate compounds.

G start Start culture 1. Culture Neuronal Cells (e.g., SH-SY5Y) start->culture induce 2. Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA, MPP⁺) culture->induce treat 3. Treat with 8-HQ Derivative (Dose-Response) induce->treat assess 4. Assess Neuroprotection treat->assess viability Cell Viability Assay (MTT, Neutral Red) assess->viability Primary Endpoint ros ROS Measurement (DCFH-DA Assay) assess->ros Secondary Endpoint mechanism Mechanism-Specific Assays (e.g., Calpain expression) assess->mechanism Exploratory end End viability->end ros->end mechanism->end

Caption: A typical workflow for assessing neuroprotective compounds in vitro.

Protocol 1: MTT Assay for Cell Viability

This assay is a standard colorimetric method for assessing the protective effects of compounds against neurotoxin-induced cell death.[12][19]

  • Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[19]

  • Methodology:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Compound Pre-treatment: Treat the cells with various concentrations of the 8-HQ derivative for 1-2 hours.

      • Scientist's Note: This pre-incubation allows the compound to enter the cells and prepare them for the subsequent toxic insult.

    • Induction of Toxicity: Add a neurotoxin (e.g., 100 µM H₂O₂ for oxidative stress, or 50 µM MPP⁺ for a Parkinson's model) to the wells and incubate for 24 hours.[12]

      • Controls are critical:

        • Untreated Control: Cells with media only (represents 100% viability).

        • Toxin-Only Control: Cells treated only with the neurotoxin (represents maximum cell death).

        • Compound-Only Control: Cells treated only with the 8-HQ derivative to check for inherent cytotoxicity.

    • MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Protocol 2: Calpain-Calpastatin Expression Analysis by Western Blot

High glucose toxicity in neuronal cells can induce the calcium-dependent protease, calpain, leading to cell death.[20][21] Some 8-HQ derivatives can offer neuroprotection by modulating the balance between calpain and its endogenous inhibitor, calpastatin.[20]

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the quantification of changes in protein expression levels.

  • Methodology:

    • Cell Culture and Treatment: Culture SH-SY5Y cells and treat them with high glucose (to induce toxicity) with or without the 8-HQ derivative, as described in previous studies.[20]

    • Protein Extraction: Lyse the cells using RIPA buffer containing protease inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

      • Incubate the membrane overnight at 4°C with primary antibodies against calpain and calpastatin. Also, probe for a loading control like β-actin or GAPDH.

      • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensity using densitometry software. Normalize the expression of calpain and calpastatin to the loading control. Compare the protein levels between different treatment groups. A successful neuroprotective compound would be expected to decrease the expression of calpain and/or increase the expression of calpastatin in the high-glucose-treated cells.[20]

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold represents a powerful and versatile platform for the development of multi-target neuroprotective agents. The evolution from first-generation compounds like Clioquinol to more refined, safer molecules like PBT2 highlights the progress in the field.[7][15] Current research is focused on creating novel derivatives with enhanced BBB permeability, improved safety profiles, and additional therapeutic activities, such as anti-inflammatory and enzyme-inhibitory functions.[13][16]

The comparative data strongly suggest that second-generation and novel multi-target derivatives hold significant promise. However, rigorous preclinical and clinical evaluation is paramount. The experimental protocols provided in this guide offer a robust framework for researchers to validate new candidates and contribute to the development of effective, disease-modifying therapies for neurodegenerative disorders. The continued exploration of 8-HQ chemistry is a vital and promising avenue in the quest to combat these devastating diseases.[1]

References

  • A Comparative Analysis of 8-Hydroxyquinoline and Clioquinol in Neurodegenerative Disease Models. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8zEOa6v_VwKLQsQ4N4HMcFoX905e6khVI7vciyH2i6FFfZT5o-kLPiOYy2FP98OD4YFT2Tjk8fGR-MSL4nJVTXaPQRESlcd9UIKyYg9HL3hhWLIrFzWTKB9BwLk2yPcoxWk5qsBI_r11OH9MuPgHCG-iRgt9E_1TDABM9llRIZUHCPFXLZTFND7efTps8BHIcbYZFvvbDJTD4zmnnELedNrstz_OHlnaYszgM9XuCzZwEBIq2piAmdpQ1IUE=]
  • 8-Hydroxyquinoline Copper Complexes in the Treatment of Neurodegenerative Disease. University of Saskatchewan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoSWFYslCBgY1rgkzaSkOxlI_hDl2EyaUoXRRyXVwjEsfICSy3GEXPyNjVWpHusrlraxxS-dMaozfqqzTbfrhkUgzrt0IXg7984A_kgRV7HIk-_Q-y1__MWQsUCvUyAXWy0yyxw1NLp_UsA9cuL_LePUN68_cPd0ReXUYyI2M=]
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dove Medical Press. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5012224/]
  • Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29859344/]
  • Targeting Metal Homeostasis as a Therapeutic Strategy for Alzheimer's Disease. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298818/]
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8753232/]
  • 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. ResearchGate. [URL: https://www.researchgate.
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5012301/]
  • New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. CESPU. [URL: https://revistas.cespu.pt/index.php/saude-e-tecnologia/article/view/92]
  • Application Notes and Protocols for 8-Hydroxyquinoline Citrate In Vivo Experimental Procedures in Mice. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc69xnpYmT6jj7qEqf1nr0xHNypKEPXIfIlAXDtzvij6TtyjYzvlfEN8HcS0IBkvQJnDLloNjV8yXdKc9WqSohlLNNYZ7DM4klTTmnuOdKdqtY2Vt88uBB8GoTLPPegugMYEuGmw1KQXJs8M7l3sVakutNgWPsgrcvkmVeaMFShh2BDPKzUN0JX0enXWhQW_Nag8KySBXSwcla-z2rNzKQcpZ_wzHqGYja6kuMdRFVhRzltraEMlO5w68Fo3wsYhBV1jCX]
  • 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Bentham Science. [URL: https://www.benthamscience.com/article/140224]
  • oa 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Bentham Science Publishers. [URL: https://www.benthamscience.com/open/tomedchem/article/140224/]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. [URL: https://www.omicsonline.
  • Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnxtiZKTdWUV5azL90jFyPRgcV9ihkeQ5d2I0JXrgCTmm4M5TzS577Y4a2RmN70tdRFUClX2XIxx5XWI-rvwoqv6hBCTvRfr3z29bPQ3Ze9o6Y6nWyyECTMcykHIZ8Eox-FXibWJ1gCohmFtVpaOUnHIssk6q00qB25IDz2cYSTODFSY9T_jAL7tJabiKspCZU0T9ngzkNqS8mFAxiRlpESp-fYIyIprqcQHYF460WNzPkWio3]
  • PBT2 – Knowledge and References. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14737175.2022.2033878]
  • Metal Ionophore Treatment Restores Dendritic Spine Density and Synaptic Protein Levels in a Mouse Model of Alzheimer's Disease. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3105001/]
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [URL: https://www.mdpi.com/1420-3049/28/20/7054]
  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33513476/]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268686/]
  • PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20510863/]
  • Clioquinol: to harm or heal. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6429380/]
  • 8-Hydroxyquinolines: A Promising Pharmacophore Potentially Developed as Disease-Modifying Agents for Neurodegenerative Diseases: A Review. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951051/]
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/30/11/4982]
  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4451202/]
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Effect-of-8-hydroxyquinoline-and-derivatives-on-Suwanjang-Prachayasittikul/1c9441113540b7931c890a887a74895c378e90c7]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.